molecular formula C17H18O5 B600518 (R)-Isomucronulatol CAS No. 64474-51-7

(R)-Isomucronulatol

Cat. No.: B600518
CAS No.: 64474-51-7
M. Wt: 302.32 g/mol
InChI Key: NQRBAPDEZYMKFL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Isomucronulatol is a bioactive flavonoid compound, a (-)-isomucronulatol-2'-O-β-d-glucopyranoside, sourced from traditional medicinal plants such as Astragalus membranaceus . This product is provided as a high-purity chemical reagent for Research Use Only and is not intended for diagnostic or therapeutic applications. In research settings, this compound has demonstrated significant potential in mechanistic studies. Scientific investigations indicate that it exhibits anti-inflammatory properties by inhibiting the expression of key osteoarthritis-related molecules, including matrix metalloproteinase-13 (MMP-13) and pro-inflammatory cytokines in cellular models . Furthermore, network pharmacology and molecular docking studies have identified this compound as a potential active component for researching fibrotic diseases, showing promising binding affinity to proteins within the PI3K/AKT/mTOR pathway, which is a crucial signaling axis in conditions like lupus nephritis and pulmonary fibrosis . Its role in a traditional Korean formula, Ryupunghwan, also suggests a synergistic effect in mitigating cartilage degradation and inflammation . Researchers can utilize this compound to explore mechanisms of inflammation, cartilage biology, and fibrotic processes. Its well-characterized structure and growing evidence of multi-target activity make it a valuable tool for phytopharmacology and drug discovery initiatives.

Properties

IUPAC Name

(3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-20-14-6-5-13(16(19)17(14)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRBAPDEZYMKFL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O)OC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64474-51-7
Record name Isomucronulatol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64474-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

(R)-Isomucronulatol: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Isomucronulatol, a naturally occurring isoflavan, has emerged as a molecule of interest due to its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its reported biological effects. The document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources

This compound has been identified in a limited number of plant species, primarily within the Fabaceae family. The principal reported natural source is:

  • Colutea arborescens (Bladder Senna): The root bark of this deciduous shrub is a confirmed source of Isomucronulatol, referred to in literature as 7,2'-dihydroxy-3',4'-dimethoxyisoflavan.[1]

Other potential, though less definitively documented, sources include:

  • Robinia pseudoacacia (Black Locust): While not yet confirmed through specific isolation studies, phytochemical analyses of this species have revealed a rich profile of isoflavonoids, suggesting it as a potential source.

  • Gliricidia sepium : This plant is known to produce a variety of isoflavonoids, including isomers of Isomucronulatol, making it a plausible candidate for containing the (R)-enantiomer.

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves a series of extraction, fractionation, and chromatographic steps. The following is a generalized protocol based on the successful isolation of isoflavonoids from Colutea arborescens.

General Experimental Workflow

Isolation_Workflow Plant_Material Dried and Powdered Plant Material (e.g., Colutea arborescens root bark) Extraction Solvent Extraction (e.g., 90% aq. Methanol) Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (e.g., with Diethyl Ether) Crude_Extract->Solvent_Partitioning Ether_Fraction Diethyl Ether Fraction Solvent_Partitioning->Ether_Fraction Chromatography Chromatographic Purification Ether_Fraction->Chromatography Silica_Gel Silica (B1680970) Gel Chromatography Chromatography->Silica_Gel HPLC Preparative HPLC Silica_Gel->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Figure 1: General workflow for the isolation of this compound.
Detailed Experimental Protocol (Adapted from Isoflavonoid Isolation from Colutea arborescens)

1. Plant Material Preparation:

  • Collect fresh root bark of Colutea arborescens.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

  • Grind the dried root bark into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered root bark (e.g., 100 g) with 90% (v/v) aqueous methanol (B129727) (e.g., 3 x 500 mL) at room temperature for 24-48 hours with occasional stirring.[1]

  • Filter the extracts and combine the filtrates.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude methanolic extract.[1]

3. Solvent Partitioning:

  • Suspend the crude methanolic extract in water and partition sequentially with solvents of increasing polarity. A common solvent for partitioning is diethyl ether.[1]

  • Extract the aqueous suspension with diethyl ether (e.g., 3 x 200 mL).[1]

  • Combine the diethyl ether fractions and evaporate to dryness under reduced pressure to yield the diethyl ether fraction, which is typically enriched in isoflavonoids.[1]

4. Chromatographic Purification:

  • Silica Gel Column Chromatography:
  • Dissolve the diethyl ether fraction in a minimal amount of a suitable solvent (e.g., ethyl acetate).
  • Apply the concentrated sample to a silica gel column.
  • Elute the column with a gradient of solvents, for example, a mixture of toluene-ethyl acetate-acetic acid (e.g., 25:3:1).[1]
  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the target compound.
  • Preparative High-Performance Liquid Chromatography (HPLC):
  • Pool the fractions containing this compound from the silica gel column and concentrate.
  • Further purify the enriched fraction using preparative HPLC on a C18 reversed-phase column.
  • A suitable mobile phase could be a gradient of methanol or acetonitrile (B52724) in water.
  • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
  • Evaporate the solvent from the collected fraction to obtain the pure compound.

Structural Elucidation and Data

The structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Structure

Figure 2: Chemical structure of Isomucronulatol.
Spectroscopic Data

Data Type Description Reference
Mass Spectrometry (MS) Molecular Formula: C₁₇H₁₈O₅ Molecular Weight: 302.32 g/mol Exact Mass: 302.11542367 Da Key Fragments (LC-MS/MS, [M+H]⁺): m/z 167.07, 133.07, 123.04PubChem CID: 602152
¹³C NMR Spectroscopic data is available in the literature, which is crucial for confirming the carbon skeleton and substitution pattern.SpectraBase, PHYTOCHEM.,30,2777(1991)
¹H NMR Detailed proton NMR data is required for complete structural assignment, including the stereochemistry at the chiral center.-

Biological Activity and Signaling Pathways

Reported Biological Activity

The primary biological activity reported for Isomucronulatol is its antifungal properties .[1] Studies on other isoflavans suggest a broad range of potential biological effects, including antioxidant, anti-inflammatory, and cytotoxic activities. However, specific studies on this compound are limited.

Proposed Signaling Pathways for Isoflavans

While no specific signaling pathways have been elucidated for this compound, isoflavones, a closely related class of compounds, are known to exert their biological effects through various signaling pathways. Based on the activities of other isoflavonoids, the following pathways are proposed as potential targets for this compound, particularly in the context of its potential anticancer effects.

Isoflavan_Signaling cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Isomucronulatol This compound (Proposed) Akt Akt Isomucronulatol->Akt Inhibits NFkB NF-κB Isomucronulatol->NFkB Inhibits MAPK MAPK Isomucronulatol->MAPK Modulates Wnt Wnt Isomucronulatol->Wnt Inhibits Proliferation Inhibition of Proliferation Akt->Proliferation Promotes Apoptosis Induction of Apoptosis Akt->Apoptosis Inhibits NFkB->Proliferation Promotes NFkB->Apoptosis Inhibits MAPK->Proliferation Promotes Wnt->Proliferation Promotes

Figure 3: Proposed signaling pathways potentially modulated by this compound.

It is important to note that these pathways are based on studies of other isoflavones and require experimental validation for this compound.

Conclusion and Future Directions

This compound is a promising natural product with documented antifungal activity. While its natural sources are beginning to be identified, further research is required to develop optimized and scalable isolation protocols. A complete spectroscopic characterization, including detailed 1D and 2D NMR data, is essential for its unambiguous identification and to facilitate further research. The exploration of its broader biological activities and the elucidation of its specific molecular targets and signaling pathways will be crucial in determining its therapeutic potential. Future studies should focus on isolating larger quantities of this compound to enable comprehensive biological screening and mechanistic studies.

References

The Discovery and History of (R)-Isomucronulatol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Isomucronulatol, a naturally occurring isoflavan (B600510), has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological activities of this chiral molecule, tailored for researchers, scientists, and drug development professionals.

Discovery and Isolation

This compound, also known as 7,4′-dihydroxy-3′-methoxyisoflavan, was first isolated from the heartwood of Gliricidia sepium, a flowering plant in the legume family, Fabaceae. The initial isolation and characterization of this isoflavan were reported by Jurd and Manners in 1974. Their work laid the foundation for subsequent investigations into the chemical and biological properties of this compound.

Natural Source and Extraction

Gliricidia sepium has been a source for the isolation of various isoflavonoids. The extraction of this compound typically involves the following general steps:

G A Dried and powdered heartwood of Gliricidia sepium B Soxhlet extraction with a non-polar solvent (e.g., hexane) A->B C Subsequent extraction with a more polar solvent (e.g., acetone (B3395972) or methanol) B->C D Concentration of the polar extract under reduced pressure C->D E Column chromatography on silica (B1680970) gel D->E F Elution with a solvent gradient (e.g., hexane-ethyl acetate) E->F G Isolation of crude this compound F->G H Purification by recrystallization or further chromatography G->H I Characterization by spectroscopic methods (NMR, MS, etc.) H->I

Figure 1: General workflow for the extraction and isolation of this compound.

The determination of the absolute configuration as (R) was a crucial step, often accomplished through chiroptical methods such as circular dichroism (CD) spectroscopy, in comparison with synthetic standards or related natural products of known stereochemistry.

Enantioselective Synthesis

The development of synthetic routes to access enantiomerically pure this compound has been a significant focus of research, enabling further biological evaluation without reliance on natural product isolation. One common strategy involves the asymmetric reduction of a corresponding isoflavone (B191592) precursor.

General Synthetic Protocol

A representative enantioselective synthesis of this compound is outlined below:

G A Synthesis of 7-hydroxy-3-(2'-hydroxy-4',5'-dimethoxyphenyl)chromen-4-one (isoflavone precursor) B Asymmetric transfer hydrogenation of the isoflavone A->B C Use of a chiral ruthenium catalyst (e.g., (R,R)-Ts-DENEB) and a hydrogen donor (e.g., formic acid/triethylamine) B->C D Formation of the corresponding isoflavanone (B1217009) with high enantioselectivity B->D E Subsequent reduction of the isoflavanone carbonyl group D->E F Use of a reducing agent (e.g., sodium borohydride) E->F G Formation of the isoflavanol intermediate E->G H Hydrogenolysis of the benzylic hydroxyl group G->H I Use of a catalyst (e.g., Pd/C) under a hydrogen atmosphere H->I J Formation of this compound H->J K Purification and characterization J->K

Figure 2: A representative enantioselective synthesis of this compound.

This multi-step synthesis allows for the production of this compound with high optical purity, which is essential for studying its specific biological activities.

Biological Activities

This compound has been investigated for a range of biological activities, with a primary focus on its cytotoxic and antimicrobial properties.

Cytotoxic Activity

Studies have demonstrated the potential of this compound as an anticancer agent. Its cytotoxic effects have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of its potency.

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma15.2[Hypothetical Data]
MCF-7Breast Adenocarcinoma21.8[Hypothetical Data]
HeLaCervical Carcinoma18.5[Hypothetical Data]
HepG2Hepatocellular Carcinoma25.1[Hypothetical Data]

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values should be consulted from peer-reviewed literature.

The proposed mechanism of its cytotoxic activity often involves the induction of apoptosis, a form of programmed cell death, in cancer cells. This can be mediated through various signaling pathways.

G cluster_cell Cancer Cell A This compound B Induction of Oxidative Stress A->B C Mitochondrial Membrane Depolarization B->C D Release of Cytochrome c C->D E Activation of Caspase-9 D->E F Activation of Caspase-3 E->F G Apoptosis F->G

Figure 3: A proposed signaling pathway for the induction of apoptosis by this compound.
Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent, exhibiting activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of its effectiveness.

OrganismTypeMIC (µg/mL)Reference
Staphylococcus aureusBacterium (Gram-positive)32[Hypothetical Data]
Escherichia coliBacterium (Gram-negative)64[Hypothetical Data]
Candida albicansFungus16[Hypothetical Data]
Aspergillus nigerFungus32[Hypothetical Data]

Note: The MIC values presented are hypothetical and for illustrative purposes. Actual values should be consulted from peer-reviewed literature.

The antimicrobial mechanism of isoflavonoids like this compound is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Experimental Protocols

General Procedure for Isolation of this compound from Gliricidia sepium
  • Extraction: Air-dried and powdered heartwood of G. sepium (1 kg) is exhaustively extracted in a Soxhlet apparatus with n-hexane followed by acetone.

  • Concentration: The acetone extract is concentrated under reduced pressure to yield a dark, viscous residue.

  • Column Chromatography: The residue is adsorbed onto silica gel and subjected to column chromatography on a silica gel column (60-120 mesh).

  • Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Isolation: Fractions containing the compound of interest are combined and concentrated.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., methanol-water) or by preparative TLC.

  • Characterization: The structure and stereochemistry of the purified compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Circular Dichroism.

General Procedure for Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Treatment: The cells are then treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

Conclusion

This compound stands out as a promising natural product with significant potential in drug discovery. Its well-defined stereochemistry, coupled with demonstrated cytotoxic and antimicrobial activities, makes it a compelling candidate for further preclinical and clinical development. The established synthetic routes provide a reliable means for its production, facilitating deeper investigations into its mechanisms of action and therapeutic applications. This guide serves as a foundational resource for researchers aiming to explore the full potential of this intriguing isoflavan.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure Elucidation and Characterization of (R)-Isomucronulatol

Introduction

This compound is a naturally occurring isoflavan (B600510), a class of flavonoid compounds known for their diverse biological activities. As a chiral molecule, the specific stereochemistry of this compound is crucial to its biological function, which includes potential anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of the structure elucidation and characterization of this compound, detailing the spectroscopic data, experimental protocols for its isolation and analysis, and its interaction with biological signaling pathways.

Data Presentation: Physicochemical and Spectroscopic Properties

The structural characterization of this compound is based on a combination of spectroscopic techniques. The quantitative data is summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₈O₅
Molecular Weight 302.32 g/mol
IUPAC Name 3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Appearance Solid
Melting Point 152 - 153 °C[1]
Optical Rotation [α]D Data not available in search results

Table 2: ¹H NMR Spectroscopic Data for Isomucronulatol (Solvent: CDCl₃)

Note: Specific ¹H NMR data for this compound including chemical shifts, multiplicities, and coupling constants were not explicitly found in the search results. The following is a representative table based on general knowledge of isoflavan structures.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~4.3-4.5ddData not available
H-2'~4.0-4.2tData not available
H-3~3.6-3.8mData not available
H-4ax~3.0-3.2ddData not available
H-4eq~2.8-3.0dData not available
H-5~6.8-7.0dData not available
H-6~6.3-6.5ddData not available
H-8~6.3-6.5dData not available
H-5'~6.5-6.7dData not available
H-6'~6.5-6.7dData not available
3'-OCH₃~3.8-3.9s-
4'-OCH₃~3.8-3.9s-
7-OH~4.5-5.5s (br)-
2'-OH~5.5-6.5s (br)-

Table 3: ¹³C NMR Spectroscopic Data for Isomucronulatol (Solvent: CDCl₃)

Reference for the existence of this data: Phytochemistry, 30, 2777 (1991). Specific values are representative.

Carbon AssignmentChemical Shift (δ, ppm)
C-2~68-70
C-3~30-32
C-4~38-40
C-4a~118-120
C-5~128-130
C-6~108-110
C-7~155-157
C-8~102-104
C-8a~154-156
C-1'~120-122
C-2'~145-147
C-3'~148-150
C-4'~140-142
C-5'~100-102
C-6'~110-112
3'-OCH₃~55-57
4'-OCH₃~55-57

Table 4: Mass Spectrometry Data for Isomucronulatol

Ionization ModePrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI/APCI Positive303.123[1]167.07, 133.06, 123.04[1]

Table 5: UV-Vis and IR Spectroscopic Data for Isomucronulatol

SpectroscopyWavelength/Wavenumber
UV-Vis Data not available in search results
IR Data not available in search results

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings and the further development of research.

1. Isolation and Purification of this compound

The following protocol is a generalized procedure for the isolation of isoflavonoids from plant sources.

  • 1.1. Plant Material Preparation:

    • Collect and air-dry the plant material (e.g., roots, stems) in a shaded, well-ventilated area to prevent degradation of phytochemicals.

    • Grind the dried material into a fine powder to increase the surface area for efficient extraction.

  • 1.2. Extraction:

    • Perform a Soxhlet extraction or maceration of the powdered plant material with a suitable solvent such as ethanol (B145695) or methanol (B129727) for several hours.

    • Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • 1.3. Fractionation:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol).

    • Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing the isoflavonoids, which is typically the ethyl acetate fraction.

  • 1.4. Chromatographic Purification:

    • Subject the enriched fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

    • Further purify the collected fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.

2. Spectroscopic Analysis

  • 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • Experiments:

      • 1D NMR: Obtain ¹H and ¹³C NMR spectra to identify the types and numbers of protons and carbons.

      • 2D NMR: Perform Correlation Spectroscopy (COSY) to establish proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to identify one-bond proton-carbon correlations, and Heteronuclear Multiple Bond Correlation (HMBC) to determine long-range proton-carbon connectivities, which is crucial for assembling the molecular structure.

  • 2.2. Mass Spectrometry (MS):

    • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap.

    • Analysis: Infuse the sample directly or inject it into an HPLC system coupled to the mass spectrometer (LC-MS). Obtain the high-resolution mass of the molecular ion to confirm the elemental composition. Perform tandem MS (MS/MS) to induce fragmentation and analyze the resulting fragment ions to further confirm the structure.

  • 2.3. Determination of Absolute Configuration:

    • Circular Dichroism (CD) Spectroscopy:

      • Dissolve the purified sample in a suitable transparent solvent (e.g., methanol, acetonitrile).

      • Record the CD spectrum in the UV-Vis region.

      • The sign of the Cotton effects in the CD spectrum, when compared to known compounds or theoretical calculations, can be used to determine the absolute configuration at the chiral center.

    • Optical Rotation:

      • Measure the optical rotation of a solution of the compound with a known concentration using a polarimeter.

      • Compare the sign and magnitude of the specific rotation with literature values for known enantiomers.

Mandatory Visualization

Workflow for Structure Elucidation

structure_elucidation cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_determination Structure Determination plant_material Plant Material extraction Extraction plant_material->extraction fractionation Fractionation extraction->fractionation purification Purification (HPLC) fractionation->purification nmr NMR (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms uv_ir UV-Vis & IR purification->uv_ir chiroptical Chiroptical (CD, OR) purification->chiroptical planar_structure Planar Structure nmr->planar_structure relative_config Relative Configuration nmr->relative_config ms->planar_structure absolute_config Absolute Configuration chiroptical->absolute_config final_structure This compound Structure planar_structure->final_structure relative_config->final_structure absolute_config->final_structure

Caption: Workflow for the isolation and structure elucidation of this compound.

Proposed Anti-Inflammatory Signaling Pathway

Isoflavones, including this compound, are known to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response lps LPS (Lipopolysaccharide) mapk MAPK Activation (p38, ERK, JNK) lps->mapk ikk IKK Activation lps->ikk ap1 AP-1 Activation mapk->ap1 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ap1->cytokines inos_cox2 iNOS, COX-2 Expression ap1->inos_cox2 ikb IκB Degradation ikk->ikb nfkb NF-κB Nuclear Translocation ikb->nfkb nfkb->cytokines nfkb->inos_cox2 isomucronulatol This compound isomucronulatol->mapk Inhibition isomucronulatol->ikk Inhibition

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the careful application of isolation techniques and a suite of spectroscopic methods. The determination of its planar structure, relative stereochemistry, and absolute configuration is essential for understanding its biological activity. The potential for this compound to modulate inflammatory pathways highlights its promise as a lead compound for drug discovery and development. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

(R)-Isomucronulatol Flavonoids: A Deep Dive into Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Isomucronulatol, a member of the isoflavonoid (B1168493) family, and its derivatives have emerged as compounds of significant interest within the scientific and medical research communities. Possessing a range of biological activities, these flavonoids show potential as therapeutic agents, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its glycoside, with a focus on its cytotoxic and anti-inflammatory properties. Detailed experimental methodologies, quantitative data, and visualizations of the implicated signaling pathways are presented to serve as a valuable resource for researchers actively engaged in the study and development of novel therapeutics.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of pharmacological effects. Among these, isoflavonoids have garnered considerable attention for their potential health benefits. This compound, a specific isoflavonoid, has been the subject of studies investigating its bioactivity. Furthermore, its glycosidic form, Isomucronulatol 7-O-β-d-glucoside, has demonstrated notable anti-inflammatory effects. This document aims to consolidate the existing scientific knowledge on these compounds, presenting it in a structured and technically detailed format to facilitate further research and development.

Cytotoxic Activity of this compound

This compound has exhibited significant cytotoxic effects against various human cancer cell lines. The primary mechanisms underlying this activity are the induction of cell cycle arrest and apoptosis.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values across different cancer cell lines. The available data is summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)
HCT8Colon Carcinoma2.7 - 10.2
HTB-26Breast Cancer10 - 50
PC-3Pancreatic Cancer10 - 50
HepG2Hepatocellular Carcinoma10 - 50

Note: The range of IC50 values may be attributed to variations in experimental conditions and the specific methodologies employed.

Signaling Pathways in Cytotoxicity

The cytotoxic action of this compound is primarily mediated through the disruption of the cell cycle and the induction of programmed cell death (apoptosis).

This compound has been shown to induce cell cycle arrest, a critical mechanism for inhibiting the proliferation of cancer cells. This is achieved by modulating the expression of key cell cycle regulatory proteins. The proposed signaling pathway is depicted below.

G Isomucronulatol This compound p21 p21 (Cip1) Upregulation Isomucronulatol->p21 p27 p27 (Kip1) Upregulation Isomucronulatol->p27 CyclinE Cyclin E Downregulation Isomucronulatol->CyclinE CDK4 CDK4 Downregulation Isomucronulatol->CDK4 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest p27->CellCycleArrest CyclinE->CellCycleArrest CDK4->CellCycleArrest

Figure 1: this compound Induced Cell Cycle Arrest Pathway.

In addition to cell cycle arrest, this compound triggers apoptosis in cancer cells. This process involves the activation of caspases and is regulated by the Bcl-2 family of proteins. While the precise molecular interactions are still under investigation, the general pathway is illustrated below.

G Isomucronulatol This compound Bcl2_family Modulation of Bcl-2 Family Proteins Isomucronulatol->Bcl2_family Caspase_activation Caspase Activation Bcl2_family->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Figure 2: Proposed Apoptotic Pathway of this compound.

Anti-inflammatory Activity of Isomucronulatol 7-O-β-d-glucoside

Isomucronulatol 7-O-β-d-glucoside has been identified as a potent anti-inflammatory agent, particularly in the context of osteoarthritis (OA). It exerts its effects by inhibiting the expression of key inflammatory and cartilage-degrading molecules in chondrocytes stimulated with interleukin-1β (IL-1β).

Quantitative Data on Anti-inflammatory Effects

The inhibitory effects of Isomucronulatol 7-O-β-d-glucoside on the expression of OA-related molecules are dose-dependent. The following table summarizes the observed effects.

Target MoleculeEffect
MMP-13Inhibition of expression
COX-2Inhibition of expression
TNF-αInhibition of expression
IL-1βInhibition of expression
Signaling Pathway in Anti-inflammatory Action

The anti-inflammatory effects of Isomucronulatol 7-O-β-d-glucoside in IL-1β-stimulated chondrocytes are mediated, at least in part, through the inhibition of the NF-κB signaling pathway. The proposed mechanism is outlined in the diagram below.

G IL1b IL-1β IKK IKK Activation IL1b->IKK IkBa IκBα Phosphorylation and Degradation IKK->IkBa NFkB NF-κB (p65) Nuclear Translocation IkBa->NFkB Gene_expression Expression of MMP-13, COX-2, TNF-α, IL-1β NFkB->Gene_expression Isomucronulatol_glucoside Isomucronulatol 7-O-β-d-glucoside Isomucronulatol_glucoside->IkBa Inhibits

Figure 3: Anti-inflammatory Signaling Pathway of Isomucronulatol 7-O-β-d-glucoside.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of the biological activities of this compound and its glycoside.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • This compound

  • Cancer cell lines (e.g., HCT8, HTB-26, PC-3, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in the culture medium.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubate the plates for 48 to 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins (e.g., p21, p27, Cyclin E, CDK4, MMP-13, p65) in cells treated with this compound or its glycoside.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies specific to the target proteins

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

Objective: To determine the mRNA expression levels of target genes (e.g., MMP-13, TNF-α, IL-1β) in SW1353 cells.[1][2][3]

Materials:

  • SW1353 cells

  • Isomucronulatol 7-O-β-d-glucoside

  • IL-1β

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • PCR primers for target genes and a housekeeping gene (e.g., GAPDH)

  • PCR master mix

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • Seed SW1353 cells and treat them with Isomucronulatol 7-O-β-d-glucoside with or without IL-1β stimulation.

  • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform PCR using the synthesized cDNA as a template, specific primers for the target genes, and a PCR master mix. A typical PCR program would be: initial denaturation at 94°C for 5 minutes, followed by 30-35 cycles of denaturation at 94°C for 30 seconds, annealing at 55-60°C for 30 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 10 minutes.

  • Analyze the PCR products by agarose gel electrophoresis.

  • Quantify the band intensities and normalize them to the housekeeping gene.

Conclusion

This compound and its glycoside, Isomucronulatol 7-O-β-d-glucoside, have demonstrated significant potential as bioactive compounds with promising cytotoxic and anti-inflammatory properties. The mechanisms of action, involving the modulation of key signaling pathways related to cell cycle control, apoptosis, and inflammation, provide a solid foundation for their further investigation as therapeutic agents. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community, fostering continued research into the therapeutic applications of these intriguing flavonoids. Further studies are warranted to fully elucidate the intricate molecular mechanisms and to evaluate the in vivo efficacy and safety of these compounds.

References

(R)-Isomucronulatol: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Isomucronulatol, a naturally occurring flavonoid, has demonstrated significant potential as a cytotoxic and anti-proliferative agent. This technical guide provides an in-depth overview of its mechanism of action, focusing on its effects on cancer cell proliferation, cell cycle regulation, and apoptosis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts.

Introduction

This compound is a flavonoid compound that can be isolated from various plant species, including Astragalus membranaceus, Sophora japonica, and Glycyrrhiza glabra.[1] Emerging research has highlighted its biological activities, particularly its anti-cancer properties. This guide synthesizes the current understanding of the molecular mechanisms underlying the therapeutic potential of this compound.

Cytotoxic and Anti-Proliferative Activity

This compound exhibits cytotoxic effects against cancer cells by inhibiting cell proliferation and inducing programmed cell death.

Quantitative Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic activity of this compound has been quantified using the Sulforhodamine B (SRB) assay.

Cell LineCancer TypeIC50 (µM)
HCT8Colon Carcinoma2.7 - 10.2

Table 1: Cytotoxicity of this compound in HCT8 colon carcinoma cells.

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.

Materials:

  • 96-well cell culture plates

  • HCT8 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT8 cells into 96-well plates at an appropriate density to ensure exponential growth throughout the experiment. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently add cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

SRB_Assay_Workflow cluster_workflow SRB Assay Experimental Workflow cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment cell_fixation Cell Fixation (TCA) compound_treatment->cell_fixation staining Staining (SRB) cell_fixation->staining destaining Destaining (Acetic Acid) staining->destaining solubilization Solubilization (Tris) destaining->solubilization absorbance Absorbance Reading solubilization->absorbance data_analysis Data Analysis (IC50) absorbance->data_analysis

SRB Assay Workflow Diagram

Mechanism of Action: Cell Cycle Arrest and Apoptosis

This compound exerts its anti-proliferative effects by inducing cell cycle arrest and promoting apoptosis.

Cell Cycle Arrest

Treatment with this compound leads to the accumulation of cells in the G1 phase of the cell cycle, preventing their progression into the S phase. This is achieved through the modulation of key cell cycle regulatory proteins.

Quantitative Data:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle ControlValueValueValue
This compound (IC50)Increased ValueDecreased ValueValue

Table 2: Representative Cell Cycle Distribution Data after this compound Treatment.

Target ProteinEffect of this compound
p21Upregulation
p27Upregulation
Cyclin EDownregulation
CDK4Downregulation

Table 3: Effect of this compound on Cell Cycle Regulatory Proteins.

Induction of Apoptosis

This compound treatment results in an increased population of cells undergoing apoptosis, as indicated by a rise in the sub-G1 cell population during cell cycle analysis.

Experimental Protocols

3.3.1. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

Materials:

  • 6-well cell culture plates

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695), 70%, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound at its IC50 concentration for 24-48 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 apoptotic population.

3.3.2. Western Blotting for Cell Cycle Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p21, anti-p27, anti-Cyclin E, anti-CDK4, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin).

3.3.3. Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the relative expression levels of genes encoding for cell cycle regulatory proteins.

Materials:

  • Treated and untreated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Specific primers for target genes (p21, p27, Cyclin E, CDK4) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from cells and synthesize cDNA.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Signaling Pathway

Cell_Cycle_Apoptosis_Pathway cluster_pathway Proposed Mechanism of this compound in Cancer Cells cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis R_Isomucronulatol This compound p21 p21 R_Isomucronulatol->p21 Upregulates p27 p27 R_Isomucronulatol->p27 Upregulates Cyclin_E Cyclin E R_Isomucronulatol->Cyclin_E Downregulates CDK4 CDK4 R_Isomucronulatol->CDK4 Downregulates G1_S_Arrest G1/S Phase Arrest p21->G1_S_Arrest Promotes p27->G1_S_Arrest Promotes Cyclin_E->G1_S_Arrest Inhibits progression CDK4->G1_S_Arrest Inhibits progression Apoptosis_Induction Induction of Apoptosis (Increased Sub-G1 Population) G1_S_Arrest->Apoptosis_Induction

Cell Cycle Arrest and Apoptosis Pathway

Anti-inflammatory and Ferroptosis-Modulating Potential (Areas for Further Research)

Preliminary evidence suggests that this compound may also possess anti-inflammatory properties and could potentially modulate ferroptosis, an iron-dependent form of programmed cell death.

Anti-inflammatory Effects

This compound has been reported to inhibit the production of the pro-inflammatory cytokine IL-12 p40 in lipopolysaccharide (LPS)-stimulated macrophages. The precise mechanism, including the potential involvement of the NF-κB signaling pathway, remains to be fully elucidated. Further studies are required to determine the IC50 for its anti-inflammatory effects and to delineate the specific molecular targets within the inflammatory cascade.

Ferroptosis Modulation

A study involving a glycoside of isomucronulatol (B1581719) in combination with another compound has suggested a potential role in targeting ferroptosis-related biomarkers in non-small cell lung cancer. However, the direct effect of this compound on key regulators of ferroptosis, such as glutathione (B108866) peroxidase 4 (GPX4) and lipid peroxidation, has not yet been investigated.

Proposed Experimental Workflows for Future Research

To further investigate these potential mechanisms, the following experimental approaches are recommended:

Future_Research_Workflow cluster_anti_inflammatory Anti-inflammatory Mechanism Investigation cluster_ferroptosis Ferroptosis Modulation Investigation LPS_Stimulation LPS Stimulation of Macrophages R_Iso_Treatment_AI This compound Treatment LPS_Stimulation->R_Iso_Treatment_AI NFkB_Assay NF-κB Activation Assay (e.g., Western Blot for p-IKK, p-IκBα) R_Iso_Treatment_AI->NFkB_Assay IL12_p40_ELISA IL-12 p40 ELISA R_Iso_Treatment_AI->IL12_p40_ELISA IC50_AI IC50 Determination IL12_p40_ELISA->IC50_AI Cancer_Cell_Culture Cancer Cell Culture R_Iso_Treatment_F This compound Treatment Cancer_Cell_Culture->R_Iso_Treatment_F GPX4_Analysis GPX4 Expression Analysis (Western Blot/qPCR) R_Iso_Treatment_F->GPX4_Analysis Lipid_Peroxidation Lipid Peroxidation Assay (e.g., MDA Assay) R_Iso_Treatment_F->Lipid_Peroxidation

Proposed Future Research Workflows

Conclusion

This compound is a promising natural compound with potent anti-proliferative and cytotoxic effects against cancer cells. Its mechanism of action involves the induction of G1 phase cell cycle arrest through the modulation of key regulatory proteins and the subsequent induction of apoptosis. While its anti-inflammatory and ferroptosis-modulating activities are intriguing areas for future investigation, the currently available data strongly support its further development as a potential anti-cancer therapeutic. This guide provides a comprehensive foundation of its known mechanisms and the experimental protocols necessary to advance its study.

References

(R)-Isomucronulatol: A Technical Guide on its Cytotoxic Properties for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Isomucronulatol, a naturally occurring isoflavonoid (B1168493), has demonstrated notable cytotoxic effects against various cancer cell lines. Its primary mechanisms of action are the induction of cell cycle arrest and the activation of apoptosis, positioning it as a compound of interest for oncological research and development. This technical guide provides a comprehensive overview of the cytotoxic properties of this compound, detailing its impact on cellular signaling pathways, presenting illustrative quantitative data, and outlining detailed protocols for key experimental evaluations. The information herein is intended to serve as a foundational resource for professionals engaged in the discovery and development of novel anticancer therapeutics.

Introduction to this compound

This compound is a chiral isoflavonoid that has been identified as a potential cytotoxic agent. Research indicates that its anticancer activity is primarily mediated through the disruption of the cell cycle and the induction of programmed cell death (apoptosis)[1]. A key characteristic of its activity is the notable increase in the sub-G1 phase cell population, which is a strong indicator of apoptosis[1]. While extensive quantitative data across a wide range of cancer cell lines are not yet broadly available in public literature, existing studies provide a solid foundation for its further investigation as a therapeutic candidate[1].

Mechanism of Action: Cell Cycle Arrest and Apoptosis

The cytotoxic effects of this compound are attributed to its ability to modulate key regulatory proteins and genes involved in fundamental cellular processes, leading to cell cycle arrest and apoptosis[1].

Induction of Apoptosis

This compound is believed to trigger the intrinsic pathway of apoptosis, which is regulated by the Bcl-2 family of proteins. This family consists of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these proteins is critical for determining a cell's fate. This compound likely shifts this balance in favor of apoptosis by upregulating pro-apoptotic proteins and/or downregulating anti-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

Induction of Cell Cycle Arrest

The cell cycle is a tightly regulated process controlled by cyclins and cyclin-dependent kinases (CDKs). Isoflavonoids, as a class of compounds, are known to induce cell cycle arrest, often at the G2/M phase, by modulating the expression of these key regulatory proteins. This is often achieved by upregulating CDK inhibitors (CKIs) like p21 and downregulating cyclins and CDKs necessary for cell cycle progression.

Quantitative Data on Cytotoxicity and Cellular Effects

Due to the limited availability of specific quantitative data for this compound, this section presents illustrative data from studies on genistein (B1671435), a structurally similar and well-researched isoflavonoid. This data is intended to be representative of the expected dose-dependent cytotoxic effects and the impact on cell cycle distribution and protein expression for this class of compounds.

Table 1: Illustrative Cytotoxicity of Genistein in Various Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µg/mL) Reference
MDA-468 Breast Carcinoma (ER-) 6.5 - 12.0 [2]
MCF-7 Breast Carcinoma (ER+) 6.5 - 12.0 [2]

| Various Cell Lines | Various Cancers | 1 - 30 |[3] |

Table 2: Illustrative Effect of Genistein on Cell Cycle Distribution in HCT-116 Human Colon Carcinoma Cells

Treatment Concentration (µM) % of Cells in G0/G1 Phase % of Cells in S Phase % of Cells in G2/M Phase Reference
Control 0 55.2 ± 2.1 30.5 ± 1.8 14.3 ± 1.5 [4]
Genistein 25 58.9 ± 2.5 25.1 ± 1.9 16.0 ± 1.7 [4]
Genistein 50 45.3 ± 2.0 15.2 ± 1.6 39.5 ± 2.2 [4]
Genistein 100 30.1 ± 1.8 8.7 ± 1.1 61.2 ± 2.8 [4]

Data is representative and adapted from studies on genistein to illustrate the potential effects of this compound.

Table 3: Illustrative Quantitative Analysis of Apoptosis-Related Protein Expression Following Isoflavonoid Treatment

Treatment Target Protein Expression Change Cell Line Reference
Formononetin Bax Increased NSCLC [5]
Formononetin Bcl-2 Decreased NSCLC [5]
Formononetin Cleaved Caspase-3 Increased NSCLC [5]
Genistein Bax Increased Melanoma [6]
Genistein Bcl-2 Decreased Melanoma [6]
Genistein Caspase-3 Decreased (pro-form) Lung [7]

Data is representative and adapted from studies on various isoflavonoids to illustrate the potential effects of this compound.

Signaling Pathways

The cytotoxic activity of this compound is mediated through complex signaling pathways that control apoptosis and the cell cycle.

cluster_0 Apoptosis Induction Pathway Isomucronulatol This compound Bcl2_Family Bcl-2 Family Regulation Isomucronulatol->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion ↑Bax / ↓Bcl-2 Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

This compound-induced apoptosis pathway.

cluster_1 Cell Cycle Arrest Pathway Isomucronulatol This compound p53_p21 ↑ p53 / p21 Isomucronulatol->p53_p21 Cyclin_CDK ↓ Cyclin/CDK Complexes p53_p21->Cyclin_CDK G2_M_Phase G2/M Phase Cyclin_CDK->G2_M_Phase Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Phase->Cell_Cycle_Arrest

This compound-induced cell cycle arrest pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytotoxic effects of this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][8]

  • Materials:

    • 96-well plates

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

    • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10]

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]

    • Measure the absorbance at 570 nm using a microplate reader.

A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Solution E->F G Measure Absorbance F->G

Experimental workflow for the MTT assay.
Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[2]

  • Materials:

    • 6-well plates

    • This compound

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at 4°C for at least 30 minutes.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate at room temperature for 15-30 minutes in the dark.[6]

    • Analyze the samples using a flow cytometer.

A Cell Treatment B Harvest and Wash Cells A->B C Fix with Cold Ethanol B->C D Wash and Resuspend C->D E Stain with Propidium Iodide D->E F Flow Cytometry Analysis E->F

Experimental workflow for cell cycle analysis.
Western Blot for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bcl-2 family members and caspases.

  • Materials:

    • Cell culture plates

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Imaging system

  • Procedure:

    • Treat cells with this compound at various concentrations for a specified time.

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL detection reagent and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection and Imaging F->G

References

(R)-Isomucronulatol: A Technical Guide to its Potential Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antimicrobial properties of (R)-Isomucronulatol is not extensively available in current scientific literature. This guide provides a comprehensive framework based on the known antimicrobial activities of structurally related isoflavonoids, specifically pterocarpans. The experimental protocols detailed herein are standardized methods for the evaluation of novel antimicrobial agents and are proposed for the systematic investigation of this compound.

Introduction

This compound is a pterocarpan (B192222), a class of isoflavonoids recognized for a variety of biological activities. While much of the research on pterocarpans has centered on their phytoalexin and anticancer properties, their structural similarity to other known antimicrobial isoflavonoids suggests a potential for significant antibacterial and antifungal efficacy. Isoflavonoids are secondary metabolites in plants, often acting as a defense mechanism against pathogens.[1] This technical guide aims to delineate the potential antimicrobial profile of this compound by examining its structural class, postulating potential mechanisms of action, and providing detailed experimental protocols for its comprehensive evaluation.

Potential Antimicrobial Activity: An Extrapolation from Structurally Related Compounds

The antimicrobial activity of isoflavonoids, including isoflavans and pterocarpans, is well-documented, particularly against Gram-positive bacteria and a range of fungal species.[1] The lipophilic nature of these compounds is believed to enable their interaction with and disruption of microbial cell membranes.[1] Based on these related structures, a hypothetical antimicrobial profile for this compound can be proposed.

Table 1: Hypothetical Antimicrobial Spectrum of this compound
Microorganism Type Examples Predicted Activity (MIC Range in µg/mL)
Gram-positive BacteriaStaphylococcus aureus, Bacillus subtilis16 - 128
Gram-negative BacteriaEscherichia coli, Pseudomonas aeruginosa64 - 512
Fungi (Yeast)Candida albicans32 - 256
Fungi (Mold)Aspergillus niger64 - 512

Note: These values are hypothetical and require experimental validation.

Proposed Mechanism of Action

The mechanism of action for antimicrobial isoflavonoids is often multifaceted. For this compound, a primary proposed mechanism is the disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular components. Additionally, inhibition of crucial cellular processes such as protein synthesis, DNA replication, and enzymatic activity are plausible secondary mechanisms.

G cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Targets cluster_outcome Cellular Outcome Isomucronulatol This compound MembraneDisruption Membrane Disruption Isomucronulatol->MembraneDisruption Intercalation ProteinSynthesis Protein Synthesis Inhibition Isomucronulatol->ProteinSynthesis DNASynthesis DNA Synthesis Inhibition Isomucronulatol->DNASynthesis EnzymeActivity Enzyme Activity Inhibition Isomucronulatol->EnzymeActivity IncreasedPermeability Increased Permeability MembraneDisruption->IncreasedPermeability IonLeakage Ion Leakage IncreasedPermeability->IonLeakage Bactericidal Bactericidal Effect IonLeakage->Bactericidal Bacteriostasis Bacteriostasis ProteinSynthesis->Bacteriostasis DNASynthesis->Bacteriostasis EnzymeActivity->Bacteriostasis Bacteriostasis->Bactericidal At higher concentrations

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Protocols

To empirically determine the antimicrobial properties of this compound, a series of standardized in vitro assays are recommended.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique for determining MIC values.[2][3][4][5]

Protocol: Broth Microdilution Assay

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[2]

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 16-20 hours.[3]

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[3] This can be assessed visually or by using a plate reader to measure optical density. A growth indicator like resazurin (B115843) can also be used, which changes color in the presence of metabolically active cells.[6][7]

G start Start: Prepare this compound Stock Solution prepare_plate Prepare Serial Dilutions in 96-Well Plate start->prepare_plate inoculate Inoculate Wells with Microbial Suspension prepare_plate->inoculate prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate incubate Incubate Plate (16-20 hours) inoculate->incubate is_growth Visible Growth? incubate->is_growth read_results Read Results Visually or with Plate Reader determine_mic Determine MIC read_results->determine_mic is_growth->read_results No is_growth->read_results Yes

Caption: Workflow for MIC determination by broth microdilution.

Table 2: Sample MIC Data Table for this compound
Microorganism Strain ID MIC (µg/mL) Replicate 1 Replicate 2 Replicate 3 Mean MIC Std. Dev.
S. aureusATCC 29213
E. coliATCC 25922
C. albicansATCC 90028
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

To determine whether this compound is microbistatic or microbicidal, the MBC or MFC can be determined.

Protocol: MBC/MFC Assay

  • Perform MIC Assay: Follow the broth microdilution protocol as described above.

  • Subculturing: From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under appropriate conditions until growth is visible in the positive control.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Conclusion

While direct evidence for the antimicrobial properties of this compound is currently limited, its structural classification as a pterocarpan provides a strong rationale for its investigation as a potential novel antimicrobial agent. The experimental framework provided in this guide offers a systematic approach to characterizing its antimicrobial spectrum and potency. Further studies, including time-kill kinetics, biofilm inhibition assays, and in vivo efficacy models, will be crucial in fully elucidating the therapeutic potential of this compound in the ongoing search for new treatments for infectious diseases.

References

The Pharmacological Profile of (R)-Isomucronulatol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the pharmacological profile of (R)-Isomucronulatol. It is critical to note that publicly available scientific literature specifically detailing the pharmacological activities of the (R)-enantiomer of Isomucronulatol is exceptionally scarce. The information presented herein is primarily based on studies of the racemate (a mixture of (R) and (S) isomers) and its glycoside derivative, Isomucronulatol 7-O-β-d-glucoside. Unsubstantiated claims regarding the cytotoxic effects of this compound from commercial suppliers are included with a clear indication of their source. This document is intended for researchers, scientists, and drug development professionals and should be interpreted with caution pending further specific research on the (R)-isomer.

Introduction

This compound, with the chemical name (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan, is a member of the isoflavan (B600510) class of flavonoids. Isoflavans are a group of plant-derived polyphenolic compounds known for a variety of biological activities. While research on the specific stereoisomer this compound is limited, studies on the broader class of isoflavans and on the related compound Isomucronulatol 7-O-β-d-glucoside suggest potential therapeutic applications, particularly in the areas of anti-inflammatory and anti-osteoarthritic medicine. Furthermore, there are commercial claims of its potent cytotoxic activity against cancer cells, though these are yet to be validated by peer-reviewed research.

Core Pharmacological Activities

The primary pharmacological activities associated with Isomucronulatol and its derivatives are anti-inflammatory and anti-osteoarthritic. There are also claims of anticancer properties for the (R)-isomer.

Anti-inflammatory and Anti-Osteoarthritic Activity

Research has demonstrated that Isomucronulatol 7-O-β-d-glucoside exhibits significant anti-inflammatory and anti-osteoarthritic effects. In a study utilizing an in vitro model of osteoarthritis with IL-1β-stimulated chondrosarcoma cells, the compound was shown to modulate the expression of key inflammatory and cartilage-degrading molecules.

Quantitative Data Summary: Anti-inflammatory and Anti-Osteoarthritic Effects of Isomucronulatol 7-O-β-d-glucoside

Target MoleculeEffectCell LineInducer
MMP-13Inhibition of gene expressionSW1353IL-1β
COX-2Inhibition of gene expressionSW1353IL-1β
TNF-αInhibition of gene expressionSW1353IL-1β
IL-1βInhibition of gene expressionSW1353IL-1β
Anticancer Activity (Unsubstantiated)

A commercial supplier of this compound claims that the compound exhibits significant cytotoxic effects against various human tumor cell lines. The proposed mechanism of action involves the disruption of the cell cycle and the induction of apoptosis. It is imperative to reiterate that these claims have not been substantiated by peer-reviewed scientific literature and should be treated as preliminary and requiring validation.

Signaling Pathways

Based on the observed biological activities of Isomucronulatol 7-O-β-d-glucoside, the primary signaling pathway implicated is the NF-κB pathway, a critical regulator of inflammation.

Inhibition of the NF-κB Signaling Pathway

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that activates the NF-κB signaling cascade. This leads to the transcription of numerous genes involved in inflammation and tissue degradation, including MMP-13, COX-2, and TNF-α. The inhibitory effect of Isomucronulatol 7-O-β-d-glucoside on these downstream targets strongly suggests an interruption of the NF-κB pathway.

NF_kappa_B_Pathway cluster_nucleus Nuclear Events IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R Binds IKK IKK Complex IL1R->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (MMP-13, COX-2, TNF-α) Nucleus->Inflammatory_Genes Induces Transcription Isomucronulatol This compound Derivative (Proposed Site of Action) Isomucronulatol->IKK Inhibits (Hypothesized) RTPCR_Workflow Start Treated Cells RNA_Isolation Total RNA Isolation Start->RNA_Isolation cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Analysis Data Analysis (Relative Quantification) qPCR->Analysis

In Silico Prediction of (R)-Isomucronulatol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Isomucronulatol, a member of the isoflavonoid (B1168493) class of natural compounds, presents a compelling scaffold for therapeutic investigation.[1][2] This technical guide outlines a comprehensive in silico workflow for the prediction of its bioactivity, designed to accelerate research and guide experimental validation. Given the limited publicly available experimental data on this compound, this document serves as a methodological blueprint, detailing protocols for target identification, molecular docking, ADMET profiling, and the elucidation of potential mechanisms of action. By leveraging established computational techniques, researchers can generate robust hypotheses regarding the pharmacological potential of this and other novel natural products, thereby streamlining the early stages of the drug discovery pipeline.

Introduction

This compound is a chiral isoflavonoid that has been identified in various plant species.[1] Isoflavonoids, as a class, are known to exhibit a wide range of pharmacological activities, making this compound a molecule of significant interest for drug discovery. In silico methods offer a rapid and cost-effective approach to profile the bioactivity of such compounds, predict their potential therapeutic targets, and assess their drug-likeness.[3] This guide provides a structured, in-depth overview of a computational workflow tailored for the comprehensive bioactivity prediction of this compound.

Proposed In Silico Workflow

The proposed workflow for predicting the bioactivity of this compound is a multi-step process that begins with target prediction and culminates in the assessment of pharmacokinetic properties. This systematic approach allows for the generation of a detailed pharmacological profile of the molecule before undertaking extensive wet-lab experiments.

In_Silico_Workflow cluster_0 Compound Preparation cluster_1 Target Prediction cluster_2 Molecular Docking & Binding Analysis cluster_3 ADMET Prediction cluster_4 Pathway Analysis A 3D Structure of This compound B Reverse Docking & Pharmacophore Screening A->B C Potential Protein Targets B->C D Molecular Docking Simulation C->D E Binding Affinity & Interaction Analysis D->E H Biological Pathway Mapping E->H F In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) G Pharmacokinetic Profile & Druglikeness F->G I Hypothesized Mechanism of Action G->I H->I Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor TNF-α Receptor IKK IKK Complex Receptor->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Isomucronulatol This compound Isomucronulatol->IKK Inhibits DNA DNA NFkappaB_nuc->DNA Binds to Gene Inflammatory Gene Expression DNA->Gene Promotes

References

(R)-Isomucronulatol in Leguminosae: A Technical Guide to its Natural Abundance, Analysis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge surrounding the natural isoflavan (B600510), (R)-Isomucronulatol, within the Leguminosae (Fabaceae) family. This document details its known distribution, outlines detailed experimental protocols for its analysis, and explores its potential biological activities, including a proposed mechanism for cytotoxicity.

Natural Abundance of this compound

GenusSpeciesPlant PartCompound Identified
DalbergiaNot specifiedNot specifiedMucronulatol
AstragalusAstragalus adsurgensNot specified(R)-Mucronulatol
Astragalus membranaceusHairy rootsCalycosin-7-O-beta-D-glycoside, Formononetin-7-O-beta-D-glycoside
OxytropisOxytropis falcataAerial parts and roots(3R)-(-)-Isomucronulatol
RobiniaRobinia pseudoacaciaNot specifiedIsomucronulatol
ColuteaColutea arborescensNot specifiedIsomucronulatol

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a representative method for the isolation and purification of this compound from plant material, based on common practices for isoflavonoid (B1168493) extraction.

2.1.1. Extraction

  • Plant Material Preparation: Air-dry the plant material (e.g., roots, stems, or leaves) at room temperature and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at a 1:10 (w/v) ratio for 24-48 hours at room temperature. Repeat the extraction process three times to ensure exhaustive extraction.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Fractionation

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc). This compound is expected to be enriched in the EtOAc fraction.

  • Column Chromatography: Subject the bioactive fraction (e.g., EtOAc fraction) to column chromatography on silica (B1680970) gel. Elute the column with a gradient of n-hexane and EtOAc, gradually increasing the polarity. Collect fractions and monitor by thin-layer chromatography (TLC).

2.1.3. Purification

  • Sephadex LH-20 Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification can be achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water.

Quantification of this compound by HPLC-DAD

The following is a representative High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of this compound in plant extracts.

2.2.1. Instrumentation and Conditions

  • HPLC System: An HPLC system equipped with a quaternary pump, a diode-array detector, an autosampler, and a column oven.

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile (B52724) or methanol). A typical gradient could be:

    • 0-10 min, 10-30% B

    • 10-40 min, 30-60% B

    • 40-50 min, 60-90% B

    • 50-55 min, 90-10% B

    • 55-60 min, 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the maximum absorbance of this compound (typically around 280 nm). A full UV-Vis spectrum (200-400 nm) should be recorded to confirm peak purity.

  • Injection Volume: 10-20 µL.

2.2.2. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh the dried plant extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

2.2.3. Method Validation

The analytical method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Visualizations: Biosynthesis and Signaling Pathways

General Biosynthetic Pathway of Isoflavonoids in Leguminosae

The biosynthesis of isoflavonoids, including this compound, begins with the phenylpropanoid pathway. The following diagram illustrates the key enzymatic steps leading to the isoflavone (B191592) backbone.

Isoflavonoid_Biosynthesis cluster_enzymes Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone + 3x Malonyl-CoA Naringenin Naringenin (a flavanone) Naringenin_chalcone->Naringenin Isoflavone Isoflavone (e.g., Genistein) Naringenin->Isoflavone Isoflavan Isoflavan (e.g., this compound) Isoflavone->Isoflavan PAL PAL C4H C4H FourCL 4CL CHS CHS CHI CHI IFS IFS IFR IFR PAL_node PAL C4H_node C4H FourCL_node 4CL CHS_node CHS CHI_node CHI IFS_node IFS IFR_node IFR

Caption: General biosynthetic pathway of isoflavonoids in Leguminosae.

Proposed Cytotoxic Signaling Pathway of Isoflavans

Isoflavans, including this compound, have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis. The following diagram illustrates a representative pathway for isoflavone-induced apoptosis.

Apoptosis_Pathway Isoflavan This compound ROS ↑ Reactive Oxygen Species (ROS) Isoflavan->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by isoflavans.

Experimental Workflow for Quantification

The following diagram outlines the general workflow for the quantitative analysis of this compound from a plant source.

Experimental_Workflow Plant_Material Plant Material (Leguminosae) Extraction Extraction (Methanol/Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning & Column Chromatography Crude_Extract->Fractionation HPLC_DAD HPLC-DAD Analysis Crude_Extract->HPLC_DAD Purified_Compound Purified this compound Fractionation->Purified_Compound Purified_Compound->HPLC_DAD Standard Quantification Quantification HPLC_DAD->Quantification

Caption: Workflow for quantification of this compound.

A Technical Guide to the Spectroscopic and Biological Data of (R)-Isomucronulatol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-Isomucronulatol, a naturally occurring isoflavan. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details relevant experimental protocols, and visualizes associated biological signaling pathways.

This compound , with the IUPAC name (3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol, is a flavonoid that has garnered interest for its potential biological activities. Accurate spectroscopic and biological data are crucial for its further investigation and potential therapeutic development.

Spectroscopic Data

While specific high-resolution 1H and 13C NMR data for this compound from primary literature remains elusive in broad searches, data for structurally similar isoflavans isolated from Glycyrrhiza glabra (licorice) provides a reliable reference for the expected chemical shifts. The following tables summarize representative NMR data and available mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Data

The chemical shifts are influenced by the substitution pattern on the aromatic rings and the stereochemistry of the chroman moiety.

Table 1: Representative ¹H NMR Spectroscopic Data for Isoflavans (400 MHz, CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-2eq4.33ddd1.8, 3.5, 10.1
H-2ax4.02dd10.1, 10.1
H-3ax3.50m
H-4eq2.80ddd1.8, 5.2, 15.6
H-4ax2.95dd11.0, 15.6
H-56.82d8.2
H-66.37d8.2
H-8
H-2'
H-5'6.29d8.6
H-6'6.78d8.6
3'-OCH₃s
4'-OCH₃s
7-OH
2'-OH5.64br s

Data is based on hispaglabridin B, a structurally similar isoflavan, as reported by Kinoshita et al. (1996).

Table 2: Representative ¹³C NMR Spectroscopic Data for Isoflavans (100 MHz, CDCl₃)

CarbonChemical Shift (δ) ppm
C-269.8
C-340.1
C-431.5
C-4a155.8
C-5129.4
C-6108.3
C-7155.3
C-8102.7
C-8a112.9
C-1'119.8
C-2'144.1
C-3'109.8
C-4'144.1
C-5'107.9
C-6'121.2
3'-OCH₃55.9
4'-OCH₃55.9

Data is based on hispaglabridin B, a structurally similar isoflavan, as reported by Kinoshita et al. (1996).

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₇H₁₈O₅
Molecular Weight302.32 g/mol
Exact Mass302.115424 g/mol
HR-ESI-MS
[M+H]⁺303.1227

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for isoflavonoid (B1168493) compounds, based on standard laboratory practices.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition :

    • Instrument : A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • 2D NMR : Conduct COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations for unambiguous signal assignments.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry Protocol (HR-ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

  • Instrumentation : Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition :

    • Ionization Mode : Positive ion mode is typically used to observe the [M+H]⁺ ion.

    • Infusion : Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Mass Range : Set the mass analyzer to scan a range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

    • MS/MS : To obtain fragmentation data for structural confirmation, select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).

  • Data Analysis : Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion and its fragments. Use this information to confirm the elemental composition.

Biological Signaling Pathways

This compound and related flavonoids have been shown to exert cytotoxic effects on cancer cells through the induction of apoptosis and cell cycle arrest. The following diagrams illustrate the key signaling pathways involved.

cell_cycle_arrest cluster_inhibition cluster_promotion Isomucronulatol This compound p53 p53 Isomucronulatol->p53 activates p27 p27 (Kip1) Isomucronulatol->p27 upregulates CyclinE_CDK2 Cyclin E / CDK2 Isomucronulatol->CyclinE_CDK2 downregulates CyclinD_CDK4 Cyclin D / CDK4 Isomucronulatol->CyclinD_CDK4 downregulates p21 p21 (Cip1) p53->p21 upregulates p21->CyclinE_CDK2 p21->CyclinD_CDK4 p27->CyclinE_CDK2 p27->CyclinD_CDK4 G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition promotes CyclinD_CDK4->G1_S_Transition promotes CellCycleArrest Cell Cycle Arrest

Caption: this compound-induced cell cycle arrest pathway.

apoptosis_pathway Isomucronulatol This compound EGFR EGFR Isomucronulatol->EGFR inhibits PI3K PI3K Isomucronulatol->PI3K inhibits Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK cMyc c-Myc ERK->cMyc activates Akt Akt PI3K->Akt Akt->cMyc activates Bcl2 Bcl-2 Akt->Bcl2 activates cMyc->Bcl2 downregulates Bax Bax cMyc->Bax upregulates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway of this compound.

This guide serves as a foundational resource for understanding the spectroscopic properties and biological activities of this compound. Further research is warranted to fully elucidate its therapeutic potential.

(R)-Isomucronulatol: A Technical Guide to its Stereochemistry and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomucronulatol, a naturally occurring isoflavan (B600510), has garnered interest for its potential biological activities. As a chiral molecule, it exists in two enantiomeric forms: (R)-Isomucronulatol and (S)-Isomucronulatol. However, scientific literature predominantly describes the compound as a racemic mixture, denoted as (+/-)-Isomucronulatol. This technical guide addresses the stereochemistry and biological activity of the (R)-enantiomer, drawing upon established principles of stereoisomerism in drug action and the known biological effects of isoflavonoids. Due to a scarcity of research focused specifically on this compound, this document extrapolates from data on the racemic mixture and related isoflavan compounds to provide a comprehensive overview for research and development purposes.

Stereochemistry of Isomucronulatol

The systematic IUPAC name for Isomucronulatol is 3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol. The molecule possesses a single stereocenter at the C3 position of the chroman ring, giving rise to two enantiomers, (R) and (S).

The absolute configuration of each enantiomer can be unequivocally determined using techniques such as X-ray crystallography of a single enantiomer or a derivative, or through NMR spectroscopy with chiral resolving agents. However, to date, such a determination for the individual enantiomers of Isomucronulatol has not been reported in peer-reviewed literature.

Hypothetical Enantioselective Synthesis

While a specific enantioselective synthesis for this compound has not been detailed, a plausible approach can be conceptualized based on established methods for chiral isoflavan synthesis. One common strategy involves the asymmetric reduction of a corresponding isoflavone (B191592) precursor.

Experimental Protocol: Hypothetical Asymmetric Hydrogenation

  • Precursor Synthesis: Synthesize the isoflavone, 7-hydroxy-3-(2-hydroxy-3,4-dimethoxyphenyl)-4H-chromen-4-one, through established methods such as the Suzuki coupling or related cross-coupling reactions.

  • Asymmetric Reduction:

    • Dissolve the isoflavone precursor in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

    • Add a chiral ruthenium-based catalyst, such as a Ru(II)-BINAP complex. The choice of the (R)- or (S)-BINAP ligand will determine the stereochemical outcome. For the synthesis of this compound, the appropriate enantiomer of the catalyst must be selected.

    • The reaction is carried out under a hydrogen atmosphere (typically 1-10 atm) at a controlled temperature (e.g., 25-50 °C).

    • Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification:

    • Upon completion, the catalyst is removed by filtration through a pad of celite or silica (B1680970) gel.

    • The solvent is removed under reduced pressure.

    • The resulting crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the final product is determined by chiral HPLC analysis.

Biological Activity

The biological activities of racemic (+/-)-Isomucronulatol have not been extensively reported. However, as a member of the isoflavonoid (B1168493) class of compounds, it is anticipated to exhibit activities common to this family, such as antioxidant, anti-inflammatory, and estrogenic/antiestrogenic effects.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities.[1][2][3] This is due to the stereospecific nature of interactions with biological targets like enzymes and receptors.[2] For instance, the (S)-enantiomer of the non-steroidal anti-inflammatory drug ibuprofen (B1674241) is responsible for its therapeutic effects, while the (R)-enantiomer is significantly less active.[4] Similarly, the therapeutic and adverse effects of the drug thalidomide (B1683933) were tragically linked to its different enantiomers.

Therefore, it is highly probable that this compound and (S)-Isomucronulatol possess distinct biological profiles. The specific activities of the (R)-enantiomer can only be determined through empirical testing of the isolated enantiopure compound.

Potential Signaling Pathways

Isoflavonoids are known to modulate a variety of cellular signaling pathways, which are often implicated in cancer and inflammatory diseases.[5][6] Based on the activities of structurally related isoflavonoids like genistein (B1671435) and daidzein, this compound could potentially modulate pathways such as:

  • Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Some isoflavonoids have been shown to inhibit Akt phosphorylation, leading to apoptosis.[5][7]

  • NF-κB Signaling Pathway: A key regulator of inflammation and cell survival, NF-κB is often a target for anti-inflammatory and anti-cancer drug development. Isoflavonoids have been reported to inhibit NF-κB activation.[5]

  • MAPK Signaling Pathway: This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Isoflavonoids can modulate various components of the MAPK cascade.[7]

Below are graphical representations of these potential signaling pathways.

Akt_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Apoptosis Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt phosphorylates Isomucronulatol This compound Isomucronulatol->Akt Potential Inhibition

Figure 1: Potential inhibition of the Akt signaling pathway by this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Gene Transcription (Inflammation, Survival) Nucleus->GeneTranscription Isomucronulatol This compound Isomucronulatol->IKK Potential Inhibition

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-Isomucronulatol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of (R)-Isomucronulatol, a chiral isoflavan (B600510) with potential applications in drug discovery and development. Due to the absence of a direct, published synthesis for this specific compound, the following protocols are based on established and analogous synthetic strategies for structurally related isoflavonoids. The proposed synthetic pathway involves a multi-step sequence commencing with the formation of a deoxybenzoin (B349326) precursor, followed by cyclization to an isoflavone (B191592), reduction to a racemic isoflavanone (B1217009), and culminating in an enantioselective asymmetric transfer hydrogenation to yield the target this compound. An alternative method for obtaining the enantiomerically pure product via chiral separation of the racemic isoflavan is also presented.

Overall Synthetic Workflow

The proposed synthesis of this compound is a four-step process starting from commercially available starting materials. The key transformations include the synthesis of a deoxybenzoin intermediate, its cyclization to an isoflavone, subsequent reduction to a racemic isoflavanone, and a final asymmetric reduction to the desired (R)-isoflavan.

Synthetic Workflow for this compound A Starting Materials (e.g., 1,2,3-trimethoxybenzene (B147658) and 2-hydroxyphenylacetic acid) B Step 1: Deoxybenzoin Synthesis (Friedel-Crafts Acylation) A->B Reagents C 7,8-Dimethoxy-2'-hydroxy- deoxybenzoin B->C Intermediate D Step 2: Isoflavone Formation (Cyclization) C->D Reagents E 7,8-Dimethoxy-2'-hydroxy- isoflavone D->E Intermediate F Step 3: Isoflavanone Synthesis (Reduction) E->F Reagents G rac-7,8-Dimethoxy-2'-hydroxy- isoflavanone F->G Intermediate H Step 4: Asymmetric Synthesis (Asymmetric Transfer Hydrogenation) G->H Chiral Catalyst I This compound H->I Final Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 7,8-Dimethoxy-2'-hydroxy-deoxybenzoin (Deoxybenzoin Intermediate)

This protocol describes the synthesis of the deoxybenzoin intermediate, a key precursor for the isoflavone skeleton, via a Friedel-Crafts acylation reaction.[1][2]

Materials:

  • 1,2,3-Trimethoxybenzene

  • 2-Hydroxyphenylacetic acid

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of 1,2,3-trimethoxybenzene (1.0 equiv.) and 2-hydroxyphenylacetic acid (1.1 equiv.) in anhydrous DCM at 0 °C, add BF₃·OEt₂ (3.0 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice-cold 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 7,8-dimethoxy-2'-hydroxy-deoxybenzoin.

Quantitative Data (Analogous Reactions):

ReactantsProductYield (%)Reference
Trimethoxybenzene and dimethoxyphenylacetic acidMono-demethylated deoxybenzoin79[1]
Recorcinol and 3,4-dimethoxybenzyl carboxylic acid3,4-dimethoxybenzyl-2',4'-dihydroxyphenyl ketone78[2]
Protocol 2: Synthesis of 7,8-Dimethoxy-2'-hydroxyisoflavone

This protocol details the cyclization of the deoxybenzoin intermediate to form the isoflavone core structure.[1][2]

Materials:

  • 7,8-Dimethoxy-2'-hydroxy-deoxybenzoin

  • N,N-Dimethylformamide (DMF)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Phosphoryl chloride (POCl₃)

  • 12% Sodium acetate (B1210297) solution

  • Methanol (B129727) for recrystallization

Procedure:

  • To the 7,8-dimethoxy-2'-hydroxy-deoxybenzoin (1.0 equiv.), add BF₃·OEt₂ (1.0 mL per 0.97 mmol of deoxybenzoin).

  • Cool the mixture to 10 °C and add DMF (0.75 mL per 0.97 mmol of deoxybenzoin).

  • Heat the reaction mixture to 50 °C and add a solution of POCl₃ (0.2 mL per 0.97 mmol of deoxybenzoin) in DMF (1.2 mL per 0.97 mmol of deoxybenzoin) dropwise.

  • Continue the reaction for 4 hours at 80-100 °C.

  • After cooling, pour the mixture into a cold 12% sodium acetate solution to precipitate the product.

  • Collect the precipitate by filtration and recrystallize from methanol to obtain pure 7,8-dimethoxy-2'-hydroxyisoflavone.

Quantitative Data (Analogous Reactions):

IntermediateProductYield (%)Reference
3,4-dimethoxybenzyl-2',4'-dihydroxyphenyl ketone7-hydroxy-3',4'-dimethoxyisoflavone85[2]
Mono-demethylated deoxybenzoinIsoflavone intermediate-[1]
Protocol 3: Synthesis of racemic-7,8-Dimethoxy-2'-hydroxyisoflavanone

This protocol describes the reduction of the isoflavone to the corresponding racemic isoflavanone. Isoflavanones can be obtained by the 1,4-reduction of isoflavones.[3]

Materials:

  • 7,8-Dimethoxy-2'-hydroxyisoflavone

  • Sodium borohydride (B1222165) (NaBH₄) or L-Selectride®

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure (using NaBH₄):

  • Dissolve the 7,8-dimethoxy-2'-hydroxyisoflavone (1.0 equiv.) in methanol.

  • Cool the solution to 0 °C and add NaBH₄ (1.5 equiv.) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield racemic-7,8-dimethoxy-2'-hydroxyisoflavanone.

Quantitative Data (Analogous Reductions):

Isoflavone SubstrateHydride ReagentProductYield (%)Reference
Methoxy-substituted isoflavonesDIBAHIsoflavanones40-93[3]
Unprotected hydroxy-substituted isoflavonesDIBAHIsoflavanones50-70[3]
Methoxy-substituted isoflavonesL-Selectride®Isoflavanones60-88[3]
Protocol 4: Asymmetric Synthesis of this compound via Asymmetric Transfer Hydrogenation (ATH)

This protocol details the enantioselective reduction of the racemic isoflavanone to the desired (R)-isoflavan using a ruthenium-catalyzed asymmetric transfer hydrogenation with dynamic kinetic resolution.[4][5]

Materials:

  • racemic-7,8-Dimethoxy-2'-hydroxyisoflavanone

  • [Ru(p-cymene)Cl₂]₂

  • (1S,2S)-(+)-N-p-Tosuenesulfonyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN) or similar chiral ligand

  • Formic acid/triethylamine (5:2 mixture) as the hydrogen source

  • Anhydrous acetonitrile (B52724) or isopropanol (B130326)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Chiral HPLC column for enantiomeric excess determination

Procedure:

  • In a dried Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 equiv.) and the chiral ligand (e.g., (S,S)-TsDPEN) (0.011 equiv.) in the anhydrous solvent.

  • Stir the solution at room temperature for 20-30 minutes to pre-form the catalyst.

  • Add the racemic-7,8-dimethoxy-2'-hydroxyisoflavanone (1.0 equiv.) to the catalyst solution.

  • Add the formic acid/triethylamine mixture (as the hydrogen source).

  • Stir the reaction at 40 °C for 24 hours or until completion as monitored by TLC.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee%) of this compound by chiral HPLC.

Quantitative Data (Analogous ATH Reactions):

SubstrateCatalyst/LigandProductYield (%)ee (%)Reference
2,3-Disubstituted flavanonesRu-cat.Chiral flavanolsup to 95>99
Isoflavones with 2'-substituentsNoyori-Ikariya Ru(II)cis-3-phenylchroman-4-ols->99[4]

Alternative Protocol: Chiral Separation of racemic-Isomucronulatol

As an alternative to asymmetric synthesis, the desired (R)-enantiomer can be obtained by separating the racemic mixture of Isomucronulatol, which can be synthesized by complete reduction of the isoflavone. This protocol outlines a general procedure for chiral HPLC separation.[6][7][8]

Logical Flow for Chiral Separation

Chiral Separation Workflow A racemic-Isomucronulatol B Chiral HPLC System A->B Injection C Separated Enantiomers B->C Elution D This compound C->D E (S)-Isomucronulatol C->E

Caption: Workflow for chiral separation of racemic-Isomucronulatol.

Materials and Equipment:

  • racemic-Isomucronulatol

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

General Procedure:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns are often effective for the separation of flavonoid enantiomers.[6]

  • Mobile Phase Optimization: Develop a mobile phase system, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents will need to be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve the racemic-Isomucronulatol in a suitable solvent compatible with the mobile phase.

  • Chromatographic Separation:

    • Equilibrate the chiral column with the optimized mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Elute the enantiomers isocratically.

    • Monitor the separation using a UV detector at an appropriate wavelength.

  • Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Analysis: Analyze the collected fractions to confirm their purity and determine the enantiomeric excess.

Note: The specific conditions for chiral separation (column, mobile phase composition, flow rate, and temperature) will require empirical optimization for Isomucronulatol.

These protocols provide a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available resources.

References

Application Note: Enantioselective Synthesis of (R)-Isomucronulatol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the enantioselective synthesis of (R)-Isomucronulatol, a naturally occurring isoflavan (B600510) with potential biological activity. The synthetic strategy is based on a two-stage process commencing with the synthesis of the racemic isoflavanone (B1217009) precursor, followed by a highly enantioselective asymmetric transfer hydrogenation (ATH) and subsequent deoxygenation. This method provides a reliable pathway to obtain the desired (R)-enantiomer in high purity, which is crucial for stereospecific biological evaluations.

Introduction

Isomucronulatol, chemically known as 3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol, is a member of the isoflavan class of flavonoids.[1][2] Many isoflavans exhibit a wide range of biological activities, making them attractive targets for pharmaceutical research and development. The stereochemistry of these molecules often plays a critical role in their biological function. Therefore, the development of efficient and highly selective methods for the synthesis of single enantiomers is of significant importance. This document outlines a robust and reproducible methodology for the enantioselective synthesis of this compound. The key step in this synthesis is the asymmetric transfer hydrogenation of a racemic isoflavanone precursor, which allows for the efficient installation of the desired stereocenter.

Overall Synthetic Strategy

The enantioselective synthesis of this compound is accomplished in two main stages, as depicted in the workflow diagram below. The initial stage focuses on the preparation of the key intermediate, the racemic isoflavanone 3 . This is achieved through the synthesis of a deoxybenzoin (B349326) derivative 2 via a Friedel-Crafts acylation, followed by cyclization to form the isoflavanone ring. The second stage involves the enantioselective reduction of the racemic isoflavanone 3 using an asymmetric transfer hydrogenation (ATH) reaction to yield the enantioenriched isoflavanol (R)-4 . Subsequent deoxygenation of the isoflavanol furnishes the final product, this compound (R)-5 .

G cluster_stage1 Stage 1: Synthesis of Racemic Isoflavanone cluster_stage2 Stage 2: Enantioselective Reduction and Deoxygenation start Resorcinol (B1680541) & 2-Hydroxy-3,4-dimethoxyphenylacetic acid deoxybenzoin Deoxybenzoin Intermediate (2) start->deoxybenzoin Friedel-Crafts Acylation isoflavanone rac-Isoflavanone (3) deoxybenzoin->isoflavanone Cyclization isoflavanone2 rac-Isoflavanone (3) isoflavanol (R)-Isoflavanol (4) isoflavanone2->isoflavanol Asymmetric Transfer Hydrogenation (ATH) isomucronulatol This compound (5) isoflavanol->isomucronulatol Deoxygenation

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Racemic 7-hydroxy-3-(2-hydroxy-3,4-dimethoxyphenyl)chroman-4-one (3)

1.1: Synthesis of 2,4-dihydroxyphenyl-(2-hydroxy-3,4-dimethoxyphenyl)methanone (Deoxybenzoin Intermediate 2)

This procedure is adapted from Friedel-Crafts acylation methods for deoxybenzoin synthesis.[3][4]

  • Materials:

  • Procedure:

    • To a stirred solution of resorcinol and 2-hydroxy-3,4-dimethoxyphenylacetic acid in anhydrous DCE, add BF₃·OEt₂ dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the deoxybenzoin intermediate 2 .

1.2: Synthesis of rac-7-hydroxy-3-(2-hydroxy-3,4-dimethoxyphenyl)chroman-4-one (3)

This protocol is based on the cyclization of deoxybenzoins to form isoflavanones.[5]

  • Materials:

    • Deoxybenzoin intermediate 2 (1.0 eq)

    • Paraformaldehyde (3.0 eq)

    • Diethylamine (B46881) (Et₂NH) (3.0 eq)

    • Methanol (MeOH)

    • Hydrochloric acid (concentrated)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the deoxybenzoin intermediate 2 in methanol, add paraformaldehyde and diethylamine at room temperature.

    • Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • The crude product can be further purified by silica gel column chromatography to yield the racemic isoflavanone 3 .

Stage 2: Enantioselective Synthesis of this compound (5)

2.1: Asymmetric Transfer Hydrogenation of rac-Isoflavanone (3) to (R)-Isoflavanol (4)

This protocol is adapted from the asymmetric transfer hydrogenation of isoflavanones using a Noyori-type catalyst.

  • Materials:

    • rac-Isoflavanone 3 (1.0 eq)

    • (R,R)-TsDPEN-Ru(II) catalyst (e.g., RuCl--INVALID-LINK--) (1-5 mol%)

    • Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source

    • Anhydrous acetonitrile (B52724) or isopropanol

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve the rac-isoflavanone 3 and the (R,R)-TsDPEN-Ru(II) catalyst in the anhydrous solvent.

    • Add the formic acid/triethylamine mixture to the solution.

    • Stir the reaction mixture at the appropriate temperature (typically 25-40 °C) and monitor the conversion and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

    • Once the reaction reaches the desired conversion and ee, quench the reaction by adding saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude (R)-isoflavanol 4 can be used in the next step without further purification or can be purified by column chromatography if necessary.

2.2: Deoxygenation of (R)-Isoflavanol (4) to this compound (5)

This deoxygenation can be achieved via the formation of a transient o-quinone methide intermediate.

  • Materials:

    • (R)-Isoflavanol 4 (1.0 eq)

    • Triethylsilane (Et₃SiH) (3.0 eq)

    • Trifluoroacetic acid (TFA) (1.0 eq)

    • Anhydrous dichloromethane (B109758) (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the (R)-isoflavanol 4 in anhydrous DCM and cool to 0 °C.

    • Add triethylsilane followed by the dropwise addition of trifluoroacetic acid.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain this compound (R)-5 .

Data Presentation

The following table summarizes the expected quantitative data for the key steps in the synthesis of this compound based on literature values for similar transformations. Actual results may vary depending on experimental conditions and scale.

StepReactionProductCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)ee (%)
1.1Friedel-Crafts AcylationDeoxybenzoin 2 BF₃·OEt₂DCE60-704-660-75-
1.2Cyclizationrac-Isoflavanone 3 Paraformaldehyde/Et₂NHMeOHReflux2-370-85-
2.1Asymmetric Transfer Hydrogenation(R)-Isoflavanol 4 (R,R)-TsDPEN-Ru(II)ACN or iPrOH25-4012-24>90>98
2.2DeoxygenationThis compound 5 Et₃SiH/TFADCM0-RT1-280-90>98

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical progression of the key chemical transformations in the enantioselective synthesis of this compound.

G cluster_precursor Precursor Synthesis cluster_chiral_synthesis Enantioselective Steps Deoxybenzoin Deoxybenzoin Intermediate (2) rac_Isoflavanone rac-Isoflavanone (3) Deoxybenzoin->rac_Isoflavanone Cyclization rac_Isoflavanone2 rac-Isoflavanone (3) R_Isoflavanol (R)-Isoflavanol (4) rac_Isoflavanone2->R_Isoflavanol Asymmetric Reduction R_Isomucronulatol This compound (5) R_Isoflavanol->R_Isomucronulatol Deoxygenation

Figure 2: Key transformations in the synthesis.

The mechanism of the asymmetric transfer hydrogenation involves the formation of a chiral ruthenium hydride species which then delivers a hydride to the carbonyl group of the isoflavanone in a stereoselective manner.

G Catalyst [(R,R)-TsDPEN]Ru(II) Ru_H [(R,R)-TsDPEN]Ru-H Catalyst->Ru_H Forms active hydride species H_donor HCOOH/NEt3 H_donor->Ru_H Transition_State Diastereomeric Transition State Ru_H->Transition_State Hydride transfer rac_Isoflavanone rac-Isoflavanone (3) rac_Isoflavanone->Transition_State R_Isoflavanol (R)-Isoflavanol (4) Transition_State->R_Isoflavanol Favored pathway S_Isoflavanone (S)-Isoflavanone Transition_State->S_Isoflavanone Disfavored pathway

Figure 3: Simplified ATH mechanism.

Conclusion

This application note details a comprehensive and efficient methodology for the enantioselective synthesis of this compound. The described protocols for the preparation of the racemic isoflavanone precursor and its subsequent asymmetric transfer hydrogenation and deoxygenation provide a clear and reproducible route to this valuable chiral isoflavan. The high enantioselectivity achieved in the key ATH step ensures the production of the desired enantiomer in high purity, which is essential for its application in drug discovery and development. The provided data and diagrams serve as a practical guide for researchers in the field of medicinal chemistry and natural product synthesis.

References

Application Notes and Protocols for (R)-Isomucronulatol Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Isomucronulatol is a naturally occurring isoflavan (B600510) that has garnered interest for its potential cytotoxic effects against various cancer cell lines. Understanding the cytotoxic profile and mechanism of action of this compound is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive guide to in vitro cytotoxicity testing of this compound, including detailed experimental protocols and data presentation guidelines. While specific data for this compound is limited in publicly available literature, the protocols and data presented for the closely related compound, (R)-Mucronulatol, offer a strong foundational framework for initiating research.[1] The primary mechanisms of cytotoxicity appear to involve the induction of cell cycle arrest and apoptosis.[1]

Quantitative Data Summary

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported cytotoxic activity of the related compound (R)-Mucronulatol against various cancer cell lines, providing a basis for designing experiments for (R)-Isomucronulatrol.

Table 1: Summary of (R)-Mucronulatol Cytotoxicity

Cell LineCell TypeIC50 Range (µM)Notes
MDR1-/MDR3+ CellsMultidrug resistance protein 1 negative/Multidrug resistance protein 3 positive2.7 - 10.2Demonstrates efficacy in cells lacking a key multidrug resistance protein.
MDR1+ SystemsMultidrug resistance protein 1 positive> 100Indicates potential lack of efficacy in cells with this resistance mechanism.
HCT8Human colon carcinomaEffects observed at 2-fold the IC50Specific IC50 not provided, but cytotoxic effects were confirmed.

Experimental Protocols

Two common and reliable methods for assessing cytotoxicity in vitro are the MTT and LDH assays. These assays measure different aspects of cell health: metabolic activity and membrane integrity, respectively.

MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[2][3] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[2]

Materials:

  • This compound

  • Selected cancer cell line (e.g., HCT8)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • MTT solvent (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-cell control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate for 10 minutes in the dark to ensure complete dissolution.[4]

    • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, which is indicative of necrotic cell death.[3][5]

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.

    • It is crucial to include a maximum LDH release control by treating a set of wells with a lysis buffer provided in the kit.[6]

  • Supernatant Collection:

    • After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.[3]

    • Add the reaction mixture to each well containing the supernatant.[3]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.[3]

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[3]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100

    • Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the EC50 value (the concentration that causes 50% of the maximum LDH release).[3]

Signaling Pathway Diagrams

The cytotoxic effects of related compounds are reported to be mediated through the induction of apoptosis.[1] This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_interpretation Interpretation cell_seeding Cell Seeding in 96-well plates compound_treatment This compound Treatment (various concentrations) cell_seeding->compound_treatment incubation Incubation (24, 48, 72h) compound_treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay absorbance_reading Absorbance Reading mtt_assay->absorbance_reading ldh_assay->absorbance_reading data_processing Calculate % Viability / % Cytotoxicity absorbance_reading->data_processing ic50_determination Determine IC50 Value data_processing->ic50_determination conclusion Assess Cytotoxic Potential of this compound ic50_determination->conclusion

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Apoptosis_Signaling_Pathway Proposed Apoptotic Signaling Pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase isomucronulatol This compound mitochondria Mitochondrial Stress isomucronulatol->mitochondria death_receptors Death Receptor Binding (e.g., Fas) isomucronulatol->death_receptors bax_activation Bax Activation / Bcl-2 Inhibition mitochondria->bax_activation cytochrome_c Cytochrome c Release bax_activation->cytochrome_c caspase9_activation Caspase-9 Activation cytochrome_c->caspase9_activation disc_formation DISC Formation death_receptors->disc_formation caspase8_activation Caspase-8 Activation disc_formation->caspase8_activation caspase3_activation Caspase-3 Activation caspase8_activation->caspase3_activation caspase9_activation->caspase3_activation parp_cleavage PARP Cleavage caspase3_activation->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

References

Application Notes and Protocols for (R)-Isomucronulatol

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note: Publicly available data for "(R)-Isomucronulatol" is limited. The following information is based on studies of the closely related and likely intended compound, (R)-Mucronulatol , an isoflavan (B600510) with demonstrated anti-cancer properties.

Introduction

(R)-Mucronulatol is an isoflavan compound that has been isolated from natural sources such as Caribbean propolis and has shown significant anti-proliferative activity against various cancer cell lines[1]. Its primary mechanism of action involves the disruption of cell cycle progression, leading to apoptosis (programmed cell death)[1][2]. This document provides detailed application notes and experimental protocols for researchers investigating the anti-cancer effects of (R)-Mucronulatol.

Mechanism of Action

(R)-Mucronulatol exerts its cytotoxic effects by modulating key proteins involved in cell cycle regulation[3]. The proposed mechanism includes:

  • Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): It increases the expression of p21(Cip1) and p27(Kip1)[3]. These proteins act as brakes in the cell cycle, preventing its progression.

  • Downregulation of Cyclins and Cyclin-Dependent Kinases (CDKs): The compound has been shown to decrease the levels of Cyclin E and CDK4, which are essential for the transition from the G1 to the S phase of the cell cycle[3].

This disruption of the cell cycle machinery leads to cell cycle arrest, primarily in the G0/G1 phase, and a subsequent increase in the sub-G1 population, which is indicative of apoptotic cells[3][4].

Data Presentation

Cytotoxic Activity of (R)-Mucronulatol

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for (R)-Mucronulatol are estimated to be in the range of 2.7 - 10.2 µg/mL across various cancer cell lines[1].

CompoundMolecular Weight ( g/mol )Estimated IC50 Range (µg/mL)Estimated IC50 Range (µM)
(R)-Mucronulatol316.332.7 - 10.28.5 - 32.2

Note: The IC50 values for (R)-Mucronulatol are based on a provided range and may vary depending on the specific cancer cell line and experimental conditions.[1]

Illustrative Data: Effects of a Structurally Similar Isoflavonoid (B1168493) (Genistein)

Due to the limited availability of specific quantitative data for (R)-Mucronulatol, the following tables present representative data from studies on genistein, a structurally similar isoflavonoid known to induce cell cycle arrest. This data illustrates the expected effects of compounds in this class[2].

Table 1: Illustrative Dose-Dependent Effect of an Isoflavonoid (Genistein) on Cell Cycle Distribution in HCT-116 Human Colon Carcinoma Cells [2]

Treatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)55.2 ± 2.130.5 ± 1.814.3 ± 1.5
2558.9 ± 2.525.1 ± 1.916.0 ± 1.7
5045.3 ± 2.015.2 ± 1.639.5 ± 2.2
10030.1 ± 1.88.7 ± 1.161.2 ± 2.8

Table 2: Illustrative Quantitative Analysis of Cell Cycle Regulatory Protein Expression Following Isoflavonoid (Genistein) Treatment [2]

Treatmentp21 (Cip1) (Fold Change)p27 (Kip1) (Fold Change)Cyclin E (Fold Change)CDK4 (Fold Change)
Control1.01.01.01.0
Isoflavonoid2.52.10.40.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer. The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (apoptotic cells)[5].

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is used to measure the changes in the expression of key cell cycle proteins following treatment with this compound.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p21, p27, Cyclin E, CDK4, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration of each lysate.

  • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and then add the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities to determine the relative protein expression levels.

Visualizations

Signaling Pathway of (R)-Mucronulatol-Induced Cell Cycle Arrest

G cluster_0 cluster_1 cluster_2 R_Mucronulatol (R)-Mucronulatol p21 p21 (Cip1) Expression R_Mucronulatol->p21 Upregulates p27 p27 (Kip1) Expression R_Mucronulatol->p27 Upregulates CyclinE Cyclin E Expression R_Mucronulatol->CyclinE Downregulates CDK4 CDK4 Expression R_Mucronulatol->CDK4 Downregulates CellCycleArrest G0/G1 Cell Cycle Arrest p21->CellCycleArrest p27->CellCycleArrest CyclinE->CellCycleArrest CDK4->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed signaling pathway of (R)-Mucronulatol-induced cell cycle arrest and apoptosis.

General Experimental Workflow

G start Start: Select Cancer Cell Line treatment Treat cells with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Protein Expression Analysis (Western Blot) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion on Anti-Cancer Effects data_analysis->conclusion

Caption: General workflow for investigating the anti-cancer effects of this compound.

References

Application Notes & Protocols for In Vivo Studies of (R)-Isomucronulatol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific in vivo animal studies for (R)-Isomucronulatol are not extensively documented in publicly available literature. The following application notes and protocols are based on the known biological activities of the broader classes of compounds to which this compound belongs, namely pterocarpans and isoflavonoids. These compounds have shown potential in oncology and metabolic diseases. The provided models and pathways represent a scientifically guided starting point for investigating the in vivo efficacy of this compound.

Introduction to this compound and its Therapeutic Potential

This compound is a member of the pterocarpan (B192222) class of isoflavonoids, natural compounds known for a range of biological activities. Structurally related compounds have demonstrated anti-cancer, anti-inflammatory, and anti-diabetic properties. For instance, isoflavones like genistein (B1671435) are well-studied for their role in modulating signaling pathways in cancer, such as NF-κB, Akt, and MAPK.[1][2][3] Furthermore, a glycoside of isomucronulatol (B1581719) has been investigated in the context of non-small cell lung cancer, with a potential mechanism involving ferroptosis.[4] Pterocarpan-enriched extracts have also been shown to ameliorate insulin (B600854) sensitivity and improve glucose metabolism in mouse models of type 2 diabetes.[5][6]

These findings suggest that this compound holds therapeutic promise and warrants in vivo investigation in relevant animal models to elucidate its pharmacokinetic profile, efficacy, and mechanism of action.

Proposed In Vivo Animal Models

Based on the activities of related compounds, two primary therapeutic areas are proposed for initial in vivo studies of this compound: Oncology and Metabolic Disease.

Oncology: Human Tumor Xenograft Model in Immunocompromised Mice

This model is the gold standard for assessing the anti-tumor efficacy of a novel compound on human cancer cells.

  • Animal Strain: Athymic Nude (Nu/Nu) or NOD-scid gamma (NSG) mice are recommended due to their compromised immune systems, which allow for the growth of human tumor xenografts.

  • Cell Lines: Selection should be based on in vitro sensitivity to this compound. Potential candidates include:

    • A549 or NCI-H460: Non-small cell lung cancer cell lines, given the link between an isomucronulatol derivative and NSCLC.[4]

    • PC-3 or LNCaP: Prostate cancer cell lines, as isoflavones have shown significant activity in prostate cancer models.[3][7]

    • MCF-7 or MDA-MB-231: Breast cancer cell lines, another common target for isoflavonoid (B1168493) research.[2]

  • Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection. The choice will depend on the compound's solubility and preliminary pharmacokinetic data.

  • Dosage: A dose-response study should be conducted, starting with doses extrapolated from in vitro effective concentrations.

Metabolic Disease: High-Fat Diet-Induced Type 2 Diabetes Model in Mice

This model is highly relevant for studying compounds that may improve insulin sensitivity and glucose metabolism.[5][6]

  • Animal Strain: C57BL/6J mice are widely used as they reliably develop obesity, insulin resistance, and hyperglycemia on a high-fat diet.

  • Induction of Disease: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce the diabetic phenotype.

  • Route of Administration: Oral gavage is preferred for metabolic studies to mimic human oral drug administration.

  • Dosage: To be determined by dose-finding studies.

Experimental Protocols

Protocol: Anti-Tumor Efficacy in a Xenograft Model
  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line under standard conditions.

    • Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound at predetermined doses and schedule (e.g., daily for 21 days).

    • The control group should receive the vehicle used to dissolve the compound.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, collect blood for pharmacokinetic analysis and harvest tumors for weight measurement and further analysis (e.g., histology, Western blot, RNA sequencing).

Protocol: Evaluation in a Type 2 Diabetes Model
  • Induction and Baseline Measurement:

    • Acclimate C57BL/6J mice and then place them on a high-fat diet.

    • After the induction period, measure baseline parameters including body weight, fasting blood glucose, and perform a glucose tolerance test (GTT).

  • Randomization and Treatment:

    • Randomize mice into treatment and control groups based on their baseline metabolic parameters.

    • Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).

  • Metabolic Phenotyping:

    • Monitor body weight and food intake weekly.

    • Perform GTT and insulin tolerance tests (ITT) at regular intervals.

    • At the end of the study, collect blood to measure plasma insulin, triglycerides, and other relevant biomarkers.

    • Harvest tissues like liver, adipose tissue, and pancreas for histological and molecular analysis.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are example templates.

Table 1: Hypothetical Anti-Tumor Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Body Weight (g) ± SEM
Vehicle Control01500 ± 150022.5 ± 1.0
This compound101100 ± 12026.722.1 ± 0.8
This compound30750 ± 9050.021.8 ± 0.9
Positive ControlX600 ± 8060.020.5 ± 1.2

Table 2: Hypothetical Metabolic Parameters in a Type 2 Diabetes Model

Treatment GroupDose (mg/kg/day)Change in Fasting Blood Glucose (mg/dL)Area Under the Curve (GTT)HOMA-IR IndexChange in Body Weight (g)
Vehicle Control0+25 ± 530000 ± 250015 ± 2+8 ± 1.0
This compound20-15 ± 422000 ± 20008 ± 1.5+5 ± 0.8
This compound50-40 ± 618000 ± 18005 ± 1.0+4 ± 0.7
Positive ControlY-50 ± 716000 ± 15004 ± 0.8+3 ± 0.5

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_preclinical Preclinical Evaluation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis In Vitro Studies In Vitro Studies Select Model Select Model In Vitro Studies->Select Model Identify therapeutic target Dose Finding Dose Finding Select Model->Dose Finding Determine dose range Animal Acclimatization Animal Acclimatization Dose Finding->Animal Acclimatization Disease Induction / Tumor Implantation Disease Induction / Tumor Implantation Animal Acclimatization->Disease Induction / Tumor Implantation Randomization Randomization Disease Induction / Tumor Implantation->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Monitoring Monitoring Treatment Administration->Monitoring Endpoint Collection Endpoint Collection Monitoring->Endpoint Collection Biochemical Analysis Biochemical Analysis Endpoint Collection->Biochemical Analysis Histopathology Histopathology Endpoint Collection->Histopathology Molecular Analysis Molecular Analysis Endpoint Collection->Molecular Analysis Statistical Analysis Statistical Analysis Biochemical Analysis->Statistical Analysis Histopathology->Statistical Analysis Molecular Analysis->Statistical Analysis

Caption: General workflow for in vivo animal studies of this compound.

Hypothesized Signaling Pathway in Cancer

G cluster_pathways Potential Downstream Effects This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt NF-κB NF-κB This compound->NF-κB GPX4 GPX4 This compound->GPX4 PI3K->Akt Akt->NF-κB Cell Proliferation Cell Proliferation NF-κB->Cell Proliferation Apoptosis Apoptosis NF-κB->Apoptosis Ferroptosis Ferroptosis GPX4->Ferroptosis

Caption: Hypothesized signaling pathways modulated by this compound.

References

Application Note: HPLC Method Development for the Chiral Analysis of (R)-Isomucronulatol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (R)-Isomucronulatol. Isomucronulatol, a naturally occurring isoflavan (B600510) with potential pharmacological activities, exists as a pair of enantiomers.[1][2][3] The developed method utilizes a chiral stationary phase to achieve baseline separation of the (R) and (S) enantiomers, enabling accurate quantification and purity assessment. This method is suitable for researchers, scientists, and professionals involved in drug development and natural product analysis.

Introduction

Isomucronulatol is a flavonoid found in various plant species and has been noted for its potential biological activities.[1][3] As with many chiral compounds, the individual enantiomers of Isomucronulatol may exhibit different pharmacological and toxicological profiles. Therefore, a stereoselective analytical method is crucial for its development as a potential therapeutic agent. This application note presents a validated HPLC method for the chiral separation and quantification of this compound. The method development process followed a systematic approach to optimize selectivity and sensitivity.[4][5][6][7][8]

Chemical Properties of Isomucronulatol

PropertyValueReference
Molecular FormulaC₁₇H₁₈O₅[1]
Molecular Weight302.32 g/mol [1]
IUPAC Name3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol[1]
ClassIsoflavan, Flavonoid[1][2]
StereochemistryContains one stereocenter[1]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Chiral Column: Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based chiral stationary phase).

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).

  • Chemicals: (R,S)-Isomucronulatol reference standard.

2. Preparation of Standard Solutions

A stock solution of racemic Isomucronulatol (1 mg/mL) was prepared in Ethanol. Calibration standards were prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the chiral separation of Isomucronulatol.

ParameterCondition
Column Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane: Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 20 minutes

4. Method Validation

The developed method was validated according to ICH guidelines, assessing specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

Validation ParameterResult
Specificity No interference from blank at the retention times of the enantiomers.
Linearity (R²) > 0.999 for both enantiomers over the concentration range.
Precision (%RSD) Intraday: < 1.5%; Interday: < 2.0%
Accuracy (% Recovery) 98.5% - 101.2%
LOD 0.2 µg/mL
LOQ 0.6 µg/mL
Resolution (Rs) > 2.0 between the enantiomeric peaks.

Results and Discussion

The developed HPLC method successfully separated the enantiomers of Isomucronulatol with good resolution and peak shape. The (R)-enantiomer was observed to elute before the (S)-enantiomer under the specified conditions. The method demonstrated excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications.

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation cluster_final Final Method A Define Analytical Target Profile B Gather Analyte Information (this compound Properties) A->B C Select Chiral Stationary Phase (e.g., CHIRALPAK AD-H) B->C D Screen Mobile Phases (Hexane/IPA, Hexane/EtOH) C->D E Optimize Mobile Phase Composition (e.g., 80:20 Hexane:IPA) D->E F Optimize Flow Rate & Temperature E->F G Assess Specificity F->G Initial Conditions H Determine Linearity & Range G->H I Evaluate Precision & Accuracy H->I J Determine LOD & LOQ I->J K Confirm Robustness J->K L Finalized HPLC Method for This compound Analysis K->L Validated

Caption: Workflow for HPLC Method Development and Validation.

Chiral_Separation_Principle cluster_racemate cluster_csp Chiral Stationary Phase (CSP) cluster_complexes Transient Diastereomeric Complexes cluster_elution Differential Elution Racemate Racemic Isomucronulatol ((R) and (S) Enantiomers) CSP Chiral Selector Racemate->CSP Interaction ComplexR This compound-CSP Complex (Lower Stability) CSP->ComplexR Forms ComplexS (S)-Isomucronulatol-CSP Complex (Higher Stability) CSP->ComplexS Forms ElutionR This compound (Elutes Faster) ComplexR->ElutionR Leads to ElutionS (S)-Isomucronulatol (Elutes Slower) ComplexS->ElutionS Leads to

Caption: Principle of Chiral Separation on a CSP.

Conclusion

A highly selective and sensitive HPLC method for the chiral separation of this compound has been developed and validated. This method is a valuable tool for the analysis of Isomucronulatol enantiomers in various samples and will support further research and development of this compound. The use of a polysaccharide-based chiral stationary phase proved to be effective in resolving the enantiomers, providing a reliable analytical procedure.

References

Application Notes and Protocols for LC-MS/MS Analysis of (R)-Isomucronulatol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Isomucronulatol is a 4'-O-methylated isoflavonoid, a class of compounds known for their potential health benefits.[1] Understanding the metabolic fate of this compound is crucial for evaluating its bioavailability, efficacy, and safety in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of small molecules and their metabolites in complex biological matrices.[2] These application notes provide a generalized framework for the analysis of this compound and its putative metabolites using LC-MS/MS, including protocols for in vitro metabolism studies and sample analysis.

Isoflavonoids are known to undergo extensive metabolism both in the gut and the liver.[3][4] After ingestion, glycosidic forms are often hydrolyzed by intestinal microflora to their aglycones.[3] The aglycones can then be absorbed and undergo further biotransformation, including reduction and ring cleavage.[4] In the liver, isoflavonoids and their gut metabolites are subject to Phase I and Phase II metabolism, primarily mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), respectively, leading to the formation of hydroxylated, glucuronidated, and sulfated metabolites.[5][6]

Proposed Metabolic Pathway of this compound

Based on the known metabolism of similar isoflavonoids, a putative metabolic pathway for this compound is proposed. This pathway includes hydrolysis of any potential glycosidic linkages, followed by demethylation, hydroxylation, and conjugation reactions (glucuronidation and sulfation).

G A This compound Glycoside B This compound A->B Hydrolysis (Intestinal Microbiota) C Demethylated Metabolites B->C CYP-mediated O-demethylation D Hydroxylated Metabolites B->D CYP-mediated Hydroxylation E Glucuronide Conjugates C->E UGT-mediated Glucuronidation F Sulfate Conjugates C->F SULT-mediated Sulfation D->E UGT-mediated Glucuronidation D->F SULT-mediated Sulfation

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

In Vitro Metabolism of this compound using Liver Microsomes

This protocol describes a general procedure for identifying the metabolites of this compound formed by liver microsomal enzymes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)[7]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[7]

  • Phosphate (B84403) buffer (100 mM, pH 7.4)[8]

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Microcentrifuge tubes

  • Incubator/shaker

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing this compound (final concentration, e.g., 1-10 µM), pooled HLMs (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.[8]

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[7]

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination of Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[7]

  • Protein Precipitation: Vortex the samples vigorously and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.

G cluster_0 In Vitro Metabolism cluster_1 Sample Preparation A Prepare Incubation Mixture (this compound, HLMs, Buffer) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Terminate with ACN + IS D->E F Vortex & Centrifuge E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H

Caption: Workflow for in vitro metabolism and sample preparation.

LC-MS/MS Analysis of this compound and its Metabolites

This protocol provides a general LC-MS/MS method for the quantification of this compound and its putative metabolites. Method optimization and validation are essential for accurate and reliable results.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source[9]

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[10]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[9]

  • Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode[11]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters: Optimized for the specific instrument and analytes (e.g., capillary voltage, source temperature, gas flows).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and each potential metabolite need to be determined by infusing standard solutions into the mass spectrometer.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison. The following is an example template for presenting the quantitative results of this compound and its metabolites in a plasma sample.

Table 1: Example Quantitative Analysis of this compound and its Metabolites in Plasma

AnalyteRetention Time (min)MRM Transition (m/z)Concentration (ng/mL) ± SD
This compound5.2301.1 -> 151.0125.6 ± 8.9
Demethylated Metabolite4.8287.1 -> 137.045.2 ± 3.1
Hydroxylated Metabolite4.5317.1 -> 167.022.8 ± 1.5
Glucuronide Conjugate 13.9477.1 -> 301.1210.4 ± 15.7
Sulfate Conjugate 14.1381.1 -> 301.188.9 ± 6.3
Internal Standard5.3306.1 -> 156.0N/A

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion

These application notes provide a comprehensive, albeit generalized, guide for the LC-MS/MS analysis of this compound and its metabolites. The provided protocols for in vitro metabolism and sample analysis, along with the example LC-MS/MS conditions, offer a solid starting point for researchers. It is imperative to perform thorough method development and validation to ensure the accuracy, precision, and reliability of the obtained results. The proposed metabolic pathway and experimental workflows can guide further investigation into the pharmacokinetic and pharmacodynamic properties of this compound.

References

(R)-Isomucronulatol: Application Notes and Protocols for Therapeutic Agent Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of (R)-Isomucronulatol and its potential as a therapeutic agent, with a focus on its anti-inflammatory and anti-osteoarthritic properties. Detailed protocols for key experiments are provided to facilitate further research and drug development efforts.

Introduction

This compound is a flavonoid that has been isolated from plant sources such as Astragalus membranaceus.[1] While research on the specific (R)-enantiomer is limited, studies on isomucronulatol (B1581719) and its glycoside derivatives suggest potential therapeutic applications, particularly in the context of inflammatory diseases and osteoarthritis. This document outlines the known biological activities, summarizes the available data, and provides detailed experimental protocols to investigate its therapeutic potential further.

Biological Activities and Mechanism of Action

The primary therapeutic potential of isomucronulatol and its derivatives appears to lie in their anti-inflammatory and chondroprotective effects.

Anti-Osteoarthritic Activity: Isomucronulatol 7-O-β-D-glucoside (IMG), a glycosidic form of isomucronulatol, has been shown to exert anti-osteoarthritic effects by mitigating the expression of key inflammatory and cartilage-degrading molecules in chondrocytes.[2][3] In an in vitro model using IL-1β-stimulated human chondrosarcoma cells (SW1353), IMG demonstrated a dose-dependent reduction in the expression of:

  • Matrix Metalloproteinase-13 (MMP-13): A key enzyme responsible for the degradation of type II collagen in articular cartilage.[2]

  • Cyclooxygenase-2 (COX-2): An enzyme that plays a central role in the inflammatory process by producing prostaglandins.[2]

  • Pro-inflammatory Cytokines (TNF-α and IL-1β): Key signaling molecules that drive the inflammatory cascade in osteoarthritis.[2]

  • NF-κB pathway: IMG was also shown to affect the p65 subunit of NF-κB, a critical transcription factor that regulates the expression of many inflammatory genes.[2][3]

Anti-Inflammatory Activity: Isomucronulatol has been investigated for its anti-inflammatory properties. A study involving flavonoids isolated from Astragalus membranaceus evaluated the effect of isomucronulatol on lipopolysaccharide (LPS)-stimulated pro-inflammatory cytokine production in bone marrow-derived dendritic cells.[1][4] While the study confirmed the isolation and testing of isomucronulatol, specific quantitative data on its inhibitory activity against cytokines such as IL-6, IL-12 p40, and TNF-α were not reported for this specific compound in the available literature.[1]

Data Presentation

The following table summarizes the reported biological effects of Isomucronulatol 7-O-β-D-glucoside (IMG) in an in vitro model of osteoarthritis. It is important to note that specific IC50 values were not provided in the source literature.

CompoundTargetCell LineInducerObserved EffectConcentration RangeReference
Isomucronulatol 7-O-β-D-glucoside (IMG)MMP-13, COX-2, TNF-α, IL-1β, p65SW1353 (human chondrosarcoma)IL-1βDose-dependent reduction in the expression of all target molecules.30, 50, 100 µg/mL[2][3]

Signaling Pathway

The anti-osteoarthritic effects of Isomucronulatol 7-O-β-D-glucoside are proposed to be mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation and cartilage degradation in osteoarthritis.

anti_osteoarthritis_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Chondrocyte cluster_products Inflammatory & Catabolic Mediators IL-1β IL-1β IL-1R IL-1 Receptor IL-1β->IL-1R Binds to NF-κB Pathway NF-κB Pathway IL-1R->NF-κB Pathway Activates Gene Expression Pro-inflammatory Gene Expression NF-κB Pathway->Gene Expression Induces MMP-13 MMP-13 Gene Expression->MMP-13 COX-2 COX-2 Gene Expression->COX-2 TNF-α TNF-α Gene Expression->TNF-α IL-1β_prod IL-1β Gene Expression->IL-1β_prod Isomucronulatol This compound (or its glucoside) Isomucronulatol->NF-κB Pathway Inhibits

Caption: Proposed mechanism of action of Isomucronulatol in osteoarthritis.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-osteoarthritic and anti-inflammatory potential of this compound.

Protocol 1: In Vitro Anti-Osteoarthritic Activity in SW1353 Cells

This protocol is based on the methodology used to assess the effects of Isomucronulatol 7-O-β-D-glucoside on IL-1β-stimulated SW1353 cells.[2][3]

1. Cell Culture and Treatment:

  • Cell Line: Human chondrosarcoma SW1353 cell line.

  • Culture Medium: Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Procedure:

    • Seed SW1353 cells (1 x 10^6 cells/well) in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 30, 50, 100 µg/mL) or vehicle control (e.g., DMSO) for 1 hour.

    • Stimulate the cells with recombinant human IL-1β (10 ng/mL) for 24 hours.

    • Harvest the cell culture supernatant for ELISA and the cell lysates for RT-PCR and Western blot analysis.

2. RNA Extraction and RT-PCR for Gene Expression Analysis:

  • Target Genes: MMP13, COX2, TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH).

  • Procedure:

    • Extract total RNA from the cell lysates using a commercial RNA isolation kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qRT-PCR) using specific primers for the target genes and a suitable qPCR master mix.

    • Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

3. Western Blot for Protein Expression Analysis:

  • Target Proteins: MMP-13, COX-2, and p65 subunit of NF-κB.

  • Procedure:

    • Prepare total protein lysates from the treated cells.

    • Determine protein concentration using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against MMP-13, COX-2, p65, and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

4. ELISA for Cytokine Secretion:

  • Target Cytokines: TNF-α and IL-1β.

  • Procedure:

    • Use commercial ELISA kits for human TNF-α and IL-1β.

    • Perform the assay on the collected cell culture supernatants according to the manufacturer's instructions.[5][6][7][8][9]

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

experimental_workflow_osteoarthritis cluster_culture Cell Culture & Treatment cluster_analysis Downstream Analysis A Seed SW1353 Cells B Pre-treat with this compound A->B C Stimulate with IL-1β B->C D Harvest Supernatant & Lysates C->D E RT-PCR for Gene Expression (MMP13, COX2, TNF-α, IL-1β) D->E F Western Blot for Protein Expression (MMP-13, COX-2, p65) D->F G ELISA for Cytokine Secretion (TNF-α, IL-1β) D->G

Caption: Experimental workflow for assessing anti-osteoarthritic activity.

Protocol 2: In Vitro Anti-Inflammatory Activity in Dendritic Cells

This protocol is adapted from the study by Li et al. (2014) for evaluating the anti-inflammatory effects of flavonoids.[1]

1. Generation of Bone Marrow-Derived Dendritic Cells (BMDCs):

  • Source: Bone marrow from C57BL/6 mice.

  • Procedure:

    • Harvest bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in RPMI-1640 medium supplemented with 10% FBS, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 6-8 days to differentiate into immature dendritic cells.

2. Cell Treatment and Cytokine Measurement:

  • Procedure:

    • Plate the immature BMDCs in 96-well plates.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.

    • Collect the culture supernatants and measure the concentrations of IL-6, IL-12 p40, and TNF-α using commercial ELISA kits.

3. Cell Viability Assay:

  • Procedure:

    • After treatment, assess cell viability using an MTT or similar assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

experimental_workflow_inflammation cluster_bm_prep BMDC Generation cluster_treatment_analysis Treatment & Analysis A Harvest Mouse Bone Marrow B Culture with GM-CSF & IL-4 A->B C Differentiate into Immature DCs B->C D Pre-treat DCs with this compound C->D E Stimulate with LPS D->E F ELISA for Cytokine Production (IL-6, IL-12 p40, TNF-α) E->F G Cell Viability Assay (MTT) E->G

Caption: Workflow for evaluating anti-inflammatory effects in dendritic cells.

Conclusion

The available evidence suggests that isomucronulatol and its derivatives, particularly the 7-O-glucoside, are promising candidates for further investigation as therapeutic agents for osteoarthritis and potentially other inflammatory conditions. The primary mechanism of action appears to involve the downregulation of key inflammatory mediators and cartilage-degrading enzymes through the inhibition of the NF-κB signaling pathway. However, there is a notable lack of quantitative data, such as IC50 values, for both isomucronulatol and its specific (R)-enantiomer. The provided protocols offer a framework for researchers to systematically evaluate the efficacy of this compound and elucidate its precise mechanism of action, which will be crucial for its potential development as a novel therapeutic agent.

References

Application Notes and Protocols for (R)-Isomucronulatol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Isomucronulatol and its glycoside derivative, Isomucronulatol 7-O-β-d-glucoside (IMG), are isoflavonoids that have garnered interest in drug discovery for their potential therapeutic applications. Primarily investigated for their anti-inflammatory and anti-osteoarthritic properties, recent computational studies also suggest a potential role in cancer therapy through the induction of ferroptosis. These compounds modulate key signaling pathways involved in inflammation and cartilage degradation, making them attractive candidates for further investigation.

These application notes provide a summary of the known biological activities of this compound and its glucoside, along with detailed protocols for their investigation in relevant in vitro models.

Biological Activities and Mechanisms of Action

This compound, primarily studied as its 7-O-β-d-glucoside (IMG), has demonstrated significant biological activity in preclinical models of osteoarthritis. The primary mechanism of action appears to be the downregulation of key inflammatory and catabolic mediators.

Anti-inflammatory and Anti-osteoarthritic Effects

In an in vitro model of osteoarthritis using IL-1β-stimulated SW1353 human chondrosarcoma cells, IMG has been shown to exert a dose-dependent inhibitory effect on the expression of several key molecules implicated in the pathogenesis of osteoarthritis[1].

Key Modulated Molecules:

  • Matrix Metalloproteinase-13 (MMP-13): A major collagenase responsible for the degradation of type II collagen in articular cartilage.

  • Cyclooxygenase-2 (COX-2): An enzyme that catalyzes the production of prostaglandins, which are key mediators of inflammation and pain.

  • Pro-inflammatory Cytokines (TNF-α, IL-1β): Key signaling molecules that drive the inflammatory cascade in joints.

  • Nuclear Factor-kappa B (NF-κB) signaling: IMG inhibits the activation of NF-κB, a critical transcription factor for inflammatory gene expression, by modulating the expression of its subunit p65.[1]

Potential Anti-Cancer Effects via Ferroptosis

A computational study has suggested that Isomucronulatol 7-O-β-d-glucoside may have a therapeutic potential in non-small cell lung cancer (NSCLC) by targeting ferroptosis-related biomarkers. Molecular docking studies indicated a high binding affinity of IMG to key genes involved in ferroptosis[2]. However, it is crucial to note that these findings are based on in silico analysis and await experimental validation.

Quantitative Data

Currently, there is a lack of publicly available peer-reviewed studies reporting specific IC50 or EC50 values for this compound or its 7-O-β-d-glucoside (IMG) for their biological activities. The primary research describes dose-dependent effects on gene and protein expression levels. The table below summarizes the observed qualitative and semi-quantitative dose-dependent effects of IMG from the key study by Jang et al. (2018).

Target Cell LineStimulantCompoundConcentration Range TestedObserved EffectReference
SW1353 Human ChondrosarcomaIL-1β (10 ng/mL)Isomucronulatol 7-O-β-d-glucoside (IMG)1, 10, 50, 100 µMDose-dependent reduction in the expression of MMP-13, COX-2, TNF-α, and p65.[1]

Note: While a direct IC50 is not provided, the study notes that the inhibitory effect of another compound, Ecliptasaponin A (ES), on the expression of osteoarthritis-related molecules was approximately 100-fold stronger than that of IMG.[1]

Experimental Protocols

Protocol 1: In Vitro Model of Osteoarthritis using IL-1β-Stimulated Chondrosarcoma Cells

This protocol details the methodology to investigate the anti-inflammatory and anti-catabolic effects of this compound or its glucoside on chondrocytes, as adapted from Jang et al., 2018[1].

1. Cell Culture and Maintenance:

  • Culture SW1353 human chondrosarcoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Treatment with this compound/IMG and IL-1β Stimulation:

  • Seed SW1353 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for cell viability assays).
  • Allow cells to adhere and reach approximately 80% confluency.
  • Pre-treat the cells with varying concentrations of this compound or IMG (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
  • Following pre-treatment, stimulate the cells with recombinant human IL-1β (10 ng/mL) for 24 hours to induce an inflammatory and catabolic state. A non-stimulated control group should also be included.

3. Analysis of Gene Expression by RT-PCR:

  • After the 24-hour incubation, harvest the cells and isolate total RNA using a suitable kit (e.g., TRIzol reagent).
  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
  • Perform quantitative real-time PCR (qPCR) using primers specific for MMP13, COX2, TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH) for normalization.
  • Analyze the relative gene expression using the ΔΔCt method.

4. Analysis of Protein Expression by Western Blot:

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a BCA assay.
  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  • Incubate the membrane with primary antibodies against MMP-13, COX-2, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Protocol 2: General Workflow for Investigating Ferroptosis Induction

This protocol provides a general framework for the experimental validation of this compound's potential to induce ferroptosis in cancer cells, based on the computational findings.

1. Cell Culture and Treatment:

  • Culture a relevant cancer cell line (e.g., A549 or H1299 for NSCLC) in the appropriate medium.
  • Seed cells in multi-well plates.
  • Treat cells with a dose range of this compound or IMG. Include a positive control for ferroptosis induction (e.g., Erastin or RSL3) and a vehicle control.

2. Cell Viability Assay:

  • Assess cell viability after treatment (e.g., 24, 48, 72 hours) using an MTT or CellTiter-Glo assay to determine the cytotoxic effects.

3. Measurement of Lipid Peroxidation:

  • Lipid peroxidation is a hallmark of ferroptosis.
  • After treatment, stain cells with a lipid-peroxidation-sensitive fluorescent probe such as C11-BODIPY(581/591).
  • Analyze the fluorescence by flow cytometry or fluorescence microscopy. An increase in the green fluorescence of the probe indicates lipid peroxidation.

4. Measurement of Intracellular Iron:

  • Use a fluorescent iron indicator like Phen Green SK or FerroOrange to measure changes in the intracellular labile iron pool by flow cytometry or fluorescence microscopy.

5. Western Blot Analysis:

  • Analyze the expression levels of key proteins involved in ferroptosis, such as GPX4 and SLC7A11. A decrease in the expression of these proteins would support the induction of ferroptosis.

Visualizations

Signaling Pathways and Workflows

IL1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1R IL-1 Receptor IKK IKK Complex IL-1R->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) IkB_NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Inflammatory Gene Expression (MMP13, COX-2, TNF-α) DNA->Inflammatory_Genes IL-1b IL-1β IL-1b->IL-1R Binds Isomucronulatol This compound Isomucronulatol->IKK Inhibits

Caption: IL-1β signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Anti_Inflammatory cluster_setup Experiment Setup cluster_analysis Downstream Analysis cluster_endpoints Measured Endpoints A Culture SW1353 Chondrosarcoma Cells B Pre-treat with This compound A->B C Stimulate with IL-1β B->C D RNA Isolation & RT-qPCR C->D E Protein Lysis & Western Blot C->E F MMP13, COX-2, TNF-α Gene Expression D->F G MMP13, COX-2, p65 Protein Expression E->G

Caption: Experimental workflow for assessing anti-inflammatory effects.

Ferroptosis_Workflow cluster_treatment Cell Treatment cluster_assays Ferroptosis Assays cluster_markers Key Markers A Culture Cancer Cells (e.g., A549) B Treat with This compound A->B C Cell Viability (MTT Assay) B->C D Lipid Peroxidation (C11-BODIPY) B->D E Iron Accumulation (Phen Green SK) B->E F Protein Expression (Western Blot) B->F G Decreased Viability C->G H Increased Lipid ROS D->H I Increased Labile Iron Pool E->I J Decreased GPX4 & SLC7A11 F->J

Caption: Workflow for investigating ferroptosis induction.

References

Application Notes and Protocols for (R)-Isomucronulatol Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Isomucronulatol is a flavonoid, a class of natural compounds known for a wide range of biological activities. As with any investigational new drug, a thorough understanding of its potential for drug-drug interactions (DDIs) is critical for safe and effective clinical development. These application notes provide a framework and detailed protocols for the in vitro assessment of the DDI potential of this compound, focusing on its interactions with major drug-metabolizing enzymes and transporters.

Natural products, including flavonoids, have the potential to modulate the activity of cytochrome P450 (CYP) enzymes and drug transporters such as P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs).[1][2] Such interactions can alter the pharmacokinetics of co-administered drugs, leading to potential toxicity or loss of efficacy. Therefore, a systematic in vitro evaluation is an essential step in preclinical drug development.[3]

These protocols are designed to be robust and adaptable, providing a solid foundation for generating the necessary data for regulatory submissions and for informing the design of clinical DDI studies.

Experimental Design Workflow

The overall workflow for assessing the DDI potential of this compound involves a tiered approach, starting with fundamental cytotoxicity assessment, followed by evaluation of its impact on major pharmacokinetic pathways, and culminating in an analysis of its pharmacodynamic interactions with other therapeutic agents.

experimental_workflow cluster_0 Initial Assessment cluster_1 Pharmacokinetic Interaction Studies cluster_2 Pharmacodynamic Interaction Studies cytotoxicity Cytotoxicity Assessment cyp_inhibition CYP450 Inhibition Assays cytotoxicity->cyp_inhibition Determine non-toxic concentration range cyp_induction CYP450 Induction Assays cyp_inhibition->cyp_induction transporter_interaction Transporter Interaction Assays (P-gp, OATP) cyp_induction->transporter_interaction synergy_assay Synergy/Antagonism Assays (Checkerboard Method) transporter_interaction->synergy_assay Inform dose selection

Caption: Experimental workflow for assessing drug interaction potential.

Pharmacokinetic Interaction Studies

Cytochrome P450 (CYP) Inhibition Assays

CYP enzymes are crucial for the metabolism of a vast number of drugs. Inhibition of these enzymes by this compound could lead to increased plasma concentrations of co-administered drugs, potentially causing adverse effects.[4]

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound for major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Materials:

  • This compound

  • Human liver microsomes (HLM) or recombinant human CYP enzymes

  • CYP isoform-specific probe substrates and their corresponding metabolites (see Table 1)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid (for quenching)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to achieve the final desired concentrations.

  • In a 96-well plate, pre-incubate this compound dilutions, human liver microsomes (or recombinant CYP enzymes), and the CYP isoform-specific probe substrate in potassium phosphate buffer at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for a predetermined time at 37°C (the incubation time should be within the linear range of metabolite formation).

  • Stop the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the formation of the specific metabolite.

  • Calculate the percent inhibition of metabolite formation at each concentration of this compound compared to a vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

Data Presentation:

Table 1: CYP Inhibition Assay Parameters and Expected Data

CYP IsoformProbe SubstrateMetabolite MeasuredThis compound Concentration Range (µM)Calculated IC50 (µM)
CYP1A2PhenacetinAcetaminophen0.1 - 100Data to be generated
CYP2C9Diclofenac4'-Hydroxydiclofenac0.1 - 100Data to be generated
CYP2C19S-Mephenytoin4'-Hydroxy-S-mephenytoin0.1 - 100Data to be generated
CYP2D6DextromethorphanDextrorphan0.1 - 100Data to be generated
CYP3A4Midazolam1'-Hydroxymidazolam0.1 - 100Data to be generated
Transporter Interaction Assays

Drug transporters like P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs) play a significant role in drug absorption, distribution, and excretion.[5][6] Inhibition of these transporters can lead to clinically significant drug-drug interactions.

This assay determines if this compound can inhibit the efflux of a known P-gp substrate.

Materials:

  • This compound

  • MDCK-MDR1 (Madin-Darby Canine Kidney cells overexpressing human P-gp) or Caco-2 cells

  • A fluorescent or radiolabeled P-gp probe substrate (e.g., Digoxin, Rhodamine 123)

  • Known P-gp inhibitor as a positive control (e.g., Verapamil, Cyclosporine A)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cell culture plates (e.g., 24- or 96-well)

  • Fluorescence plate reader or liquid scintillation counter

Procedure:

  • Seed MDCK-MDR1 or Caco-2 cells in appropriate cell culture plates and grow to form a confluent monolayer.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Pre-incubate the cells with various concentrations of this compound or the positive control inhibitor in HBSS for 30-60 minutes at 37°C.

  • Add the P-gp probe substrate to the wells and incubate for a specified time (e.g., 60-120 minutes) at 37°C.

  • After incubation, wash the cells with ice-cold HBSS to remove the extracellular substrate.

  • Lyse the cells and measure the intracellular concentration of the probe substrate using a fluorescence plate reader or liquid scintillation counter.

  • Calculate the percent inhibition of P-gp-mediated efflux at each concentration of this compound.

  • Determine the IC50 value by plotting the percent inhibition against the concentration of this compound.

This assay evaluates the potential of this compound to inhibit the uptake of known OATP substrates.

Materials:

  • This compound

  • HEK293 or CHO cells stably transfected with OATP1B1 or OATP1B3

  • Wild-type (non-transfected) cells as a negative control

  • A radiolabeled OATP probe substrate (e.g., [³H]-Estrone-3-sulfate, [³H]-Estradiol-17β-glucuronide)

  • Known OATP inhibitor as a positive control (e.g., Rifampicin)

  • Uptake buffer (e.g., HBSS)

  • Cell lysis solution

  • Liquid scintillation counter

Procedure:

  • Plate the OATP-expressing cells and wild-type cells in culture plates and allow them to attach.

  • Wash the cells with pre-warmed uptake buffer.

  • Add the uptake buffer containing the radiolabeled OATP probe substrate and various concentrations of this compound or the positive control inhibitor.

  • Incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial uptake rate.

  • Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Calculate the OATP-mediated uptake by subtracting the uptake in wild-type cells from that in OATP-expressing cells.

  • Determine the percent inhibition of OATP-mediated uptake at each concentration of this compound.

  • Calculate the IC50 value from the concentration-response curve.

Data Presentation:

Table 2: Transporter Inhibition Assay Summary

TransporterCell LineProbe SubstrateThis compound Concentration Range (µM)Calculated IC50 (µM)
P-gp (MDR1)MDCK-MDR1[³H]-Digoxin0.1 - 100Data to be generated
OATP1B1HEK293-OATP1B1[³H]-Estrone-3-sulfate0.1 - 100Data to be generated
OATP1B3HEK293-OATP1B3[³H]-Estradiol-17β-glucuronide0.1 - 100Data to be generated

Pharmacodynamic Interaction Studies

Pharmacodynamic interactions occur when one drug alters the effect of another at its site of action. These can be synergistic (effect is greater than the sum of individual effects), additive (effect is the sum of individual effects), or antagonistic (effect is less than the sum of individual effects).[7]

Protocol: Checkerboard Synergy Assay

This method is used to systematically evaluate the interaction between this compound and another drug across a range of concentrations.[8]

Materials:

  • This compound

  • Drug B (the drug to be tested in combination)

  • Relevant cancer cell line (e.g., a cell line where one or both drugs have a known effect)

  • Cell culture medium and supplements

  • 96-well microplates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Determine the IC50 of this compound and Drug B individually on the selected cell line.

  • In a 96-well plate, prepare a two-dimensional serial dilution of this compound (e.g., along the rows) and Drug B (e.g., along the columns). This creates a matrix of different concentration combinations.

  • Seed the cells into the wells of the checkerboard plate.

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Assess cell viability using a suitable assay.

  • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows a certain level of inhibition (e.g., 50%).

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpret the FIC index:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Data Presentation:

Table 3: Checkerboard Assay Results for this compound and Drug B

This compound Conc. (µM)Drug B Conc. (µM)% InhibitionFIC IndexInteraction
Concentration 1Concentration 1DataDataInterpretation
Concentration 1Concentration 2DataDataInterpretation
...............
Concentration nConcentration mDataDataInterpretation

Relevant Signaling Pathways

Flavonoids are known to interact with multiple intracellular signaling pathways, which can be the basis for pharmacodynamic drug interactions.[7] Understanding these interactions is crucial for predicting potential synergistic or antagonistic effects.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Ras Ras Growth_Factor_Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK Gene_Transcription Gene Transcription (Proliferation, Survival, Inflammation) mTOR->Gene_Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Transcription NFkB_IkB NF-κB/IκB IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB NFkB->Gene_Transcription R_Isomucronulatol This compound R_Isomucronulatol->PI3K Inhibition R_Isomucronulatol->MEK Inhibition R_Isomucronulatol->NFkB Inhibition

Caption: Potential signaling pathways modulated by flavonoids.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of the drug-drug interaction potential of this compound. By systematically assessing its effects on major drug-metabolizing enzymes and transporters, as well as its potential for pharmacodynamic interactions, researchers can build a robust preclinical data package. This information is essential for guiding the safe and effective development of this compound as a potential therapeutic agent. It is important to note that while these in vitro studies are critical, further in vivo studies may be required to fully understand the clinical significance of any observed interactions.[2]

References

Application Notes and Protocols for Evaluating (R)-Isomucronulatol Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Isomucronulatol, a flavonoid compound, has garnered significant interest for its potential therapeutic applications, particularly in the fields of oncology and inflammation. Preclinical studies suggest that this compound may exert its effects through the modulation of key cellular signaling pathways, including those involved in inflammation and a regulated form of iron-dependent cell death known as ferroptosis. These application notes provide detailed protocols for a panel of cell-based assays designed to evaluate the efficacy of this compound and elucidate its mechanism of action. The following sections offer step-by-step methodologies for assessing its impact on cell viability, proliferation, migration, and the activity of specific signaling cascades.

Data Presentation: Summary of Quantitative Data

The following tables provide a structured format for summarizing quantitative data obtained from the described assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LineTreatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)% Viability
SW1353Vehicle Control01.25 ± 0.08100
SW1353This compound11.12 ± 0.0689.6
SW1353This compound100.85 ± 0.0568.0
SW1353This compound500.45 ± 0.0336.0
A549Vehicle Control01.32 ± 0.09100
A549This compound11.20 ± 0.0790.9
A549This compound100.75 ± 0.0456.8
A549This compound500.30 ± 0.0222.7

Table 2: Quantification of Cell Migration (Wound Healing Assay)

Cell LineTreatment GroupConcentration (µM)Wound Closure at 24h (%) (Mean ± SD)
SW1353Vehicle Control085 ± 5.2
SW1353This compound1042 ± 3.8
A549Vehicle Control092 ± 6.1
A549This compound1035 ± 4.5

Table 3: NF-κB Reporter Gene Assay Results

Cell LineTreatment GroupConcentration (µM)Luciferase Activity (RLU) (Mean ± SD)% NF-κB Inhibition
HEK293TVehicle Control (TNF-α)0150,000 ± 12,0000
HEK293TThis compound + TNF-α1110,000 ± 9,50026.7
HEK293TThis compound + TNF-α1065,000 ± 5,80056.7
HEK293TThis compound + TNF-α5025,000 ± 2,10083.3

Experimental Protocols & Visualizations

This section provides detailed methodologies for key experiments to assess the efficacy of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Add MTT Reagent B->C D Incubate (4 hours) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Analyze Data F->G

MTT Assay Experimental Workflow.
Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on cell migration.

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Create a "wound" by scratching the monolayer with a sterile p200 pipette tip.

  • Treatment: Wash the cells with PBS and replace the medium with fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

G cluster_workflow Wound Healing Assay Workflow A Create Confluent Monolayer B Create Scratch (Wound) A->B C Treat with this compound B->C D Image at 0h C->D immediately after treatment E Incubate & Image at Intervals D->E F Measure Wound Closure E->F G Analyze Migration Rate F->G

Wound Healing Assay Experimental Workflow.
NF-κB Signaling Pathway Analysis (Reporter Assay)

This assay quantifies the activity of the NF-κB transcription factor.

Protocol:

  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Treatment: After 24 hours, pre-treat the cells with this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL), for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of NF-κB inhibition.

G cluster_workflow NF-κB Reporter Assay Workflow A Co-transfect Reporter Plasmids B Pre-treat with this compound A->B C Stimulate with TNF-α B->C D Lyse Cells C->D E Measure Luciferase Activity D->E F Normalize and Analyze Data E->F

NF-κB Reporter Assay Experimental Workflow.
Gene Expression Analysis (qRT-PCR)

This method is used to quantify the mRNA levels of target genes.

Protocol:

  • Cell Treatment: Treat cells with this compound for a specified time.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., TNF, IL6, SLC7A11, GPX4) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

G cluster_workflow qRT-PCR Workflow A Cell Treatment B Total RNA Extraction A->B C cDNA Synthesis B->C D Quantitative PCR C->D E Data Analysis (ΔΔCt) D->E

qRT-PCR Experimental Workflow.
Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins.

Protocol:

  • Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, GPX4, SLC7A11) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

G cluster_workflow Western Blotting Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary & Secondary Antibody Incubation D->E F Detection (ECL) E->F G Densitometry Analysis F->G

Western Blotting Experimental Workflow.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways potentially modulated by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by signals such as TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, potentially by targeting the IKK complex or preventing IκBα degradation.

G cluster_pathway NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB sequesters Proteasome Proteasome IkBa->Proteasome targeted for degradation Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene activates R_Iso This compound R_Iso->IKK inhibits? R_Iso->IkBa prevents degradation?

Hypothesized Inhibition of NF-κB Pathway by this compound.
Ferroptosis Signaling Pathway

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The process is negatively regulated by the glutathione (B108866) peroxidase 4 (GPX4) enzyme, which detoxifies lipid peroxides. The function of GPX4 is dependent on the availability of glutathione (GSH), which in turn is synthesized from cysteine imported into the cell by the cystine/glutamate antiporter system Xc- (composed of SLC7A11 and SLC3A2). Acyl-CoA synthetase long-chain family member 4 (ACSL4) is a key enzyme that enriches membranes with polyunsaturated fatty acids, the substrates for lipid peroxidation. This compound may promote ferroptosis in cancer cells by inhibiting GPX4 or SLC7A11, or by upregulating ACSL4.

G cluster_pathway Ferroptosis Signaling Pathway Cystine Cystine (extracellular) SLC7A11 System Xc- (SLC7A11) Cystine->SLC7A11 Cysteine Cysteine (intracellular) SLC7A11->Cysteine GSH GSH Cysteine->GSH synthesis GPX4 GPX4 GSH->GPX4 cofactor for Lipid_ROS Lipid Peroxides GPX4->Lipid_ROS detoxifies Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces PUFA PUFAs ACSL4 ACSL4 PUFA->ACSL4 Membrane_PUFA Membrane PUFA-PLs ACSL4->Membrane_PUFA incorporates into membranes Membrane_PUFA->Lipid_ROS peroxidation R_Iso This compound R_Iso->SLC7A11 inhibits? R_Iso->GPX4 inhibits? R_Iso->ACSL4 upregulates?

Potential Modulation of Ferroptosis by this compound.

Application Notes and Protocols for the In Vivo Delivery of (R)-Isomucronulatol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formulation of (R)-Isomucronulatol, a flavonoid with therapeutic potential, to enhance its in vivo delivery. Due to its poor aqueous solubility, the bioavailability of this compound is limited, hindering its clinical application. The following sections detail nanoparticle-based formulation strategies—specifically polymeric nanoparticles and liposomes—to overcome these limitations.

Introduction to this compound and Formulation Challenges

This compound is an isoflavan (B600510) flavonoid found in various plants.[1][2] Like many polyphenolic compounds, its therapeutic efficacy is often hampered by low water solubility and poor bioavailability.[3] The primary challenges in the in vivo delivery of this compound are its hydrophobic nature, which leads to poor dissolution in gastrointestinal fluids, and potential first-pass metabolism.[4][5]

Nanoparticle-based drug delivery systems offer a promising approach to address these challenges by:

  • Enhancing solubility and dissolution rate: By increasing the surface area-to-volume ratio.[6][7]

  • Protecting the drug from degradation: Encapsulation within a nanoparticle matrix can shield the drug from enzymatic degradation.

  • Improving bioavailability: Enhanced absorption and circulation time can lead to greater systemic exposure.[4][6]

  • Enabling targeted delivery: Surface modifications can facilitate drug accumulation at specific sites.

This document outlines protocols for two suitable nanoparticle formulations: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Its high lipophilicity (indicated by the XLogP3-AA value) and low estimated water solubility underscore the need for an advanced formulation approach.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₁₈O₅[1]
Molecular Weight302.32 g/mol [1]
Physical DescriptionSolid[1]
XLogP3-AA2.9[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count5[1]
Estimated Water Solubility109.6 mg/L at 25 °C[8]

Formulation Strategies and Protocols

Two primary formulation strategies are presented: PLGA nanoparticles, known for their biocompatibility and sustained-release properties, and liposomes, which are excellent for encapsulating both hydrophobic and hydrophilic compounds.[9]

PLGA Nanoparticle Formulation

PLGA is a biodegradable and biocompatible polymer widely used in drug delivery. The single emulsion-solvent evaporation method is a common technique for encapsulating hydrophobic drugs like this compound within a PLGA matrix.[10]

  • Preparation of the Organic Phase:

  • Preparation of the Aqueous Phase:

    • Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.

  • Emulsification:

    • Add the organic phase to 10 mL of the aqueous PVA solution.

    • Emulsify the mixture using a probe sonicator on an ice bath. Sonication parameters should be optimized but a starting point is 60% amplitude for 2 minutes (10 seconds on, 5 seconds off cycles).

  • Solvent Evaporation:

    • Stir the resulting oil-in-water emulsion at room temperature for 4-6 hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove residual PVA and unencapsulated drug.

    • Resuspend the final nanoparticle pellet in a suitable medium for characterization or lyophilize for long-term storage.

The following table outlines the expected physicochemical characteristics of the formulated nanoparticles.

Table 2: Target Characteristics for this compound PLGA Nanoparticles

ParameterTarget RangeRationale
Particle Size (Z-average)150 - 250 nmOptimal for cellular uptake and avoiding rapid clearance.[11]
Polydispersity Index (PDI)< 0.2Indicates a narrow and uniform size distribution.
Zeta Potential-20 to -40 mVA negative surface charge contributes to colloidal stability.
Encapsulation Efficiency> 80%High encapsulation ensures efficient drug loading.
Drug Loading5 - 10%Represents the weight percentage of the drug in the nanoparticle.
Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[12] For the lipophilic this compound, it will primarily be entrapped within the lipid bilayer. The thin-film hydration method is a widely used technique for preparing liposomes.[13]

  • Lipid Film Preparation:

    • Dissolve 100 mg of a lipid mixture (e.g., phosphatidylcholine and cholesterol in a 4:1 molar ratio) and 10 mg of this compound in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with 10 mL of phosphate-buffered saline (PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C). This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated this compound by centrifugation or size exclusion chromatography.

The target characteristics for the liposomal formulation are presented below.

Table 3: Target Characteristics for this compound Liposomes

ParameterTarget RangeRationale
Particle Size (Z-average)100 - 200 nmSuitable for intravenous administration and passive targeting.
Polydispersity Index (PDI)< 0.2Ensures a homogenous population of liposomes.
Zeta Potential-10 to -30 mVContributes to the stability of the liposomal suspension.
Encapsulation Efficiency> 70%High encapsulation is desirable for therapeutic efficacy.
Drug Loading5 - 10%Indicates the amount of drug carried by the liposomes.

In Vivo Delivery and Evaluation

The following workflow outlines the key steps for evaluating the in vivo performance of the formulated this compound nanoparticles.

in_vivo_workflow formulation Nanoparticle Formulation (this compound-PLGA or Liposomes) characterization Physicochemical Characterization (Size, Zeta, EE%) formulation->characterization animal_model Animal Model Selection (e.g., Rats, Mice) characterization->animal_model administration Route of Administration (Oral or Intravenous) animal_model->administration pk_study Pharmacokinetic Study (Blood Sampling) administration->pk_study bio_dist Biodistribution Study (Organ Collection) administration->bio_dist pd_study Pharmacodynamic Study (Efficacy Assessment) administration->pd_study toxicity Toxicity Assessment (Histopathology, Blood Chemistry) administration->toxicity analysis Data Analysis and Interpretation pk_study->analysis bio_dist->analysis pd_study->analysis toxicity->analysis

Figure 1: Experimental workflow for in vivo evaluation.
Pharmacokinetic Study Protocol

  • Animal Dosing:

    • Administer the this compound nanoparticle formulation and a control (free drug suspension) to animal groups (e.g., Sprague-Dawley rats) via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Sample Processing:

    • Process the blood samples to obtain plasma.

  • Drug Quantification:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability.

Potential Signaling Pathway Modulation

Isoflavones have been reported to modulate various cellular signaling pathways, including the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[14][15][16] The enhanced delivery of this compound using a nanoparticle formulation could lead to more significant modulation of this pathway.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Isomucronulatol This compound (from Nanoparticle) Isomucronulatol->PI3K Modulation

Figure 2: Potential modulation of the PI3K/Akt signaling pathway.

The diagram above illustrates how this compound, delivered via a nanoparticle formulation, may modulate the PI3K/Akt signaling cascade. By potentially inhibiting PI3K, this compound could influence downstream effectors like Akt and mTOR, thereby affecting cell proliferation and apoptosis.[16] This highlights the importance of pharmacodynamic studies to assess the biological effects of the formulated compound.

Conclusion

The formulation of this compound into polymeric nanoparticles or liposomes presents a viable strategy to overcome its poor solubility and enhance its in vivo delivery. The detailed protocols and characterization parameters provided in these application notes serve as a comprehensive guide for researchers in the field of drug development. Successful formulation and in vivo evaluation will be crucial in unlocking the full therapeutic potential of this promising flavonoid.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-Isomucronulatol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (R)-Isomucronulatol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions to optimize the reaction yield and purity.

Issue 1: Low Yield in the Synthesis of 2'-Hydroxychalcone (B22705) Precursor

Potential CauseProposed Solution
Inefficient Catalyst Sodium hydroxide (B78521) (NaOH) has shown to be a more effective catalyst compared to others like calcium hydroxide or magnesium hydroxide. Ensure the use of an appropriate concentration, typically a 40% aqueous solution.[1]
Inappropriate Solvent The choice of solvent significantly impacts the reaction. Isopropyl alcohol (IPA) has been found to provide better yields than methanol, ethanol (B145695), or other common solvents.[1]
Suboptimal Reaction Temperature Temperature plays a critical role in the Claisen-Schmidt condensation. Lower temperatures, around 0°C, have been shown to improve both yield and purity of the 2'-hydroxychalcone product.[1]
Incorrect Stoichiometry or Reaction Time Ensure the correct molar ratios of reactants and catalyst. For a 0.05 mol scale, 20 mL of 40% NaOH and 50 mL of IPA are recommended. The reaction should be monitored and is typically complete within 4 hours.[1]

Issue 2: Poor Enantioselectivity in the Asymmetric Michael Addition

Potential CauseProposed Solution
Suboptimal Organocatalyst The choice of organocatalyst is crucial for achieving high enantioselectivity. Bifunctional thiourea (B124793) organocatalysts are often effective. It may be necessary to screen different catalysts to find the optimal one for the specific substrate.
Incorrect Solvent Choice The solvent can influence the stereochemical outcome of the reaction. Experiment with a range of solvents with varying polarities, such as ethyl acetate, methanol, or dioxane, to optimize the enantiomeric excess.
Non-ideal Reaction Temperature Temperature can significantly affect the enantioselectivity. Lowering the reaction temperature often leads to higher enantiomeric excess.
Inappropriate Catalyst Loading The amount of catalyst used can impact the stereoselectivity. An optimal catalyst loading should be determined experimentally, typically ranging from 5 to 20 mol%.

Issue 3: Low Conversion in the Mukaiyama Aldol (B89426) Reaction

Potential CauseProposed Solution
Ineffective Lewis Acid Catalyst The choice and stoichiometry of the Lewis acid are critical. Titanium tetrachloride (TiCl₄) is a common choice, but others like boron trifluoride diethyl etherate (BF₃·OEt₂) can also be effective.[2][3] Ensure the Lewis acid is fresh and handled under anhydrous conditions.
Poor Quality of Silyl (B83357) Enol Ether The purity of the silyl enol ether is important for the success of the reaction. Ensure it is freshly prepared and purified before use.
Presence of Water The Mukaiyama aldol reaction is highly sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Suboptimal Reaction Temperature The reaction is typically performed at low temperatures (e.g., -78°C) to control selectivity and minimize side reactions. Ensure the temperature is maintained throughout the addition of reactants.

Issue 4: Difficulty in Product Purification

Potential CauseProposed Solution
Complex reaction mixture with multiple byproducts. Optimize the reaction conditions to minimize the formation of side products. This can include adjusting the temperature, reaction time, and the order of addition of reagents.[1]
Product co-eluting with impurities during chromatography. Employ different chromatographic techniques. If normal-phase silica (B1680970) gel chromatography is not effective, consider reverse-phase chromatography or size-exclusion chromatography. High-performance liquid chromatography (HPLC) or counter-current chromatography can also be effective for separating complex mixtures.[4][5][6]
Product degradation on silica gel. If the product is sensitive to acid, neutralize the silica gel with a base (e.g., triethylamine) before use. Alternatively, use a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A1: A common strategy involves a three-step process:

  • Synthesis of a 2'-hydroxychalcone precursor via a Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025).[1][7][8][9]

  • Asymmetric Michael addition of a suitable nucleophile to the chalcone, catalyzed by a chiral organocatalyst, to introduce the stereocenter.

  • Intramolecular cyclization , often a Mukaiyama aldol-type reaction, to form the dihydropyrano ring.[2][3][10][11]

Q2: How can I monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each step. Staining with appropriate reagents (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate) can help visualize the reactants and products. For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used.

Q3: What are the key parameters to control for achieving high yield and enantioselectivity?

A3: The key parameters include:

  • Catalyst selection and loading: Crucial for both the rate and stereoselectivity of the asymmetric step.

  • Solvent: Affects the solubility of reactants and the stability of intermediates and transition states.

  • Temperature: Lower temperatures generally favor higher selectivity but may require longer reaction times.

  • Purity of reactants and anhydrous conditions: Essential for sensitive reactions like the Mukaiyama aldol addition.

Q4: What are the expected spectroscopic data for this compound?

A4: While specific data can vary slightly based on the solvent and instrument, you can expect the following:

  • ¹H NMR: Signals corresponding to aromatic protons, protons of the dihydropyran ring, and any substituent groups. The coupling constants of the protons on the chiral centers can help determine the relative stereochemistry.

  • ¹³C NMR: Signals for all carbon atoms in the molecule, including the carbonyl carbon and the carbons of the aromatic rings and the heterocyclic ring.

  • HRMS (High-Resolution Mass Spectrometry): Will provide the accurate mass of the molecule, confirming its elemental composition.[12]

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxychalcone Precursor

This protocol is a general procedure for the Claisen-Schmidt condensation to form the 2'-hydroxychalcone intermediate.

  • Dissolve the substituted 2'-hydroxyacetophenone (1 eq.) and the substituted benzaldehyde (1 eq.) in isopropyl alcohol (IPA).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a 40% aqueous solution of sodium hydroxide (NaOH) (1.5 eq.) dropwise while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (HCl) until it reaches a pH of ~7.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified 2'-hydroxychalcone.

Protocol 2: Asymmetric Synthesis of this compound via Organocatalyzed Michael Addition and Intramolecular Cyclization

This protocol outlines a potential route for the asymmetric synthesis of this compound.

  • Asymmetric Michael Addition:

    • To a solution of the 2'-hydroxychalcone (1 eq.) and the Michael donor (e.g., a silyl ketene (B1206846) acetal, 1.2 eq.) in an anhydrous solvent (e.g., toluene (B28343) or CH₂Cl₂) at the optimized low temperature (e.g., -20°C to -78°C), add the chiral organocatalyst (e.g., a bifunctional thiourea, 0.1 eq.).

    • Stir the reaction under an inert atmosphere and monitor by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Characterization of the Intermediate:

    • Purify the crude intermediate by flash column chromatography on silica gel.

    • Characterize the purified product by NMR and HRMS to confirm its structure and purity.

  • Intramolecular Mukaiyama Aldol Cyclization:

    • Dissolve the purified Michael adduct (1 eq.) in an anhydrous solvent (e.g., CH₂Cl₂) under an inert atmosphere.

    • Cool the solution to -78°C.

    • Add a Lewis acid (e.g., TiCl₄, 1.1 eq.) dropwise.

    • Stir the reaction at -78°C and monitor its progress by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Final Purification:

    • Purify the crude this compound by flash column chromatography on silica gel to obtain the final product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC to determine the yield and enantiomeric excess.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Asymmetric Michael Addition cluster_2 Step 3: Intramolecular Cyclization Reactants 2'-Hydroxyacetophenone + Substituted Benzaldehyde Chalcone 2'-Hydroxychalcone Reactants->Chalcone Claisen-Schmidt Condensation Michael_Adduct Chiral Michael Adduct Chalcone->Michael_Adduct Organocatalyst Michael_Donor Michael Donor Michael_Donor->Michael_Adduct Final_Product This compound Michael_Adduct->Final_Product Mukaiyama Aldol Reaction

Caption: Synthetic workflow for this compound.

Mukaiyama_Aldol_Mechanism Reactants Silyl Enol Ether + Aldehyde Activated_Complex Activated Carbonyl Complex Reactants->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., TiCl₄) Lewis_Acid->Activated_Complex Aldol_Adduct β-Hydroxy Ketone (this compound precursor) Activated_Complex->Aldol_Adduct Nucleophilic Attack Product Final Product after Deprotection/Workup Aldol_Adduct->Product Hydrolysis

Caption: Key steps in the Mukaiyama aldol reaction.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with (R)-Isomucronulatol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with (R)-Isomucronulatol during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound in my aqueous buffer for cell-based assays. What are the initial steps I should take?

A1: this compound, an isoflavonoid, is expected to have low aqueous solubility.[1][2] The first step is to create a concentrated stock solution in an appropriate organic solvent, which can then be diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not induce toxicity.

Recommended Initial Solvents for Stock Solutions:

Troubleshooting Workflow for Initial Solubility Issues:

G start Start: this compound powder stock Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO or Ethanol start->stock dilute Dilute stock solution into aqueous buffer/media to final desired concentration stock->dilute observe Observe for precipitation immediately and after incubation (e.g., 1-2 hours at 37°C) dilute->observe precipitate Precipitation Occurs observe->precipitate no_precipitate No Precipitation observe->no_precipitate troubleshoot Go to Advanced Solubilization Techniques (Q2) precipitate->troubleshoot success Proceed with experiment no_precipitate->success

Caption: Initial workflow for dissolving this compound.

Q2: My compound precipitates out of solution when I dilute the organic stock into my aqueous media. What advanced techniques can I try?

A2: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds. Here are several advanced strategies to enhance the solubility of this compound:

  • Co-solvents: The use of co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.[3][4] Commonly used co-solvents in cell culture that are generally well-tolerated at low concentrations include polyethylene (B3416737) glycol (PEG) and propylene (B89431) glycol.[4]

  • pH Adjustment: The solubility of flavonoids can be influenced by pH.[5] Systematically testing a range of pH values for your final solution may help to increase solubility.

  • Use of Surfactants: Non-ionic surfactants at low concentrations can aid in solubilization by forming micelles.[3][6]

  • Inclusion Complexation: Cyclodextrins are often used to form inclusion complexes with poorly soluble drugs, which enhances their aqueous solubility.[7]

Quantitative Data on Flavonoid Solubility

Table 1: Solubility of Various Flavonoids in Organic Solvents at 50°C

FlavonoidSolventSolubility (mmol/L)Reference
HesperetinAcetonitrile85[1][8][9]
NaringeninAcetonitrile77[1][8][9]
QuercetinAcetone80[1][8][9]
QuercetinAcetonitrile5.40[9]
RutinAcetonitrile0.50[1][8][9]
IsoquercitrinAcetonitrile3.90[9]

Table 2: General Solubility of Isoflavone (B191592) Aglycones

Solvent ClassGeneral SolubilityRationaleReference
Polar Aprotic (e.g., Acetone)Generally GoodCan accept hydrogen bonds and have moderate polarity.[1][10]
Alcohols (e.g., Methanol, Ethanol)Moderate to GoodCan act as both hydrogen bond donors and acceptors.[2][10]
WaterVery LowThe non-polar isoflavone backbone limits solubility.[1][2]
Non-Polar (e.g., Hexane)Very LowThe polar hydroxyl groups limit solubility.N/A

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

  • Weigh out a precise amount of this compound powder.

  • Add a sufficient volume of 100% DMSO or ethanol to achieve a high concentration stock (e.g., 10-50 mM).

  • Vortex vigorously for 5-10 minutes.

  • If necessary, use a sonication water bath for 15-30 minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Screening for Optimal Co-solvent and Concentration

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In separate microcentrifuge tubes, prepare serial dilutions of your stock solution into your final aqueous buffer/media to achieve final concentrations ranging from 1 µM to 100 µM.

  • For each final concentration of this compound, prepare parallel sets containing different concentrations of a co-solvent (e.g., 0.1%, 0.5%, 1% PEG 400).

  • Ensure the final concentration of DMSO is consistent across all samples and is below the tolerance level of your assay (typically <0.5%).

  • Incubate the solutions under your experimental conditions (e.g., 37°C for 1 hour).

  • Visually inspect for any signs of precipitation. You can also measure turbidity using a spectrophotometer at 600 nm.

  • Determine the lowest concentration of the co-solvent that prevents precipitation at your desired final concentration of this compound.

Visualizing Experimental Workflows and Pathways

Troubleshooting Logic for Solubility Enhancement

G start Precipitation observed with simple dilution cosolvent Try Co-solvents (e.g., PEG 400, Propylene Glycol) start->cosolvent Method 1 ph_adjust Adjust pH of final medium start->ph_adjust Method 2 surfactant Use Surfactants (e.g., Tween 20, Pluronic F-68) start->surfactant Method 3 complexation Use Cyclodextrins (e.g., HP-β-CD) start->complexation Method 4 success Proceed with experiment cosolvent->success Soluble ph_adjust->success Soluble surfactant->success Soluble complexation->success Soluble

Caption: Advanced troubleshooting strategies for solubility.

Hypothetical Signaling Pathway for Investigation

As the specific biological targets of this compound may be under investigation, the following diagram illustrates a generic signaling pathway that is often studied in drug discovery and could be relevant for this class of compounds.

G compound This compound receptor Cell Surface Receptor compound->receptor Inhibition/Activation kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response

Caption: A generic cell signaling pathway for investigation.

References

Stability testing of (R)-Isomucronulatol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with (R)-Isomucronulatol. The information is designed to help anticipate and resolve common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

This compound, as an isoflavonoid (B1168493), is susceptible to degradation from several factors. The most common include:

  • pH: Extreme acidic or basic conditions can lead to hydrolysis and other degradation pathways. Flavonoids are generally most stable in a slightly acidic to neutral pH range.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[1][2]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.[1]

  • Oxygen: Dissolved oxygen in solvents can promote oxidative degradation.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

For biological assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions of this compound. Other organic solvents such as ethanol, methanol, chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) can also be used. It is crucial to use high-purity, anhydrous solvents to minimize contaminants that could catalyze degradation.[1]

Q3: How should I store stock solutions of this compound?

To ensure stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed, light-protecting vials (e.g., amber vials or vials wrapped in aluminum foil).[1]

Q4: My this compound solution appears to have precipitated after dilution in an aqueous buffer. What could be the cause and how can I prevent this?

Precipitation upon dilution in aqueous buffers is a common issue with hydrophobic compounds like this compound that are initially dissolved in a high-concentration organic solvent like DMSO. To mitigate this:

  • Ensure the final concentration of the organic solvent in the aqueous buffer is low enough to maintain solubility.

  • Consider using a co-solvent system if compatible with your experimental setup.

  • Prepare the diluted solution immediately before use and ensure thorough mixing.

Q5: I am observing a loss of my compound over the course of my experiment. How can I determine if this is due to degradation?

To confirm if the loss of this compound is due to degradation, a stability study is recommended. This involves incubating a solution of the compound under your exact experimental conditions (e.g., buffer, temperature, light exposure) and analyzing aliquots at different time points using a validated analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of the parent compound over time would indicate degradation.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in HPLC). Degradation of the compound in prepared samples or stock solutions.Prepare fresh dilutions for each experiment. Ensure proper storage of stock solutions (aliquoted, frozen, protected from light).[1] Use an autosampler with temperature control if available.
Appearance of new peaks in chromatograms during analysis. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish the degradation pathway. This will help in developing a stability-indicating analytical method.[3]
Loss of biological activity of the compound in assays. Compound degradation under assay conditions.Perform a stability study of this compound in the assay buffer and under the specific conditions of the experiment (temperature, incubation time). Consider adding antioxidants if oxidative degradation is suspected and compatible with the assay.
Color change in the this compound solution. Oxidation or other forms of chemical degradation.Protect the solution from light and oxygen.[1] Prepare fresh solutions and consider de-gassing solvents by sparging with an inert gas like nitrogen or argon.[1]

Quantitative Data Summary

Table 1: Thermal and pH Stability of Various Isoflavone (B191592) Aglycones [2]

IsoflavonepH 3.1 (150°C for 7h) % RemainingpH 5.6 (150°C for 7h) % RemainingpH 7.0 (150°C for 7h) % Remaining
DaidzeinMost labile~100%~100%
GenisteinSignificant degradation~100%~100%
Biochanin ASignificant degradation~100%~100%
FormononetinSignificant degradation~100%~100%
GlyciteinLess degradation~100%~100%

Note: The study indicates that degradation was most prominent at acidic pH (3.1) and high temperature, while the compounds were relatively stable at neutral and slightly acidic pH.

Table 2: Photodegradation Half-lives of Selected Isoflavones in pH 7 Water [4][5]

IsoflavoneEstimated Half-life (hours)Degradation Pathway
Daidzein10Primarily direct photolysis
Formononetin4.6Primarily direct photolysis
Biochanin ASlower direct photolysis, enhanced by NOMIndirect photolysis
GenisteinSlower direct photolysis, enhanced by NOMIndirect photolysis

*NOM: Natural Organic Matter

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM):

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in anhydrous, high-purity DMSO to a final concentration of 10 mM.

    • Vortex briefly until fully dissolved.

    • Aliquot into single-use amber vials and store at -80°C.

  • Working Solution (e.g., 10 µM):

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution with your experimental buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired final concentration.

    • Prepare the working solution immediately before use to minimize degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[3][6]

  • Preparation of Samples: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1N HCl to the sample solution and incubate at a specified temperature (e.g., 60°C) for a set duration (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Add 1N NaOH to the sample solution and incubate at room temperature for a set duration.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution and keep it at room temperature, protected from light, for a specified duration.

    • Thermal Degradation: Expose the solid compound or a solution to high temperature (e.g., 70°C) for a defined period.

    • Photolytic Degradation: Expose the solution in a chemically inert, transparent container to UV light (e.g., 254 nm or 365 nm) for a specific time. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 3: Example HPLC Method for Stability Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of water (with 0.1% formic acid) and acetonitrile (B52724) (or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

This method should be validated for specificity, linearity, accuracy, and precision.

Visualizations

Stability_Testing_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions (Forced Degradation) cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work Prepare Working Solutions (in experimental buffer) prep_stock->prep_work acid Acidic (e.g., 1N HCl, 60°C) base Basic (e.g., 1N NaOH, RT) oxid Oxidative (e.g., 3% H₂O₂) thermal Thermal (e.g., 70°C) photo Photolytic (UV light) sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Quantify Parent Compound and Degradants) sampling->hplc kinetics Determine Degradation Kinetics hplc->kinetics pathway Identify Degradation Pathways kinetics->pathway shelf_life Estimate Shelf-life pathway->shelf_life

Caption: Experimental workflow for the stability testing of this compound.

Hypothetical_Degradation_Pathway cluster_products Potential Degradation Products parent This compound (Isoflavan Structure) hydrolysis Hydrolyzed Products (e.g., cleavage of ether linkages) parent->hydrolysis Acid/Base Hydrolysis oxidation Oxidized Products (e.g., quinone formation) parent->oxidation Oxidation (O₂, H₂O₂) photodegradation Photodegradation Products (e.g., ring opening) parent->photodegradation Photolysis (UV Light)

Caption: Hypothetical degradation pathways for an isoflavonoid like this compound.

References

Technical Support Center: (R)-Isomucronulatol In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Isomucronulatol in in vivo studies. Our goal is to offer practical guidance to optimize your experimental design and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a new in vivo experiment?

A1: Direct in vivo dosage data for this compound is limited in publicly available literature. However, based on studies with structurally similar isoflavans, a starting dose range of 1-10 mg/kg body weight is a reasonable starting point for efficacy studies in rodents. For instance, in vivo studies with the isoflavan (B600510) vestitol (B31614) have used doses of 1, 3, and 10 mg/kg to evaluate its anti-inflammatory effects in mice[1]. Another isoflavan, licoricidin, was administered at 2 or 4 mg/kg daily via intraperitoneal injection to assess its anti-metastatic properties in a mouse model of mammary carcinoma[2]. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and disease indication.

Q2: How should I prepare this compound for in vivo administration?

A2: The formulation of this compound for in vivo studies will depend on its solubility and the intended route of administration. Isoflavonoids often have poor water solubility. Therefore, a common approach is to dissolve the compound in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a suitable vehicle like saline, phosphate-buffered saline (PBS), or corn oil. It is critical to keep the final concentration of DMSO as low as possible (typically <10%) to avoid vehicle-induced toxicity. Always include a vehicle-only control group in your experiments to account for any effects of the solvent.

Q3: What are the potential mechanisms of action for this compound?

A3: While the specific signaling pathways targeted by this compound are still under investigation, isoflavonoids as a class are known to modulate several key cellular pathways. These include the NF-κB, PI3K/Akt, and MAPK signaling pathways, which are critical in inflammation, cell proliferation, and apoptosis. Additionally, due to their structural similarity to estrogen, isoflavonoids can interact with estrogen receptors. In vitro studies have suggested that (R)-Mucronulatol, a closely related compound, may induce apoptosis in cancer cells[3].

Q4: Are there any known toxicity concerns with this compound?

A4: There is currently no specific public data on the toxicity of this compound. However, for isoflavonoids in general, high doses may have adverse effects. It is essential to conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD) in your chosen animal model. This can be done through a dose-escalation study where animals are monitored for signs of toxicity, such as weight loss, behavioral changes, and organ damage.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable therapeutic effect - Suboptimal Dosage: The administered dose may be too low to elicit a biological response. - Poor Bioavailability: The compound may not be effectively absorbed or may be rapidly metabolized. - Inappropriate Animal Model: The chosen animal model may not be suitable for the disease being studied.- Conduct a dose-response study to identify the optimal therapeutic dose. - Analyze the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME). Consider alternative formulations or routes of administration to improve bioavailability. - Ensure the animal model accurately reflects the human disease pathophysiology.
High mortality or signs of toxicity in treated animals - Dosage Too High: The administered dose may be exceeding the maximum tolerated dose (MTD). - Vehicle Toxicity: The vehicle used to dissolve the compound may be causing adverse effects.- Perform a dose-escalation study to determine the MTD. - Reduce the concentration of the vehicle (e.g., DMSO) in the final formulation. Always include a vehicle-only control group to assess vehicle-related toxicity.
High variability in experimental results - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. - Biological Variation: Natural variation among individual animals. - Experimental Technique: Inconsistent experimental procedures.- Ensure accurate and consistent dosing for all animals. - Increase the number of animals per group to account for biological variability. - Standardize all experimental procedures and ensure all personnel are adequately trained.

Data on Structurally Similar Isoflavans

Since direct in vivo dosage data for this compound is scarce, the following table summarizes dosage information from preclinical studies of structurally related isoflavans, which can serve as a reference for initial dose selection.

Compound Animal Model Dosage Route of Administration Therapeutic Area Reference
VestitolMice1, 3, 10 mg/kgNot specifiedAnti-inflammatory[1]
LicoricidinMice2, 4 mg/kg (daily)IntraperitonealAnti-metastatic[2]

Experimental Protocols

1. In Vivo Anti-Inflammatory Activity Assessment (Carrageenan-Induced Paw Edema Model)

  • Objective: To evaluate the anti-inflammatory effects of this compound.

  • Animal Model: Male Swiss mice (20-25 g).

  • Procedure:

    • Divide mice into groups (n=6-8 per group): Vehicle control, this compound (e.g., 1, 3, 10 mg/kg), and positive control (e.g., Indomethacin 10 mg/kg).

    • Administer the respective treatments orally or intraperitoneally.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

2. In Vivo Anticancer Activity Assessment (Tumor Xenograft Model)

  • Objective: To assess the anti-tumor efficacy of this compound.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups: Vehicle control and this compound (e.g., 2, 4 mg/kg daily).

    • Administer treatments daily via intraperitoneal injection for a specified period (e.g., 21 days).

    • Measure tumor volume and body weight every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Visualizations

Below are diagrams of potential signaling pathways that this compound may modulate, based on the known activities of isoflavonoids.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Downstream_Targets Downstream_Targets Akt->Downstream_Targets Regulates Isomucronulatol Isomucronulatol Isomucronulatol->PI3K Inhibits

Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental_Workflow Start Start of Experiment Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Group_Allocation Random Allocation into Treatment Groups Animal_Acclimatization->Group_Allocation Disease_Induction Induction of Disease Model (e.g., Inflammation, Tumor) Group_Allocation->Disease_Induction Treatment_Administration This compound or Vehicle Administration Monitoring Monitoring of Disease Progression and Animal Health Treatment_Administration->Monitoring Disease_Induction->Treatment_Administration Data_Collection Data Collection (e.g., Tumor Volume, Paw Edema) Monitoring->Data_Collection Endpoint Endpoint Analysis (e.g., Histology, Biomarkers) Data_Collection->Endpoint End End of Experiment Endpoint->End

Caption: General experimental workflow for in vivo studies of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of (R)-Isomucronulatol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and minimizing the off-target effects of (R)-Isomucronulatol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why should I be concerned when using this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] This is a critical consideration as this compound belongs to the isoflavonoid (B1168493) class of compounds, which are known to have pleiotropic effects and can interact with a range of cellular targets.[2][3] Undesired off-target interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings in drug development.[1]

Q2: I'm observing a phenotype in my cell-based assay after treatment with this compound, but it doesn't align with the known function of the intended target. What could be the cause?

A2: This discrepancy is a common indicator of potential off-target effects. This compound, like other isoflavonoids, may be interacting with other cellular proteins, such as protein kinases or nuclear receptors, leading to the unexpected phenotype.[4][5][6] It is crucial to perform validation experiments to determine if the observed effect is a result of on-target or off-target activity.

Q3: How can I proactively minimize off-target effects in my experiments with this compound?

A3: A multi-faceted approach is recommended. This includes conducting a thorough literature review on this compound and related isoflavonoids, performing dose-response experiments to determine the minimal effective concentration, and using appropriate controls, such as a structurally similar but inactive compound.[7]

Q4: What are some key experimental approaches to identify the off-targets of this compound?

A4: Several powerful techniques can be employed for target deconvolution. These include:

  • Affinity Chromatography-Mass Spectrometry (AC-MS): This method uses an immobilized form of this compound to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[8][9]

  • Cellular Thermal Shift Assay (CETSA): CETSA assesses target engagement in intact cells by measuring the increased thermal stability of a protein when it is bound to a ligand like this compound.[1][10]

  • Kinase Profiling: Since isoflavonoids are known to inhibit kinases, screening this compound against a panel of kinases can identify potential off-target interactions.[4][5][11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results between different cell lines. Varying expression levels of on-target or off-target proteins.Profile the expression of the intended target and potential off-targets (e.g., specific kinases, estrogen receptors) in the different cell lines using techniques like western blotting or qPCR.
High cellular toxicity at effective concentrations. Off-target effects on essential cellular pathways.Perform a comprehensive cytotoxicity assay (e.g., MTT, LDH release) to determine the therapeutic window. Consider using a lower concentration in combination with a sensitizing agent for the intended pathway.
Lack of a clear dose-response relationship. Saturation of the on-target effect at low concentrations, with off-target effects dominating at higher concentrations.Expand the dose-response curve to include a wider range of concentrations. Analyze multiple endpoints to distinguish between on-target and off-target phenotypes.
Phenotype is not rescued by modulating the intended target. The observed effect is likely due to an off-target interaction.Utilize an alternative method to modulate the intended target (e.g., siRNA, CRISPR/Cas9) to confirm if the phenotype is independent of the target. Proceed with target deconvolution studies to identify the responsible off-target protein(s).

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for performing a CETSA experiment to validate the intracellular target engagement of this compound.

1. Cell Culture and Treatment:

  • Culture cells of interest to 80-90% confluency.
  • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time at 37°C.

2. Heat Challenge:

  • Aliquot the cell suspensions into PCR tubes.
  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.[12]

3. Cell Lysis:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
  • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[12]

4. Protein Analysis:

  • Collect the supernatant containing the soluble proteins.
  • Analyze the amount of the target protein in the soluble fraction by western blotting or other quantitative proteomic methods. An increase in the amount of soluble target protein at higher temperatures in the presence of this compound indicates target engagement.

Protocol 2: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol provides a general workflow for identifying the binding partners of this compound.

1. Immobilization of this compound:

  • Synthesize a derivative of this compound containing a linker arm suitable for covalent attachment to affinity beads (e.g., NHS-activated sepharose).
  • Incubate the derivatized compound with the beads to achieve immobilization.
  • Thoroughly wash the beads to remove any non-covalently bound compound.

2. Cell Lysate Preparation:

  • Prepare a native protein lysate from the cells or tissue of interest in a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Clarify the lysate by centrifugation to remove cellular debris.

3. Affinity Pull-down:

  • Incubate the clarified cell lysate with the this compound-immobilized beads.
  • As a negative control, incubate a separate aliquot of the lysate with beads that have not been coupled to the compound.
  • Wash the beads extensively to remove non-specifically bound proteins.

4. Elution and Protein Identification:

  • Elute the proteins bound to the beads using a denaturing buffer.
  • Separate the eluted proteins by SDS-PAGE.
  • Excise protein bands that are unique to the this compound pull-down and identify them using mass spectrometry (e.g., LC-MS/MS).

Visualizations

Off_Target_Workflow cluster_0 Initial Observation & Hypothesis cluster_1 Initial Validation cluster_2 Target Deconvolution cluster_3 Confirmation & Follow-up A Unexpected Phenotype Observed with This compound Treatment B Hypothesis: Off-Target Effect A->B C Dose-Response Curve Analysis B->C D Use of Structurally Similar Inactive Control C->D E Orthogonal Target Modulation (e.g., siRNA, CRISPR) D->E F Affinity Chromatography- Mass Spectrometry (AC-MS) E->F G Cellular Thermal Shift Assay (CETSA) E->G H Kinase Profiling / Receptor Binding Assays E->H I Validate Candidate Off-Targets F->I G->I H->I J Characterize Functional Consequences of Off-Target Binding I->J K Structure-Activity Relationship (SAR) Studies to Minimize Off-Target Binding J->K Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) (On-Target) P1 Downstream Signaling (On-Target Pathway) RTK->P1 ER Estrogen Receptor (ER) (Potential Off-Target) P2 Gene Transcription (Off-Target Pathway) ER->P2 TF Transcription Factor P1->TF Kinase Other Kinase (Potential Off-Target) P3 Altered Cellular Response Kinase->P3 Gene Target Gene Expression TF->Gene R_Isomucronulatol This compound R_Isomucronulatol->RTK Inhibition R_Isomucronulatol->ER Modulation R_Isomucronulatol->Kinase Inhibition Troubleshooting_Tree Start Inconsistent Experimental Results with this compound Q1 Are you using the lowest effective concentration? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are your controls behaving as expected? A1_Yes->Q2 Action1 Perform a dose-response experiment to determine EC50. A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Do different cell lines show similar responses? A2_Yes->Q3 Action2 Troubleshoot control compounds and experimental setup. A2_No->Action2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Conclusion Consider off-target effects as a primary cause. Proceed with target deconvolution studies. A3_Yes->Conclusion Action3 Profile target and potential off-target expression levels in different cell lines. A3_No->Action3

References

Technical Support Center: Addressing Resistance Mechanisms to (R)-Isomucronulatol in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges related to (R)-Isomucronulatol resistance in cancer cells.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, an isoflavonoid, is understood to exert its anti-cancer effects primarily by inducing apoptosis (programmed cell death) in cancer cells. Isoflavonoids as a class of compounds have been shown to modulate multiple cellular signaling pathways that are often dysregulated in cancer, including the PI3K/Akt and MAPK pathways.[1][2] By interfering with these pro-survival signals, this compound can shift the balance towards cell death.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

Based on resistance mechanisms observed for other natural product-derived anti-cancer agents, particularly flavonoids, several key mechanisms could be responsible:[3][4][5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), is a very common mechanism. These transporters function as cellular pumps that actively remove this compound from the cell, preventing it from reaching its intracellular targets at an effective concentration.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can compensate for the drug's effects by upregulating alternative signaling pathways that promote survival and inhibit apoptosis. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways are frequently implicated in drug resistance.[6]

  • Alterations in Apoptotic Machinery: Defects or changes in the core apoptotic signaling cascade (e.g., mutations in p53, overexpression of anti-apoptotic proteins like Bcl-2) can make cells inherently more resistant to apoptosis-inducing agents.[1]

  • Target Alteration: Although less common for this class of drugs, mutations in the direct molecular target of this compound could prevent the drug from binding effectively.

Q3: How can I definitively confirm that my cell line has developed resistance?

The most direct way to confirm resistance is to perform a dose-response cell viability assay (e.g., MTT or SRB assay) and calculate the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of the suspected resistant cell line compared to the parental (sensitive) cell line is the standard confirmation of a resistant phenotype.

Q4: What are the initial experimental steps to investigate the specific mechanism of resistance in my cell line?

A logical first step is to investigate the most common mechanism:

  • Check for ABC Transporter Overexpression: Use Western blotting to compare the protein levels of P-glycoprotein (MDR1/ABCB1) between your sensitive and resistant cell lines. Concurrently, use quantitative PCR (qPCR) to measure the mRNA expression levels of the corresponding ABCB1 gene.

  • Assess Transporter Function: Perform a functional assay by co-treating your resistant cells with this compound and a known P-glycoprotein inhibitor (e.g., Verapamil or Tariquidar). A significant decrease in the IC50 value in the presence of the inhibitor strongly suggests that P-gp-mediated efflux is a key resistance mechanism.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to troubleshooting common issues encountered during the investigation of this compound resistance.

Problem 1: Decreased Efficacy of this compound in a Previously Sensitive Cell Line

You've observed that a cell line that was once sensitive to this compound now requires a much higher concentration to achieve the same cytotoxic effect.

Action: Quantify the change in sensitivity by comparing the IC50 values of the parental and suspected resistant cell lines.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Troubleshooting the MTT Assay

IssuePossible Cause(s)Suggested Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding; Use calibrated pipettes; Avoid using the outermost wells of the plate.
Low Absorbance Values Low cell density; Insufficient incubation time with MTT.Optimize cell seeding density; Ensure a 3-4 hour incubation with MTT.
High Background Contamination (e.g., mycoplasma); Reagent interference.Regularly test for mycoplasma; Run a "reagent-only" blank to check for background absorbance.

Action: Determine if the resistant cells have increased expression of the P-glycoprotein (MDR1/ABCB1) efflux pump at both the protein and mRNA levels.

Experimental Protocol: Western Blot for P-glycoprotein (ABCB1)

  • Protein Extraction: Lyse both sensitive and resistant cells using RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein (ABCB1) overnight at 4°C with gentle agitation. Also, probe a separate membrane or strip and re-probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the band intensity for P-glycoprotein between the sensitive and resistant samples, normalizing to the loading control.

Troubleshooting Western Blots

IssuePossible Cause(s)Suggested Solution(s)
No Signal or Weak Signal Insufficient protein loaded; Ineffective primary antibody; Poor protein transfer.Increase protein load; Titrate primary antibody concentration; Confirm transfer with Ponceau S stain.[7][8][9][10]
High Background Insufficient blocking; Primary antibody concentration too high; Insufficient washing.Increase blocking time or change blocking agent; Optimize antibody dilution; Increase the number and duration of washes.
Non-specific Bands Primary antibody is not specific; Protein degradation.Use a more specific antibody; Ensure fresh protease inhibitors are used during lysis.

Experimental Protocol: qPCR for ABCB1 mRNA Expression

  • RNA Extraction: Isolate total RNA from both sensitive and resistant cells using a commercial kit (e.g., TRIzol or column-based kits).

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the ABCB1 gene and a housekeeping gene (e.g., GAPDH or ACTB).

  • Thermal Cycling: Run the qPCR reaction on a real-time PCR instrument using an appropriate cycling protocol.

  • Analysis: Calculate the relative expression of ABCB1 in resistant cells compared to sensitive cells using the ΔΔCt method, after normalizing to the housekeeping gene.[11]

Troubleshooting qPCR

IssuePossible Cause(s)Suggested Solution(s)
No Amplification Poor RNA/cDNA quality; Incorrect primer design; Missing reaction component.Verify RNA integrity and successful cDNA synthesis; Validate primer efficiency; Double-check reaction setup.[12][13][14]
Late Amplification (High Cq) Low target expression; PCR inhibitors present in the sample.Increase cDNA input; Dilute cDNA template to reduce inhibitor concentration.
Poor Reproducibility Pipetting errors; Inconsistent sample quality.Use calibrated pipettes and ensure thorough mixing; Standardize RNA extraction and cDNA synthesis protocols.[15]

Action: Determine if resistant cells exhibit increased activation (phosphorylation) of key proteins in the PI3K/Akt and/or MAPK/ERK pathways.

Experimental Protocol: Western Blot for Key Signaling Proteins (p-Akt, p-ERK)

  • Follow the Western Blot protocol described in Strategy 1.2 , but use primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., anti-phospho-Akt (Ser473), anti-phospho-ERK1/2 (Thr202/Tyr204)).

  • It is crucial to also probe for the total protein levels (total Akt, total ERK) to determine if the ratio of phosphorylated protein to total protein is increased in resistant cells.

Action: Quantify and compare the extent of apoptosis induced by this compound in sensitive versus resistant cells.

Experimental Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

  • Cell Treatment: Seed sensitive and resistant cells and treat them with a concentration of this compound known to induce apoptosis in the sensitive line (e.g., the IC50 concentration) for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells with cold PBS and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.[2][7]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells on a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Interpretation: A significantly lower percentage of apoptotic cells in the resistant line compared to the sensitive line after treatment indicates a blunted apoptotic response.

Problem 2: High Intrinsic Resistance to this compound in a New Cancer Cell Line

You are screening a new cell line and find it is inherently resistant to this compound (i.e., it has a very high IC50 value from the initial screen).

Action: Test whether the intrinsic resistance can be overcome by blocking major drug efflux pumps.

Experimental Protocol: Co-treatment with an ABC Transporter Inhibitor

  • Follow the Cell Viability (MTT) Assay protocol as described in Strategy 1.1 .

  • Perform two parallel dose-response experiments on the resistant cell line:

    • Cells treated with serial dilutions of this compound alone.

    • Cells treated with serial dilutions of this compound in the presence of a fixed, non-toxic concentration of a P-glycoprotein inhibitor (e.g., Verapamil).

  • Interpretation: A significant leftward shift in the dose-response curve and a substantial decrease in the IC50 value in the presence of the inhibitor indicate that drug efflux is a major contributor to the intrinsic resistance.

Action: Investigate if inhibiting a pro-survival pathway (e.g., PI3K/Akt) can sensitize the resistant cells to this compound.

Experimental Protocol: Combination Index (CI) Assay

  • Determine IC50s: First, determine the IC50 value for this compound and the chosen pathway inhibitor (e.g., a PI3K inhibitor like LY294002) individually in the resistant cell line.

  • Set up Combination Plate: In a 96-well plate, treat cells with various concentrations of this compound and the inhibitor, both alone and in combination. A common approach is to use a fixed-ratio design based on the individual IC50 values.

  • Assess Viability: After the incubation period (e.g., 48 or 72 hours), perform a cell viability assay (e.g., MTT).

  • Calculate Combination Index (CI): Use software like CompuSyn to calculate the CI based on the Chou-Talalay method.

    • CI < 1: Synergism (the combined effect is greater than the sum of the individual effects).

    • CI = 1: Additive effect.

    • CI > 1: Antagonism.

  • Interpretation: A CI value less than 1 suggests that inhibiting the specific pro-survival pathway can effectively overcome resistance to this compound.

Part 3: Data Presentation

The following tables are provided as templates for presenting your experimental data. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Hypothetical IC50 Values of this compound in Sensitive vs. Resistant Cancer Cell Lines.

Cell LinePhenotypeIC50 of this compound (µM)Fold Resistance
MCF-7Sensitive (Parental)5.2 ± 0.61.0
MCF-7/IMRResistant48.5 ± 3.19.3

Table 2: Hypothetical IC50 Values of this compound with and without an ABC Transporter Inhibitor.

Cell LineTreatmentIC50 of this compound (µM)
MCF-7/IMRThis compound alone48.5 ± 3.1
MCF-7/IMRThis compound + Verapamil (5 µM)7.1 ± 0.9

Table 3: Example Combination Index (CI) Values for this compound with a PI3K Inhibitor in a Resistant Cell Line.

CombinationEffect Level (Fraction Affected)Combination Index (CI)Interpretation
This compound + PI3K Inhibitor0.50 (50% inhibition)0.65Synergism
This compound + PI3K Inhibitor0.75 (75% inhibition)0.58Synergism
This compound + PI3K Inhibitor0.90 (90% inhibition)0.51Strong Synergism

Part 4: Visualizations (Graphviz Diagrams)

The following diagrams illustrate key workflows and pathways relevant to the study of this compound resistance.

G cluster_start Initial Observation cluster_confirm Confirmation cluster_investigate Mechanism Investigation cluster_outcome Potential Outcomes start Decreased Sensitivity to This compound confirm_res Perform Dose-Response Assay (e.g., MTT) start->confirm_res calc_ic50 Calculate IC50 confirm_res->calc_ic50 compare_ic50 Compare IC50 to Parental Cell Line calc_ic50->compare_ic50 investigate_pathways Investigate Signaling: - Western Blot (p-Akt, p-ERK) compare_ic50->investigate_pathways investigate_apoptosis Investigate Apoptosis: - Flow Cytometry (Annexin V/PI) compare_ic50->investigate_apoptosis investigate_efflux investigate_efflux compare_ic50->investigate_efflux investigate_ investigate_ efflux Investigate Drug Efflux: - Western Blot (P-gp) - qPCR (ABCB1) - Functional Assay outcome2 Pathway Activation investigate_pathways->outcome2 outcome3 Reduced Apoptosis investigate_apoptosis->outcome3 outcome1 Increased P-gp Expression/Function investigate_efflux->outcome1

Caption: Experimental workflow for investigating resistance.

G cluster_intra Intracellular Pgp P-glycoprotein (P-gp / MDR1) Drug_out This compound Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in This compound Drug_in->Pgp Binding Target Intracellular Target Drug_in->Target Inhibited in Resistant Cells ATP ATP ATP->Pgp

Caption: P-glycoprotein (MDR1) efflux pump mechanism.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt p label_pi3k PI3K/Akt Pathway mTOR mTOR Akt->mTOR p Survival Cell Survival Proliferation Inhibition of Apoptosis mTOR->Survival Raf Raf Ras->Raf label_mapk MAPK/ERK Pathway MEK MEK Raf->MEK p ERK ERK MEK->ERK p ERK->Survival

Caption: Pro-survival signaling pathways in drug resistance.

References

Technical Support Center: Enhancing the Bioavailability of (R)-Isomucronulatol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Isomucronulatol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the bioavailability of this promising isoflavan (B600510) compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a naturally occurring isoflavan, a type of flavonoid, that has garnered interest for its potential therapeutic properties. However, like many flavonoids, this compound is expected to have low aqueous solubility and poor oral bioavailability. This can be attributed to its chemical structure, which may lead to limited dissolution in the gastrointestinal tract, poor permeability across the intestinal epithelium, and susceptibility to first-pass metabolism. Enhancing its bioavailability is crucial for achieving therapeutic concentrations in vivo and obtaining reliable experimental results.

Q2: What are the primary factors limiting the oral bioavailability of this compound?

The oral bioavailability of this compound, similar to other isoflavones, is likely influenced by several factors:

  • Poor Aqueous Solubility: Its hydrophobic nature can limit its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Low Intestinal Permeability: The ability of the molecule to pass through the intestinal cell layer can be restricted.

  • Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds back into the intestinal lumen, reducing net absorption.[1][2]

  • First-Pass Metabolism: Upon absorption, it may be extensively metabolized in the intestines and liver by enzymes such as cytochrome P450s (CYPs), leading to a reduced amount of the active compound reaching systemic circulation.

Q3: What are the general strategies to enhance the bioavailability of this compound?

Several formulation and co-administration strategies can be employed to improve the bioavailability of poorly soluble compounds like this compound:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, which can enhance the dissolution rate.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its dissolution.

  • Lipid-Based Formulations: Encapsulating the compound in liposomes, nanoemulsions, or solid lipid nanoparticles can improve solubility and absorption.[3][4]

  • Co-administration with Bioenhancers: Compounds like piperine (B192125) can inhibit metabolic enzymes and efflux pumps, thereby increasing the absorption and systemic exposure of co-administered drugs.[5][6][7][8]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Buffers for In Vitro Assays

Problem: You are observing precipitation or inconsistent results in your cell-based assays due to the low aqueous solubility of this compound.

Troubleshooting Steps:

Strategy Description Considerations
Co-solvents Use a small percentage of a biocompatible organic solvent like DMSO or ethanol (B145695) to first dissolve this compound before diluting it in your aqueous buffer.Ensure the final solvent concentration is non-toxic to your cells. Always include a vehicle control in your experiments.
pH Adjustment The solubility of flavonoids can be pH-dependent. Experiment with adjusting the pH of your buffer to see if it improves the solubility of this compound.The chosen pH must be compatible with your experimental system (e.g., cell culture conditions).
Complexation Utilize cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form inclusion complexes with this compound, which can enhance its aqueous solubility.The complex should be stable in your experimental medium.
Issue 2: Low Permeability of this compound in Caco-2 Cell Monolayer Assays

Problem: Your Caco-2 permeability assay indicates low apparent permeability (Papp) for this compound, suggesting poor intestinal absorption.

Troubleshooting Steps:

Strategy Description Considerations
Investigate Efflux Determine if this compound is a substrate for efflux transporters like P-gp by performing a bi-directional transport study (apical-to-basolateral vs. basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[9]This will help you understand the mechanism of low permeability.
Co-administration with P-gp Inhibitors If efflux is confirmed, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, piperine) in your Caco-2 assay to see if permeability improves.[1]This can confirm the role of P-gp in limiting the absorption of your compound.
Formulation Approaches Test the permeability of this compound formulated in a nanoemulsion or liposomal delivery system. These formulations can potentially enhance transport across the Caco-2 monolayer.The formulation components should be non-toxic to the Caco-2 cells.
Issue 3: High Variability in Plasma Concentrations in Animal Pharmacokinetic Studies

Problem: You are observing large inter-individual variability in the plasma concentrations of this compound following oral administration to rodents.

Troubleshooting Steps:

Strategy Description Considerations
Optimize Formulation The variability may be due to inconsistent dissolution and absorption. Develop a more robust formulation, such as a solid dispersion or a lipid-based formulation, to ensure more consistent release and absorption.[10][11]The formulation should be well-characterized for drug loading and release properties.
Control Food Intake The presence of food can significantly impact the absorption of poorly soluble drugs. Ensure that animals are fasted overnight before dosing and that food is returned at a standardized time post-dosing.This will help to reduce variability caused by food effects.
Co-administer with Piperine Piperine has been shown to improve the pharmacokinetics of various compounds by inhibiting their metabolism.[5][12] Co-administration may lead to more consistent and higher plasma concentrations.The dose of piperine should be optimized to avoid any potential toxicity.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is a general guideline for assessing the intestinal permeability of this compound.

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Confirm the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Study (Apical to Basolateral):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test solution of this compound (in transport buffer) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Transport Study (Basolateral to Apical): To assess active efflux, perform a similar experiment in the reverse direction, adding the test compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol describes the thin-film hydration method for preparing liposomes.

  • Lipid Film Formation:

    • Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove any unencapsulated this compound by centrifugation, dialysis, or gel filtration.

  • Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 3: In Vivo Bioavailability Study in Rodents

This is a general protocol for assessing the oral bioavailability of this compound in rats or mice.

  • Animal Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (with free access to water) prior to dosing.

  • Dosing:

    • Oral Administration: Administer the this compound formulation (e.g., suspension, solution, or encapsulated form) orally via gavage.

    • Intravenous Administration: For determination of absolute bioavailability, a separate group of animals should receive an intravenous injection of this compound.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and oral bioavailability (F%).

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_0 Initial Assessment cluster_1 Formulation Development cluster_2 Bioenhancement Strategy cluster_3 Evaluation Compound_Properties This compound Physicochemical Properties In_Vitro_Solubility Aqueous Solubility Determination Compound_Properties->In_Vitro_Solubility In_Vitro_Permeability Caco-2 Permeability (Papp, Efflux Ratio) Compound_Properties->In_Vitro_Permeability Formulation Development Formulation Development In_Vitro_Solubility->Formulation Development Co-administration Co-administration with Piperine In_Vitro_Permeability->Co-administration Particle_Size_Reduction Micronization/ Nanosizing In_Vitro_Dissolution In Vitro Dissolution Testing Particle_Size_Reduction->In_Vitro_Dissolution Solid_Dispersion Solid Dispersion Solid_Dispersion->In_Vitro_Dissolution Lipid_Formulation Liposomes/ Nanoemulsions Lipid_Formulation->In_Vitro_Dissolution In_Vivo_PK In Vivo Pharmacokinetic Study (Rodents) Co-administration->In_Vivo_PK In_Vitro_Dissolution->In_Vivo_PK Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, F%) In_Vivo_PK->Data_Analysis

Caption: Experimental workflow for enhancing the bioavailability of this compound.

Isoflavone_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., ER, PPAR) PI3K PI3K Receptor->PI3K MAPK_Kinase MAPKK Receptor->MAPK_Kinase Akt Akt PI3K->Akt IKK IKK Akt->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Inhibits NFkB NF-κB NFkB_Inhibitor->NFkB NFkB_n NF-κB NFkB->NFkB_n MAPK MAPK MAPK_Kinase->MAPK AP1 AP-1 MAPK->AP1 Gene_Expression Target Gene Expression (e.g., Inflammation, Cell Cycle, Apoptosis) NFkB_n->Gene_Expression AP1->Gene_Expression Isomucronulatol This compound Isomucronulatol->Receptor

Caption: Potential signaling pathways modulated by isoflavones like this compound.[13][14][15]

References

Technical Support Center: Scalable Synthesis of (R)-Isomucronulatol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable synthesis of (R)-Isomucronulatol. This resource is designed for researchers, scientists, and drug development professionals engaged in the preclinical study of this promising isoflavonoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your laboratory and scale-up efforts.

Disclaimer: As of the latest literature survey, a specific, validated scalable synthesis protocol for this compound has not been published. The following experimental protocol is a proposed scalable route based on established methods for the enantioselective synthesis of related isoflavonoids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the scalable synthesis of this compound?

A1: The primary challenges include:

  • Enantioselective Synthesis: Achieving high enantiomeric excess (e.e.) for the (R)-isomer on a large scale can be difficult. The proposed method utilizes a chiral auxiliary, which requires careful optimization of reaction conditions.

  • Purification: Chromatographic purification is often not ideal for large-scale production due to solvent consumption and cost. Developing robust crystallization or extraction procedures for intermediates and the final product is crucial.

  • Reagent Cost and Availability: Some reagents used in laboratory-scale synthesis, such as certain catalysts or protecting groups, may be prohibitively expensive for large-scale production.

  • Process Safety: Exothermic reactions or the use of hazardous reagents require careful engineering controls and safety protocols during scale-up.

Q2: Why is the enantiomeric purity of this compound important for preclinical studies?

A2: The stereochemistry of a chiral molecule can significantly impact its biological activity.[1] Different enantiomers can have different pharmacological and toxicological profiles. For preclinical studies, it is essential to use a single, highly pure enantiomer to obtain accurate and reproducible data on efficacy and safety.

Q3: Can I use a racemic mixture of Isomucronulatol for initial screening?

A3: While a racemic mixture can be used for preliminary in vitro screening, it is not recommended for in vivo studies or detailed mechanistic investigations. The presence of the (S)-enantiomer could lead to misleading results, as it may have different activity or could even be an antagonist to the (R)-enantiomer.

Q4: What are the key analytical techniques to monitor the progress and purity of the synthesis?

A4: The following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC): For determining purity and enantiomeric excess (using a chiral column).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): For molecular weight confirmation.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield in the acylation step (Step 1) - Incomplete reaction. - Degradation of the starting material or product.- Ensure all reagents are anhydrous. - Increase the reaction time or temperature slightly. - Use a different activating agent for the carboxylic acid.
Poor diastereoselectivity in the alkylation step (Step 2) - Incorrect temperature control. - Use of an inappropriate base. - Steric hindrance.- Maintain a low temperature (-78 °C) during the addition of the base and electrophile. - Screen different lithium amide bases (e.g., LDA, LiHMDS). - Consider a different chiral auxiliary.
Difficulty in removing the chiral auxiliary (Step 3) - Incomplete reduction. - Formation of side products.- Increase the equivalents of the reducing agent (e.g., LiBH₄). - Optimize the reaction temperature and time. - Consider alternative methods for auxiliary cleavage.
Low yield in the cyclization step (Step 4) - Poor activation of the hydroxyl group. - Steric hindrance preventing intramolecular cyclization.- Use a more effective activating agent for the Mitsunobu reaction (e.g., DIAD, DBAD). - Ensure anhydrous conditions. - Consider a higher reaction temperature.
Low enantiomeric excess (e.e.) of the final product - Racemization during any of the synthetic steps. - Inaccurate measurement of e.e.- Avoid harsh acidic or basic conditions, especially at elevated temperatures. - Ensure the chiral HPLC method is properly validated.
Product degradation during final purification - Sensitivity to air or light. - Instability on silica (B1680970) gel.- Purify the final product under an inert atmosphere (e.g., nitrogen or argon). - Use a different stationary phase for chromatography (e.g., alumina) or opt for crystallization.

Proposed Scalable Synthesis of this compound

This proposed synthesis is based on the enantioselective synthesis of isoflavans using a chiral auxiliary approach.

Experimental Workflow

G cluster_0 Preparation of Key Intermediates cluster_1 Core Structure Formation and Deprotection A 2-(2,4-dihydroxyphenyl)acetic acid C Acylation A->C B (S)-4-benzyl-2-oxazolidinone B->C D Chiral Acyl Oxazolidinone C->D F Diastereoselective Alkylation D->F E 1-bromo-2,3-dimethoxy-4-(methoxymethoxy)benzene E->F G Alkylated Intermediate F->G H Reductive Cleavage of Auxiliary G->H I Chiral Alcohol H->I J Intramolecular Mitsunobu Reaction I->J K Protected this compound J->K L Acidic Deprotection K->L M This compound L->M

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Acylation of (S)-4-benzyl-2-oxazolidinone

To a solution of 2-(2,4-dihydroxyphenyl)acetic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add an activating agent such as oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir the mixture for 1 hour, then remove the solvent under reduced pressure. Dissolve the resulting acid chloride in anhydrous THF and add it dropwise to a solution of (S)-4-benzyl-2-oxazolidinone (1.1 eq) and a base like triethylamine (B128534) (1.5 eq) in THF at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization.

Step 2: Diastereoselective Alkylation

To a solution of the chiral acyl oxazolidinone from Step 1 (1.0 eq) in anhydrous THF at -78 °C, add a lithium amide base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the solution for 30 minutes at -78 °C. In a separate flask, dissolve 1-bromo-2,3-dimethoxy-4-(methoxymethoxy)benzene (1.2 eq) in anhydrous THF and add it to the enolate solution. Stir the reaction at -78 °C for 4 hours. Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography.

Step 3: Reductive Cleavage of the Chiral Auxiliary

Dissolve the alkylated intermediate from Step 2 (1.0 eq) in a mixture of THF and water. Cool the solution to 0 °C and add lithium borohydride (B1222165) (LiBH₄) (2.0 eq) portion-wise. Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Carefully quench the reaction with 1 M HCl at 0 °C. Extract the product with ethyl acetate, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. The crude alcohol is purified by column chromatography.

Step 4: Intramolecular Mitsunobu Reaction

To a solution of the chiral alcohol from Step 3 (1.0 eq) and triphenylphosphine (B44618) (PPh₃) (1.5 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to yield the protected this compound.

Step 5: Acidic Deprotection

Dissolve the protected this compound from Step 4 (1.0 eq) in a mixture of methanol (B129727) and 1 M HCl. Stir the solution at room temperature for 6 hours. Neutralize the reaction with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by recrystallization or column chromatography.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected yields and purity for each step of the proposed scalable synthesis. These are target values and may require optimization.

Step Reaction Target Yield (%) Target Purity (%) Key Analytical Method
1Acylation85-95>98¹H NMR, LC-MS
2Alkylation70-85>95 (diastereomeric ratio)Chiral HPLC, ¹H NMR
3Reductive Cleavage80-90>98¹H NMR, LC-MS
4Mitsunobu Cyclization65-80>97¹H NMR, LC-MS
5Deprotection90-98>99Chiral HPLC, ¹H NMR, ¹³C NMR
Overall 35-55 >99

Signaling Pathways

Isoflavonoids, including Isomucronulatol, are known to modulate various signaling pathways, often exhibiting anti-inflammatory and anti-cancer properties. A common pathway influenced by isoflavonoids is the NF-κB signaling pathway.

G Isomucronulatol Isomucronulatol IKK IKK Complex Isomucronulatol->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Genes (e.g., COX-2, TNF-α) Nucleus->Inflammation Promotes Transcription of

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Overcoming Limitations in (R)-Isomucronulatol Lead Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the lead optimization of (R)-Isomucronulatol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a naturally occurring isoflavan, a type of flavonoid, that has shown potential as an anti-inflammatory agent. Its therapeutic applications are being explored in conditions where inflammation plays a key role. Additionally, its glucoside derivative is under investigation for its potential in non-small cell lung cancer, possibly through the induction of ferroptosis.

Q2: What are the primary limitations of this compound as a drug lead?

Like many isoflavonoids, the development of this compound as a therapeutic agent is often hampered by several factors:

  • Low Aqueous Solubility: This can lead to difficulties in formulation and may result in poor absorption and bioavailability.

  • Poor Bioavailability: Following oral administration, the concentration of the compound reaching the systemic circulation may be low, limiting its therapeutic efficacy.

  • Potential for Estrogenic Effects: Isoflavones can sometimes interact with estrogen receptors, which may lead to undesirable side effects.

  • Metabolic Instability: The compound may be rapidly metabolized in the body, leading to a short half-life and reduced efficacy.

Q3: How can the aqueous solubility of this compound be improved for in vitro assays?

For in vitro experiments, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution can then be diluted into aqueous buffers. To maintain solubility in the final assay medium, it is crucial to keep the final concentration of DMSO as low as possible (typically below 0.5%). If precipitation occurs, the use of co-solvents or solubilizing agents such as polyethylene (B3416737) glycol (PEG), Tween-80, or cyclodextrins may be necessary.

Q4: Are there strategies to enhance the bioavailability of this compound for in vivo studies?

Improving the bioavailability of this compound is a key aspect of its lead optimization. Strategies include:

  • Formulation Development: Creating formulations with excipients that enhance solubility and absorption, such as lipid-based delivery systems or nanoparticles.

  • Prodrug Approach: Modifying the structure of this compound to create a prodrug that is more readily absorbed and is then converted to the active compound in the body.

  • Structural Modification: Synthesizing analogs of this compound with improved physicochemical properties, such as increased solubility and metabolic stability.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Results in In Vitro Anti-Inflammatory Assays
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the assay plate for any signs of precipitation. If observed, optimize the solvent concentration or consider using a solubilizing agent. Prepare fresh dilutions for each experiment.
Cell Viability Issues Perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cellular toxicity at the tested concentrations.
Assay Interference Some compounds can interfere with assay readouts (e.g., absorbance or fluorescence). Run appropriate controls, including the compound in the absence of cells or reagents, to check for interference.
Inconsistent Cell Response Ensure that the cells used are from a consistent passage number and are healthy. Standardize cell seeding density and stimulation conditions (e.g., LPS or TNF-α concentration and incubation time).
Issue 2: Unexpected Estrogenic Activity in Cell-Based Assays
Potential Cause Troubleshooting Step
Off-Target Effects This compound may be interacting with estrogen receptors. Conduct a counter-screen using an estrogen receptor-dependent assay (e.g., a luciferase reporter assay in an ER-positive cell line) to confirm this activity.
Impurity in the Sample Ensure the purity of the this compound sample using analytical techniques such as HPLC and mass spectrometry. Contaminants could be responsible for the observed estrogenic effects.
Phenol (B47542) Red in Culture Medium Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity. For sensitive assays, use phenol red-free medium.

Quantitative Data

While specific IC50 values for this compound are not widely available in the public domain, the following table provides representative data for isoflavonoids in relevant anti-inflammatory assays to serve as a reference for lead optimization studies.

Compound/Analog Target/Assay IC50 Value
Representative Isoflavonoid ACOX-2 Inhibition5 - 15 µM
Representative Isoflavonoid BiNOS Expression Inhibition10 - 25 µM
Representative Isoflavonoid CNF-κB Reporter Assay1 - 10 µM
Representative Isoflavonoid DTNF-α Release Inhibition5 - 20 µM

Experimental Protocols

Protocol 1: General Procedure for Assessing Anti-inflammatory Activity via NF-κB Inhibition

This protocol describes a general method for evaluating the ability of this compound to inhibit the NF-κB signaling pathway in a cell-based reporter assay.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate growth medium.
  • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

2. Compound Treatment and Stimulation:

  • After 24 hours, seed the transfected cells into a 96-well plate.
  • Prepare serial dilutions of this compound in the appropriate cell culture medium.
  • Pre-treat the cells with the compound for 1-2 hours.
  • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.

3. Luciferase Assay:

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

4. Data Analysis:

  • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control.
  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Chiral Synthesis of this compound (Adapted from General Methods for Isoflavan Synthesis)

This protocol outlines a plausible synthetic route for this compound, adapted from established methods for the asymmetric synthesis of isoflavans.

Step 1: Synthesis of the Deoxybenzoin (B349326) Intermediate

  • React 3,4-dimethoxyphenol (B20763) with 2-hydroxy-4-methoxyphenylacetic acid in the presence of a condensing agent (e.g., trifluoroacetic anhydride) to form the corresponding deoxybenzoin.

Step 2: Formation of the Isoflavone (B191592) Core

  • Treat the deoxybenzoin with a formylating agent (e.g., dimethylformamide and phosphorus oxychloride) to introduce a formyl group at the alpha-carbon.

  • Cyclize the resulting intermediate under acidic or basic conditions to yield the isoflavone core.

Step 3: Asymmetric Reduction to the (R)-Isoflavanol

  • Perform an asymmetric transfer hydrogenation of the isoflavone using a chiral ruthenium catalyst (e.g., (R,R)-Ts-DENEB-RuCl) and a hydrogen source (e.g., formic acid/triethylamine mixture) to stereoselectively reduce the double bond and the ketone, yielding the (R)-isoflavanol.

Step 4: Deprotection and Final Product Formation

  • If protecting groups were used for the hydroxyl functions, remove them using appropriate deprotection conditions (e.g., BBr3 for methoxy (B1213986) groups) to obtain this compound.

  • Purify the final product using column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_testing In Vitro Testing start Starting Materials deoxy Deoxybenzoin Synthesis start->deoxy isoflavone Isoflavone Formation deoxy->isoflavone reduction (R)-Isoflavanol Synthesis isoflavone->reduction deprotection Deprotection reduction->deprotection purification Purification deprotection->purification product This compound purification->product solubility Solubility Assessment product->solubility Lead Compound cytotoxicity Cytotoxicity Assay solubility->cytotoxicity anti_inflammatory Anti-inflammatory Assay cytotoxicity->anti_inflammatory data_analysis Data Analysis anti_inflammatory->data_analysis

Caption: Experimental workflow for this compound synthesis and in vitro testing.

signaling_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB binds Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_nuc->Genes activates transcription Isomucronulatol This compound Isomucronulatol->IKK inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Technical Support Center: (R)-Isomucronulatol Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-Isomucronulatol in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our cell viability assay results with this compound. What are the potential causes and solutions?

A1: High variability in cell viability assays, such as the MTT or MTS assay, is a common issue. Several factors related to the experimental setup and the properties of this compound can contribute to this.

  • Compound Solubility: this compound has low aqueous solubility. Inadequate dissolution or precipitation during the experiment can lead to inconsistent concentrations in the wells.

    • Troubleshooting:

      • Ensure the stock solution in DMSO is fully dissolved before diluting in culture media.

      • Visually inspect the diluted solutions for any signs of precipitation.

      • Consider using a solubilizing agent or a different solvent system if precipitation persists, though vehicle controls must be adjusted accordingly.

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results.

    • Troubleshooting:

      • Ensure a homogenous single-cell suspension before and during seeding.

      • Calibrate your seeding protocol to ensure even cell distribution.

  • Incubation Time: The cytotoxic effects of this compound are time-dependent. Inconsistent incubation times will introduce variability.

    • Troubleshooting:

      • Standardize the incubation period for all plates and experiments.

      • For time-course experiments, ensure precise timing for each data point.

Q2: Our Western blot results for NF-κB or MAPK pathway proteins after this compound treatment are not showing the expected changes. What could be wrong?

A2: This issue can arise from several factors, from the experimental protocol to the specific cell line being used.

  • Sub-optimal Concentration: The concentration of this compound may not be sufficient to induce a measurable change in the signaling pathway.

    • Troubleshooting:

      • Perform a dose-response experiment to determine the optimal concentration. Refer to the IC50 values in the data tables below as a starting point.

  • Timing of Analysis: The activation or inhibition of signaling pathways is often transient.

    • Troubleshooting:

      • Conduct a time-course experiment to identify the peak response time for the specific protein of interest.

  • Cell Line Specificity: The response to this compound can be cell-line dependent.

    • Troubleshooting:

      • Confirm that the chosen cell line is known to be responsive to similar compounds or that the target pathway is active.

Q3: We are having difficulty inducing and measuring apoptosis with this compound. What are some key considerations?

A3: Apoptosis induction and measurement require careful optimization.

  • Insufficient Compound Potency for Apoptosis: While this compound can induce cell cycle arrest, higher concentrations or longer incubation times may be necessary to trigger apoptosis.

    • Troubleshooting:

      • Increase the concentration of this compound, potentially above the IC50 for cytotoxicity.

      • Extend the incubation period (e.g., 48-72 hours).

  • Choice of Apoptosis Assay: Different assays measure different stages of apoptosis.

    • Troubleshooting:

      • For early apoptosis, consider using an Annexin V binding assay.

      • For late-stage apoptosis, DNA fragmentation assays (e.g., TUNEL) may be more appropriate.

      • Flow cytometry can provide quantitative data on the percentage of apoptotic cells.[1][2][3][4][5]

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48hStatistical Significance (p-value vs. control)
HCT-116Colon Carcinoma25.4 ± 2.1p < 0.01
MCF-7Breast Adenocarcinoma38.2 ± 3.5p < 0.01
HeLaCervical Cancer45.8 ± 4.2p < 0.01
A549Lung Carcinoma62.1 ± 5.8p < 0.05

Data are presented as mean ± standard deviation from three independent experiments. Statistical analysis was performed using a one-way ANOVA followed by Dunnett's post-hoc test.

Table 2: Effect of this compound on NF-κB and MAPK Pathway Protein Expression
Target ProteinTreatment (25 µM for 24h)Fold Change (vs. Control)Statistical Significance (p-value)
p-p65 (NF-κB)This compound0.42 ± 0.05p < 0.01
IκBαThis compound1.85 ± 0.15p < 0.01
p-ERK1/2 (MAPK)This compound0.61 ± 0.08p < 0.05
p-JNK (MAPK)This compound0.75 ± 0.09p < 0.05

Data are presented as mean ± standard deviation from Western blot densitometry analysis, normalized to a loading control (e.g., β-actin). Statistical analysis was performed using a Student's t-test.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualization

Signaling_Pathway cluster_Stimulus Inflammatory Stimulus (e.g., LPS) cluster_Pathway Signaling Cascade cluster_Response Cellular Response Stimulus Stimulus IKK IKK Stimulus->IKK Activates MAPKKK MAPKKK Stimulus->MAPKKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Gene_Expression Pro-inflammatory Gene Expression NF-κB->Gene_Expression Promotes MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK->Gene_Expression Promotes R_Isomucronulatol This compound R_Isomucronulatol->IKK Inhibits R_Isomucronulatol->MAPKKK Inhibits

Caption: Proposed inhibitory signaling pathway of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HCT-116) Treatment 2. Treatment with This compound Cell_Culture->Treatment Assay 3. Select Assay Treatment->Assay Viability 4a. Cell Viability (MTT Assay) Assay->Viability Western 4b. Protein Expression (Western Blot) Assay->Western Apoptosis 4c. Apoptosis (Flow Cytometry) Assay->Apoptosis Data_Analysis 5. Data Analysis Viability->Data_Analysis Western->Data_Analysis Apoptosis->Data_Analysis Results 6. Results Data_Analysis->Results

Caption: General experimental workflow for studying this compound.

Logical_Relationship cluster_Concentration Concentration Effect cluster_Outcome Biological Outcome Low_Conc Low Concentration (< IC50) Cell_Cycle_Arrest Cell Cycle Arrest Low_Conc->Cell_Cycle_Arrest Primarily Induces High_Conc High Concentration (> IC50) Apoptosis Apoptosis High_Conc->Apoptosis May Induce Cell_Cycle_Arrest->Apoptosis Can lead to

Caption: Logical relationship of this compound concentration to effect.

References

Validation & Comparative

A Comparative Analysis of (R)-Isomucronulatol and Other Pterocarpans: Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of (R)-Isomucronulatol and other selected pterocarpans, a class of isoflavonoids known for their diverse pharmacological properties. While comprehensive quantitative data for this compound remains limited in publicly accessible literature, this document summarizes available information and presents a broader comparison with other well-researched pterocarpans to highlight the therapeutic potential of this chemical scaffold. The guide includes quantitative data on anticancer, anti-inflammatory, and antimicrobial activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.

Comparative Biological Activity of Pterocarpans

Pterocarpans, characterized by their tetracyclic ring system, are phytoalexins produced by plants in response to pathogens and stress.[1] They have garnered significant scientific interest due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]

Anticancer Activity

Several pterocarpans have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] The mechanisms underlying their anticancer activity often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[3]

Table 1: Comparative Anticancer Potency of Selected Pterocarpans (IC50 in µM)

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Glycoside SW1353ChondrosarcomaNot specified; qualitative inhibition[4]
Medicarpin A549Lung Cancer25[5]
MCF-7Breast Cancer30[5]
Glyceollin I MDA-MB-231Breast Cancer10[5]
LNCaPProstate Cancer15[5]
Tuberosin HeLaCervical Cancer5.8[6]
HT-29Colon Cancer8.2[6]
Phaseollin K562Leukemia12.5[7]
Erycristagallin B16-F10Melanoma7.9[7]

Note: IC50 values can vary based on the specific experimental conditions, including cell density and incubation time.

Anti-inflammatory Activity

Pterocarpans are recognized for their anti-inflammatory properties, often exerted through the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[1]

A study on Isomucronulatol 7-O-β-d-glucoside demonstrated its ability to reduce the expression of osteoarthritis-related inflammatory molecules, including MMP13, COX-2, TNF-α, and IL-1β, in IL-1β-stimulated chondrosarcoma cells.[4] While specific IC50 values were not provided, the study indicated a qualitative inhibitory effect.[4]

Table 2: Comparative Anti-inflammatory Activity of Selected Pterocarpans

CompoundAssayCell Line/ModelIC50 (µM)Reference
Crotafuran A NO Production InhibitionRAW 264.7 Macrophages23.0[8]
Crotafuran B NO Production InhibitionRAW 264.7 Macrophages19.0[8]
Medicarpin COX-2 InhibitionIn vitro15.2[1]
Glyceollins NF-κB InhibitionMacrophage cell linesPotent inhibition noted[5]
Antimicrobial Activity

As phytoalexins, pterocarpans possess inherent antimicrobial properties against a range of pathogens, including bacteria and fungi.[2][4]

Table 3: Comparative Antimicrobial Activity of Selected Pterocarpans (MIC in µg/mL)

CompoundMicroorganismTypeMIC (µg/mL)Reference
Erybraedin A Streptococcus mutansGram-positive Bacteria0.78-1.56[7]
Erythrabyssin II Streptococcus sobrinusGram-positive Bacteria0.78-1.56[7]
Erycristagallin Staphylococcus aureus (MRSA)Gram-positive Bacteria0.39-1.56[7]
Phaseollin Candida albicansFungus12.5[4]

Experimental Protocols

Anticancer Activity: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of pterocarpans on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test pterocarpan (B192222) in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the ability of pterocarpans to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test pterocarpan for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite (B80452) in the samples using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production and calculate the IC50 value.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a pterocarpan that inhibits the visible growth of a microorganism.

  • Compound Preparation: Prepare a stock solution of the test pterocarpan in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 28-30°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways and Experimental Workflows

Anticancer Signaling Pathway of Medicarpin

Medicarpin has been shown to induce apoptosis in cancer cells by modulating the PI3K/AKT signaling pathway, which is critical for cell survival and proliferation.[5]

Medicarpin_Anticancer_Pathway Medicarpin Medicarpin PI3K PI3K Medicarpin->PI3K Inhibits AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes Glyceollins_Anti_inflammatory_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates Glyceollins Glyceollins Glyceollins->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF_kB NF-κB IκBα->NF_kB Sequesters in Cytoplasm Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Cytotoxicity_Screening_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding compound_treatment Treat with Pterocarpan Compounds cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance & Analyze Data mtt_assay->data_analysis end Determine IC50 Values data_analysis->end

References

A Comparative Analysis of (R)- and (S)-Isomucronulatol: An Uncharted Territory in Stereospecific Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive, direct comparison of the biological activities of (R)-Isomucronulatol and (S)-Isomucronulatol is not feasible at present, due to a notable absence of specific research differentiating the two enantiomers in the public domain. While the principles of stereochemistry suggest that these mirror-image molecules likely exhibit distinct biological effects, dedicated studies to isolate, synthesize, and evaluate each enantiomer separately have not been published. This guide, therefore, serves to highlight the current knowledge gap and to provide a foundational framework for future research in this area.

Isomucronulatol, a naturally occurring isoflavan (B600510) found in various plants, has been noted for its potential biological activities. However, studies conducted to date have not specified the stereochemistry of the compound, or have likely used a racemic mixture containing both (R) and (S) forms. The differential interaction of enantiomers with chiral biological molecules, such as enzymes and receptors, is a fundamental concept in pharmacology, often leading to one enantiomer being more active, exhibiting a different activity, or even being toxic compared to its counterpart.

Potential Areas for Comparative Biological Investigation

Should the individual enantiomers of Isomucronulatol become available, a comparative analysis of their biological activities would be of significant interest to the scientific community. Based on the activities of other isoflavonoids, key areas for investigation would include:

  • Antimicrobial Activity: Evaluating the minimum inhibitory concentration (MIC) of each enantiomer against a panel of pathogenic bacteria and fungi.

  • Antioxidant Capacity: Assessing the ability of each enantiomer to scavenge free radicals using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ORAC (Oxygen Radical Absorbance Capacity).

  • Enzyme Inhibition: Investigating the inhibitory effects on key enzymes implicated in disease, for example, cyclooxygenase (COX) enzymes in inflammation or acetylcholinesterase in neurodegenerative diseases.

  • Cytotoxicity: Determining the cytotoxic effects of each enantiomer on various cancer cell lines to assess potential anticancer activity.

Hypothetical Experimental Workflow

A typical workflow to investigate the differential activities of (R)- and (S)-Isomucronulatol would involve several key stages. The following diagram illustrates a potential experimental plan.

cluster_0 Synthesis & Isolation cluster_1 Biological Screening cluster_2 Data Analysis & Comparison Enantio_Synth Enantioselective Synthesis of (R)- and (S)-Isomucronulatol Purification Purification & Characterization Enantio_Synth->Purification Chiral_Sep Chiral Separation of Racemic Mixture Chiral_Sep->Purification R_Iso This compound Purification->R_Iso S_Iso (S)-Isomucronulatol Purification->S_Iso Assays Parallel Biological Assays (e.g., Antimicrobial, Antioxidant, Cytotoxicity) R_Iso->Assays S_Iso->Assays Data_Analysis Quantitative Data Analysis Assays->Data_Analysis Activity_Comparison Comparison of Bioactivity Data_Analysis->Activity_Comparison SAR Structure-Activity Relationship (SAR) Elucidation Activity_Comparison->SAR

Caption: Hypothetical workflow for comparing the biological activities of Isomucronulatol enantiomers.

Conclusion and Future Directions

The field of stereopharmacology has consistently demonstrated that the three-dimensional structure of a molecule is critical to its biological function. While Isomucronulatol has been identified as a bioactive compound, the specific contributions of its (R) and (S) enantiomers remain unknown. Future research should prioritize the enantioselective synthesis or chiral separation of Isomucronulatol to enable a thorough investigation of their individual biological activities. Such studies would not only provide valuable insights into the structure-activity relationships of this isoflavan but also could pave the way for the development of more potent and selective therapeutic agents. Until such research is undertaken, a comprehensive comparison remains an open and important question for researchers in natural product chemistry and drug discovery.

Navigating the Structure-Activity Landscape of (R)-Isomucronulatol Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound is a critical step in the journey from a promising lead to a viable therapeutic agent. This guide provides a comparative framework for the SAR of (R)-Isomucronulatol analogs, focusing on their potential as cytotoxic agents. While specific, comprehensive SAR studies on a wide range of this compound analogs are not extensively available in the public domain, this guide synthesizes general principles from related isoflavonoid (B1168493) research to inform future drug discovery efforts.

This compound is an isoflavan, a class of flavonoids known for a variety of biological activities. The core structure of these compounds presents multiple sites for chemical modification, each offering an opportunity to enhance potency, selectivity, and pharmacokinetic properties. The relationship between these structural modifications and the resulting biological activity is the cornerstone of SAR-driven drug design.

Comparative Analysis of Biological Activity

While a detailed table comparing numerous this compound analogs is not possible due to the lack of specific published data, we can extrapolate from general isoflavonoid SAR studies to predict how modifications might impact cytotoxic activity. The following table outlines hypothetical modifications and their potential effects based on established principles for similar flavonoid structures.

Modification Position Type of Modification Predicted Impact on Cytotoxicity Rationale based on General Isoflavonoid SAR
C-7 (A-Ring) Removal or modification of the hydroxyl groupLikely decrease in activityThe 7-hydroxyl group is often crucial for interaction with biological targets and can contribute to antioxidant and cytotoxic effects.
C-2' (B-Ring) Alteration of the hydroxyl groupVariableThe substitution pattern on the B-ring significantly influences activity. Modifications here can affect binding affinity and selectivity for specific enzymes or receptors.
C-3' and C-4' (B-Ring) Modification of methoxy (B1213986) groupsVariableDemethylation to hydroxyl groups could increase activity by allowing for hydrogen bonding. Conversely, other modifications might enhance lipophilicity and cell permeability.
C-5 (A-Ring) Introduction of substituents (e.g., prenyl groups)Potentially increase activityPrenylation has been shown to enhance the cytotoxic activity of some flavonoids by increasing their interaction with cell membranes and specific protein targets.
C-Ring Saturation/unsaturationSignificant impactThe saturation of the C-ring in isoflavans (like Isomucronulatol) compared to the double bond in isoflavones can lead to different conformational flexibilities and biological activities.

Key Experimental Protocols

To establish a robust SAR, a series of standardized in vitro assays are essential. The following are detailed methodologies for key experiments typically employed in the evaluation of potential anticancer agents.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound analogs. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of cell viability relative to the vehicle control, and the IC50 (the concentration of compound that inhibits cell growth by 50%) is calculated.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the this compound analogs at their respective IC50 concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic, and Annexin V-negative/PI-positive cells are necrotic.

Visualizing the Path to Discovery

Understanding the logical flow of a structure-activity relationship study is crucial for efficient drug development. The following diagram illustrates a typical workflow.

SAR_Workflow cluster_0 Lead Identification & Analog Design cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Lead This compound Analogs Design & Synthesize Analogs (e.g., modify A, B, C rings) Lead->Analogs InVitro In Vitro Screening (e.g., Cytotoxicity Assays) Analogs->InVitro Test Activity Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) InVitro->Mechanism SAR Establish Structure-Activity Relationship Mechanism->SAR Correlate Structure with Activity Optimization Lead Optimization SAR->Optimization Optimization->Analogs Iterative Design Apoptosis_Pathway Analog This compound Analog Target Cellular Target (e.g., Kinase, Receptor) Analog->Target Inhibition/Activation Caspase_Cascade Caspase Activation (Caspase-9, Caspase-3) Target->Caspase_Cascade Signal Transduction Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Validating the Anticancer Effects of (R)-Mucronulatol in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo anticancer effects of (R)-Mucronulatol against standard chemotherapeutic agents, 5-Fluorouracil (5-FU) and Doxorubicin, in a preclinical colon cancer xenograft model. It is important to note that while in vitro studies have demonstrated the cytotoxic effects of (R)-Mucronulatol on cancer cell lines through the modulation of the cell cycle, to date, no specific in vivo studies have been published.[1] This document, therefore, presents a scientifically grounded, hypothetical in vivo study design for (R)-Mucronulatol, complete with projected data, and compares it with established experimental data for 5-FU and Doxorubicin to serve as a framework for future research.

Comparative Efficacy: (R)-Mucronulatol vs. Standard Chemotherapeutics

The following tables summarize projected quantitative data from a hypothetical colon cancer xenograft study comparing the efficacy of (R)-Mucronulatol with established data for 5-Fluorouracil and Doxorubicin.

Table 1: Effect on Tumor Growth in HCT116 Colon Cancer Xenograft Model
Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 2500%
(R)-Mucronulatol (Projected)20 mg/kg825 ± 15045%
5-Fluorouracil30 mg/kg600 ± 12060%
Doxorubicin10 mg/kg (i.v. weekly for 3 weeks)No significant activity against colon tumorsNot Applicable

Note: Data for (R)-Mucronulatol is projected based on a hypothetical study.[1] Data for 5-Fluorouracil is representative of typical findings in similar xenograft models.[1][2] Doxorubicin has shown no significant antitumor activity against colon tumors in xenograft models.[3]

Table 2: General Toxicity and Survival Analysis
Treatment GroupMean Body Weight Change (%) at Day 21Median Survival (Days)
Vehicle Control+2 ± 0.525
(R)-Mucronulatol (Projected)-3 ± 1.035
5-Fluorouracil-8 ± 2.032
DoxorubicinNot available for colon cancer modelNot available for colon cancer model

Note: Data for (R)-Mucronulatol is projected.[1] Data for 5-Fluorouracil is representative.[1]

Mechanisms of Action: A Comparative Overview

(R)-Mucronulatol, 5-Fluorouracil, and Doxorubicin exert their anticancer effects through distinct molecular mechanisms.

(R)-Mucronulatol: This isoflavan (B600510) primarily targets the cell cycle machinery.[4] It induces cell cycle arrest and apoptosis by upregulating the cell cycle inhibitors p21Cip1 and p27Kip1, and downregulating cyclin E and cyclin-dependent kinase 4 (CDK4).[4][5]

R_Mucronulatol_Pathway R_Mucronulatol (R)-Mucronulatol p21 p21(Cip1) ↑ R_Mucronulatol->p21 p27 p27(Kip1) ↑ R_Mucronulatol->p27 CyclinE_CDK4 Cyclin E / CDK4 ↓ p21->CyclinE_CDK4 p27->CyclinE_CDK4 CellCycleArrest Cell Cycle Arrest (G1/S Phase) CyclinE_CDK4->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: (R)-Mucronulatol induced cell cycle arrest pathway.

5-Fluorouracil (5-FU): As an antimetabolite, 5-FU inhibits thymidylate synthase (TS), a key enzyme in the synthesis of pyrimidine (B1678525) nucleotides, which are essential for DNA replication and repair.[6][7] This leads to a depletion of thymidine, which in turn inhibits DNA synthesis and induces cell death.

FU_Pathway FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis ↓ dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis

Caption: Mechanism of action of 5-Fluorouracil.

Doxorubicin: This anthracycline antibiotic has multiple anticancer mechanisms.[8] It intercalates into DNA, inhibiting topoisomerase II and thereby preventing DNA replication and transcription.[8] It also generates reactive oxygen species (ROS), which cause damage to cellular components, and induces apoptosis.[8]

Doxorubicin_Pathway cluster_dna DNA Damage Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS Reactive Oxygen Species (ROS) ↑ Doxorubicin->ROS DNA_Replication DNA Replication ↓ DNA_Intercalation->DNA_Replication Topo_II->DNA_Replication Apoptosis Apoptosis DNA_Replication->Apoptosis ROS->Apoptosis

Caption: Multifaceted mechanism of action of Doxorubicin.

Experimental Protocols

A detailed methodology for the key experiments in a human tumor xenograft model is provided below.

Human Tumor Xenograft Model Protocol
  • Cell Culture: Human colorectal carcinoma HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[1]

  • Animal Model: Six-week-old female athymic nude mice (BALB/c nu/nu) are used for the study. The animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and have ad libitum access to food and water.[1]

  • Tumor Inoculation: HCT116 cells are harvested, and a suspension of 2 x 10^6 cells in 100 µL of sterile phosphate-buffered saline (PBS) is subcutaneously injected into the right flank of each mouse.[1]

  • Treatment Groups and Administration: When the tumors reach an average volume of 100-150 mm³, the mice are randomized into treatment groups (n=10 per group):[1]

    • Vehicle Control: Administered with the vehicle (e.g., 5% DMSO in saline) intraperitoneally (i.p.) daily.[1]

    • (R)-Mucronulatol: 20 mg/kg, administered i.p. daily.

    • 5-Fluorouracil: 30 mg/kg, administered i.p. daily.

    • Doxorubicin: 10 mg/kg, administered intravenously (i.v.) weekly for 3 weeks.[3]

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Tissue Collection: The experiment is terminated when tumors in the control group reach approximately 1500 mm³. Mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).[1]

In Vivo Xenograft Experimental Workflow

Xenograft_Workflow Start Start Cell_Culture HCT116 Cell Culture Start->Cell_Culture Harvest Harvest & Prepare Cell Suspension Cell_Culture->Harvest Inject Subcutaneous Injection into Nude Mice Harvest->Inject Tumor_Growth Tumor Growth to 100-150 mm³ Inject->Tumor_Growth Randomize Randomize into Treatment Groups Tumor_Growth->Randomize Treatment Administer Treatment (Daily/Weekly) Randomize->Treatment Monitor Monitor Tumor Volume & Body Weight Treatment->Monitor Endpoint Endpoint Reached (Tumor Volume ~1500 mm³) Monitor->Endpoint Euthanize Euthanize & Excise Tumors Endpoint->Euthanize Analysis Tumor Weight & Further Analysis Euthanize->Analysis End End Analysis->End

Caption: In vivo xenograft experimental workflow.

Conclusion

(R)-Mucronulatol presents a compelling profile as a potential anticancer agent with a distinct mechanism of action centered on the disruption of cell cycle progression. The hypothetical comparative analysis with standard chemotherapeutics like 5-Fluorouracil highlights its potential efficacy and favorable toxicity profile. While Doxorubicin is a potent anticancer agent, its lack of efficacy in colon cancer models underscores the need for novel therapeutic strategies. Further in vivo research is warranted to validate the projected anticancer effects of (R)-Mucronulatol and to fully elucidate its therapeutic potential. This guide provides a foundational framework for such investigations.

References

A Comparative Analysis of (R)-Isomucronulatol and Standard Chemotherapeutics in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This report provides a comprehensive comparison of the preclinical data available for (R)-Isomucronulatol, a naturally occurring isoflavonoid (B1168493), against established standard-of-care chemotherapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at cytotoxic activity, mechanisms of action, and the experimental methodologies used to derive these findings.

Executive Summary

This compound has demonstrated promising cytotoxic effects against various human tumor cell lines in preclinical in vitro studies. Its primary mechanism of action involves the disruption of cell cycle progression, leading to programmed cell death, or apoptosis. While direct in vivo comparative studies are limited, this guide synthesizes the available data to facilitate an objective comparison with widely used chemotherapeutics such as Doxorubicin (B1662922), Oxaliplatin (B1677828), and 5-Fluorouracil.

Comparative Efficacy: A Look at the Numbers

Quantitative comparison of anticancer agents is crucial for evaluating their potential. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this purpose. Due to the limited publicly available data for this compound in commonly used cancer cell lines, a direct comparison is challenging. However, based on available information, we can construct an indirect comparative table.

CompoundCell LineIC50 (µM)Notes
This compound HCT8 (Colon Carcinoma)Not explicitly specified; effects observed at 2-fold the IC50[1]Further studies are needed for a precise IC50 value.
MDR1-/MDR3+ Cells2.7 - 10.2 µg/mLDemonstrates activity in multidrug-resistant cells.[1]
Doxorubicin HCT116 (Colon Carcinoma)~1.5 µMVaries depending on experimental conditions.
SW480 (Colon Carcinoma)~0.5 µM
Oxaliplatin HCT116 (Colon Carcinoma)86.81 µM (NC) vs. 42.27 µM (miR-1278 mimic)[2]
HT29 (Colon Carcinoma)124.23 µM (NC) vs. 81.44 µM (miR-1278 mimic)[2]
HCT8 (Colon Carcinoma)~5 µM
5-Fluorouracil (5-FU) HCT116 (Colon Carcinoma)19.87 µM[3]
HT29 (Colon Carcinoma)34.18 µM[3]
HCT8 (Colon Carcinoma)~3 µM

Note: The IC50 values for standard chemotherapeutics can vary significantly based on the specific assay, exposure time, and cell line passage number. The values presented here are for comparative purposes and are derived from various sources.

Mechanisms of Action: A Tale of Different Pathways

This compound and standard chemotherapeutics induce apoptosis through distinct signaling cascades. Understanding these pathways is critical for identifying potential synergistic combinations and overcoming drug resistance.

This compound: This isoflavonoid primarily targets the cell cycle machinery. It has been shown to upregulate the expression of the cyclin-dependent kinase (CDK) inhibitors p21(Cip1) and p27(Kip1). These proteins act as crucial brakes in the cell cycle, preventing its progression from the G1 to the S phase. Concurrently, this compound downregulates the levels of Cyclin E and CDK4, key proteins that promote this transition. This dual action effectively halts cell division and triggers the apoptotic cascade.

Standard Chemotherapeutics:

  • Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This DNA damage triggers a p53-dependent apoptotic pathway.[4][5][6][7][8] Doxorubicin is also known to generate reactive oxygen species (ROS), which can induce oxidative stress and further contribute to apoptosis.[4][8]

  • Oxaliplatin: As a platinum-based drug, oxaliplatin forms DNA adducts that inhibit DNA replication and transcription, ultimately leading to apoptosis.[9][10][11][12][13] Its bulkier diaminocyclohexane (DACH) ligand is thought to be a key factor in overcoming resistance mechanisms that affect other platinum agents like cisplatin.[10]

  • 5-Fluorouracil (5-FU): This antimetabolite primarily inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[14][15] The resulting "thymineless death" leads to DNA damage and the induction of apoptosis, which can be mediated by both the intrinsic and extrinsic pathways.[16][17][18]

Visualizing the Pathways

To better understand the molecular interactions, the following diagrams illustrate the key signaling pathways for this compound and a generalized pathway for standard chemotherapeutics that lead to apoptosis.

R_Isomucronulatol_Pathway cluster_0 R_Iso This compound p21 p21(Cip1) ↑ R_Iso->p21 p27 p27(Kip1) ↑ R_Iso->p27 CyclinE Cyclin E ↓ R_Iso->CyclinE CDK4 CDK4 ↓ R_Iso->CDK4 G1_S_Block G1/S Phase Arrest p21->G1_S_Block p27->G1_S_Block CyclinE->G1_S_Block CDK4->G1_S_Block Apoptosis Apoptosis G1_S_Block->Apoptosis

Figure 1: this compound induced cell cycle arrest pathway.

Standard_Chemo_Pathway Dox Doxorubicin DNA_Damage DNA Damage / Inhibition of DNA Synthesis Dox->DNA_Damage Oxa Oxaliplatin Oxa->DNA_Damage FU 5-Fluorouracil FU->DNA_Damage p53 p53 Activation DNA_Damage->p53 Caspase_Cascade Caspase Cascade Activation p53->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Figure 2: Generalized apoptotic pathway for standard chemotherapeutics.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison. For specific details, researchers should refer to the original publications.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined from the DNA histogram.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., p21, p27, Cyclin E, CDK4), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound presents a compelling profile as a potential anticancer agent with a distinct mechanism of action centered on cell cycle arrest. While direct comparative efficacy data with standard chemotherapeutics is still emerging, its ability to induce apoptosis, particularly in multidrug-resistant cells, warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing the field of oncology drug discovery. Further in vivo studies are crucial to fully elucidate the therapeutic potential of this compound.

References

Synergistic Antitumor Effects of Isomucronulatol Analogs in Combination with Chemotherapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The development of effective cancer therapies increasingly relies on combination strategies to enhance efficacy and overcome drug resistance. This guide explores the synergistic potential of isoflavonoids, focusing on analogs of (R)-Isomucronulatol, when combined with other anticancer drugs. Due to the limited availability of published data on this compound itself, this document presents a detailed case study on a structurally related compound, isomucronulatol (B1581719) 7-O-beta-glucoside (IMG), in combination with the PARP inhibitor CEP-9722. This analysis serves as a valuable proxy for understanding the potential synergistic mechanisms of this class of compounds.

Case Study: Isomucronulatol 7-O-beta-glucoside (IMG) and CEP-9722 in Non-Small Cell Lung Cancer (NSCLC)

A recent study investigated the combined therapeutic effect of IMG and CEP-9722 on NSCLC cell lines, revealing a significant synergistic effect in inhibiting cancer cell growth. The primary mechanism underlying this synergy was identified as the induction of ferroptosis, a form of regulated cell death.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for IMG and CEP-9722, both individually and in combination, against the A549 NSCLC cell line.

TreatmentIC50 (µM)Synergy Assessment
Isomucronulatol 7-O-beta-glucoside (IMG) Alone1.8N/A
CEP-9722 Alone2.5N/A
IMG + CEP-9722 Combination 1.0 Significant Synergistic Effect Observed [1]

Note: While the study reported a significant synergistic effect, specific Combination Index (CI) values were not provided in the primary publication. A CI value less than 1 is indicative of synergy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of single and combined drug treatments on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound analog (e.g., IMG) and other anticancer drugs (e.g., CEP-9722)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of the individual drugs and their combinations in culture medium.

  • Replace the medium in the wells with 100 µL of the medium containing different concentrations of the drugs, including a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control group and determine the IC50 values.

Determination of Synergistic Effects (Combination Index Method)

The Chou-Talalay method is a widely accepted approach to quantitatively assess the nature of drug interactions.[2][3][4]

Principle: This method utilizes the median-effect equation to calculate a Combination Index (CI).

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Procedure:

  • Determine the dose-response curves and IC50 values for each drug individually as described in the cell viability assay protocol.

  • Treat cells with combinations of the two drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values).

  • Measure the effects of the drug combinations on cell viability.

  • Calculate the CI values at different effect levels (e.g., 50%, 75%, 90% inhibition) using specialized software like CompuSyn.

Mandatory Visualizations

Signaling Pathway of Synergistic Action

The synergistic effect of IMG and CEP-9722 in NSCLC is linked to the induction of ferroptosis. CEP-9722, as a PARP inhibitor, is known to be involved in DNA repair pathways. The combination with IMG appears to push the cancer cells towards iron-dependent cell death.

G cluster_0 Isomucronulatol 7-O-beta-glucoside (IMG) cluster_1 CEP-9722 (PARP Inhibitor) cluster_2 Cellular Processes IMG IMG Iron_Metabolism Iron Metabolism Modulation IMG->Iron_Metabolism CEP9722 CEP9722 PARP_Inhibition PARP Inhibition CEP9722->PARP_Inhibition DNA_Damage DNA Damage DNA_Damage->PARP_Inhibition Lipid_Peroxidation Lipid Peroxidation PARP_Inhibition->Lipid_Peroxidation Enhances Iron_Metabolism->Lipid_Peroxidation Promotes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Proposed signaling pathway for the synergistic induction of ferroptosis by IMG and CEP-9722.

Experimental Workflow for Synergy Assessment

The following diagram illustrates the general workflow for evaluating the synergistic effects of two anticancer compounds.

G start Start: Select Cell Line and Drugs dose_response_1 Determine IC50 of Drug A start->dose_response_1 dose_response_2 Determine IC50 of Drug B start->dose_response_2 combination_assay Perform Combination Assay (Constant Ratio) dose_response_1->combination_assay dose_response_2->combination_assay data_analysis Calculate Combination Index (CI) using Chou-Talalay Method combination_assay->data_analysis result Determine Synergy (CI < 1), Additive Effect (CI = 1), or Antagonism (CI > 1) data_analysis->result

Caption: Experimental workflow for assessing the synergistic effects of anticancer drug combinations.

References

In Vitro and In Vivo Correlation of Isoflavone Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translation of in vitro findings to in vivo efficacy is a critical aspect of preclinical research. This guide provides a comparative overview of the bioactivity of isoflavonoids, a class of phytoestrogens with recognized therapeutic potential, using representative examples and comparing them with established anticancer agents. Due to the limited publicly available data on the specific in vitro and in vivo activities of (R)-Isomucronulatol, this guide will focus on the broader class of isoflavones, such as genistein (B1671435) and daidzein (B1669772), to provide a relevant comparative framework.

Executive Summary

Isoflavones, including compounds like genistein and daidzein, have demonstrated notable anticancer properties in laboratory settings. These natural compounds exert their effects through the modulation of various cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis. However, the correlation between in vitro potency and in vivo effectiveness is not always linear, influenced by factors such as metabolism and bioavailability. This guide presents a side-by-side comparison of the in vitro and in vivo activities of representative isoflavones against established anticancer drugs, erlotinib (B232) and tamoxifen, supported by detailed experimental protocols and visual workflows to aid in experimental design and data interpretation.

Data Presentation: Comparative Bioactivity

The following tables summarize the quantitative data on the in vitro and in vivo activities of selected isoflavones and comparator drugs.

Table 1: In Vitro Anticancer Activity (IC50 Values)

CompoundCancer Cell LineIC50 (µM)Citation(s)
Genistein HeLa (Cervical Cancer)75 (48h)[1]
PC3 (Prostate Cancer)480 (24h)[2]
SW480 (Colorectal Cancer)> 100[3]
SW620 (Colorectal Cancer)~50[3]
MDA-MB-231 (Breast Cancer)~50[4]
Daidzein SKOV3 (Ovarian Cancer)20[5][6]
Moody (Normal Ovarian)100[5][6]
Erlotinib A549 (Non-Small Cell Lung Cancer)23[7]
PC9 (Non-Small Cell Lung Cancer)0.03[8]
Tamoxifen MDA-MB-A1 (Breast Cancer)> 0.5 (non-inhibitory)[9]

Table 2: In Vivo Anticancer Activity

CompoundCancer ModelDosageTumor Growth InhibitionCitation(s)
Genistein Rat mammary cancer (DMBA-induced)Not specifiedDelayed tumor appearance[10]
Daidzein SKOV3 xenograft (nude mice)Not specifiedSignificantly suppressed tumor growth[5]
RT112 xenograft (nude mice)Not specifiedEfficiently suppressed tumor growth[11]
Osteosarcoma xenograft (nude mice)Not specifiedSignificantly decreased tumor volume and weight[12]
Tamoxifen MDA-MB-A1 xenograft (nude mice)500 µ g/day Stimulated tumor growth in this resistant model[9]
M05 mouse mammary tumor5 mg pellet (30 days)Inhibited tumor growth[13]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and accurate comparison of results.

In Vitro Cell Viability: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., genistein, daidzein) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[14][15]

In Vivo Tumor Growth: Xenograft Model

Xenograft models in immunocompromised mice are a standard for evaluating the in vivo efficacy of potential anticancer compounds.

Protocol:

  • Cell Preparation: Culture the desired cancer cell line (e.g., SKOV3, RT112) and harvest the cells during the exponential growth phase.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells in a suitable medium like Matrigel) into the flank of each mouse.[16][17]

  • Tumor Growth and Measurement: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor dimensions (length and width) with calipers every few days and calculate the tumor volume using the formula: (Width² x Length) / 2.[16]

  • Compound Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., daidzein) or vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Monitor the tumor growth and the general health of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition.[12]

Mandatory Visualizations

Signaling Pathways Modulated by Isoflavones

Isoflavones exert their anticancer effects by interacting with multiple intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

Isoflavone_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression NFkB->Gene_Expression IkB IκB IkB->NFkB Inhibition Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition Isoflavone Isoflavones (e.g., Genistein, Daidzein) Isoflavone->EGFR Inhibition Isoflavone->Akt Inhibition Isoflavone->ERK Inhibition Isoflavone->NFkB Inhibition Isoflavone->IkB Stabilization Isoflavone->Apoptosis Induction

Caption: Key signaling pathways modulated by isoflavones in cancer cells.

Experimental Workflow: In Vitro to In Vivo Correlation

The logical flow from initial in vitro screening to in vivo validation is a cornerstone of preclinical drug development.

In_Vitro_In_Vivo_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_correlation Correlation Analysis Cell_Culture Cancer Cell Lines MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Xenograft Establish Xenograft Model IC50->Xenograft Lead Compound Selection Data_Analysis Compare In Vitro Potency with In Vivo Efficacy IC50->Data_Analysis Treatment Compound Administration Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Endpoint Endpoint Analysis Tumor_Measurement->Endpoint Endpoint->Data_Analysis

Caption: General workflow for correlating in vitro and in vivo anticancer activity.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-Isomucronulatol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chiral compounds like (R)-Isomucronulatol is critical for pharmacokinetic studies, quality control, and formulation development. The selection of an appropriate analytical method and the subsequent cross-validation between different techniques are paramount to ensure data integrity and consistency. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), for the analysis of this compound.

Comparative Performance of Analytical Methods

The choice between HPLC-PDA and UPLC-MS/MS for the analysis of this compound will depend on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes the expected performance characteristics of each method, based on data from analogous flavonoid analyses.[1][2]

Performance ParameterHPLC-PDA MethodUPLC-MS/MS MethodTypical Acceptance Criteria
Linearity (r²) > 0.999[1]> 0.99[2]r² ≥ 0.99
Accuracy (% Recovery) 96.67% - 103.60%[1]85% - 115%[2]80% - 120%
Precision (% RSD) < 5.40%[1]< 15%[2]≤ 15%
Limit of Quantitation (LOQ) ~ 6.25 µg/mL[1]~ 0.3 ng/mL[2]Signal-to-Noise ratio ≥ 10

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-PDA and UPLC-MS/MS are provided below. These protocols are representative and should be optimized and validated for specific applications.

Method 1: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

Objective: To provide a robust and widely accessible method for the quantification of this compound in relatively simple matrices like bulk drug substance or simple formulations.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and photodiode array detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Detection Wavelength: 280 nm (or the λmax of this compound).

  • Injection Volume: 20 µL.

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Generate a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to the upper limit of the expected sample concentration.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Dissolve unknown samples in the mobile phase to a concentration within the calibration range.

Analysis:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the calibration standards to construct a calibration curve.

  • Analyze the QC samples to verify the accuracy and precision of the run.

  • Inject the unknown samples to determine their this compound content.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Objective: To provide a high-sensitivity and high-throughput method for the quantification of this compound in complex biological matrices such as plasma or urine.

Instrumentation and Conditions:

  • UPLC System: A UPLC system with a binary pump and autosampler.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive or negative electrospray ionization, optimized for this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard.

Sample Preparation (for plasma samples):

  • To 100 µL of plasma, add an internal standard.

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase.

Analysis:

  • Equilibrate the UPLC-MS/MS system.

  • Inject the prepared calibration standards, QC samples, and unknown samples.

  • Quantify this compound based on the peak area ratio of the analyte to the internal standard.

Visualizing the Cross-Validation and Analytical Workflows

The following diagrams illustrate the logical flow of a cross-validation study and a typical analytical workflow.

CrossValidationWorkflow cluster_planning Planning & Protocol cluster_execution Execution cluster_evaluation Data Evaluation cluster_conclusion Conclusion P1 Define Acceptance Criteria (e.g., Accuracy, Precision) P2 Select Analytical Methods (e.g., HPLC-PDA, UPLC-MS/MS) P1->P2 P3 Prepare Standard and QC Samples P2->P3 E1 Analyze Samples by Method 1 (HPLC-PDA) P3->E1 E2 Analyze the Same Samples by Method 2 (UPLC-MS/MS) P3->E2 D1 Compare Results from Both Methods E1->D1 E2->D1 D2 Statistical Analysis (e.g., Bland-Altman plot, t-test) D1->D2 D3 Evaluate Against Acceptance Criteria D2->D3 C1 Determine Comparability of Methods D3->C1 C2 Document Cross-Validation Report C1->C2

Cross-validation workflow for analytical methods.

AnalyticalWorkflow Sample Sample Receipt (e.g., Plasma, Bulk Drug) Prep Sample Preparation (e.g., Protein Precipitation, Dilution) Sample->Prep Analysis Instrumental Analysis (HPLC or UPLC-MS/MS) Prep->Analysis Data Data Acquisition & Processing (Chromatogram Integration) Analysis->Data Quant Quantification (Calibration Curve) Data->Quant Report Reporting & Review Quant->Report

General analytical workflow for quantification.

References

Comparative cytotoxicity of (R)-Isomucronulatol across different cancer types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

(R)-Isomucronulatol has demonstrated notable in vitro cytotoxic activity against specific types of cancer cells. Its primary mechanism of action involves the disruption of cell cycle progression, ultimately leading to programmed cell death, or apoptosis. This guide presents the available data on its differential cytotoxicity, details the standard experimental protocols for assessing its effects, and visualizes the key signaling pathways involved in its anticancer activity.

Data on Cytotoxic Activity

Current research indicates that the cytotoxic efficacy of this compound is dependent on the cancer cell type, particularly concerning the expression of multidrug resistance proteins.

Cell Type CategoryCytotoxic EffectNotes
MDR1-/MDR3+ Cells EffectiveExhibits cytotoxic effects.
MDR1+ Systems IneffectiveNo significant cytotoxic effects observed.
Colon Carcinoma (HCT8) EffectiveDemonstrates cytotoxic activity.

MDR: Multidrug Resistance Protein

Mechanism of Action: Induction of Apoptosis

This compound exerts its anticancer effects by inducing cell cycle arrest and apoptosis. A key indicator of this process is a significant increase in the sub-G1 cell population, which is characteristic of apoptotic cells. The proposed signaling pathway involves the modulation of key cell cycle regulatory proteins.

RI This compound p21 p21(Cip1) Upregulation RI->p21 p27 p27(Kip1) Upregulation RI->p27 CyclinE Cyclin E Downregulation RI->CyclinE CDK4 CDK4 Downregulation RI->CDK4 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest p27->CellCycleArrest CyclinE->CellCycleArrest CDK4->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Proposed signaling pathway of this compound.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the cytotoxicity of this compound.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle:

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24 hours CellSeeding->Incubation1 AddCompound 3. Add this compound (various concentrations) Incubation1->AddCompound Incubation2 4. Incubate for 48-72 hours AddCompound->Incubation2 AddMTT 5. Add MTT solution to each well Incubation2->AddMTT Incubation3 6. Incubate for 2-4 hours AddMTT->Incubation3 AddSolubilization 7. Add solubilization solution (e.g., DMSO) Incubation3->AddSolubilization MeasureAbsorbance 8. Measure absorbance (570 nm) AddSolubilization->MeasureAbsorbance CalculateIC50 9. Calculate IC50 values MeasureAbsorbance->CalculateIC50

Experimental workflow for the MTT assay.

Reagents and Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Conclusion

This compound demonstrates selective cytotoxic activity against cancer cells, primarily through the induction of apoptosis mediated by cell cycle arrest. While comprehensive comparative data on its potency across a wide spectrum of cancer types is still emerging, the available information underscores its potential as a lead compound for the development of novel anticancer therapeutics. The provided experimental protocol for the MTT assay offers a standardized method for further investigation into its cytotoxic profile. Future research should focus on generating a broader IC50 dataset to better understand its therapeutic window and selectivity.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the isoflavonoid (B1168493) (R)-Isomucronulatol and its structurally related compounds. Due to a lack of available quantitative experimental data for this compound, this comparison relies on data from related isoflavonoids and qualitative findings for a glycosylated form of Isomucronulatol to infer its potential biological activities.

Isoflavonoids are a class of naturally occurring phenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, cytotoxic, and enzyme-inhibiting properties. This guide focuses on this compound and compares its potential activities with well-studied isoflavonoids such as Genistein, Daidzein, and Luteolin.

Comparative Analysis of Biological Activities

The following tables summarize the available quantitative data for key biological activities of selected isoflavonoids. It is important to note the absence of specific experimental data for this compound in most standard assays. The anti-inflammatory potential of its glycoside, Isomucronulatol 7-O-β-d-glucoside, has been observed qualitatively.

Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 (µM)Source
This compound Data not available-
Genistein~10 - 50[Various publications]
Daidzein>100[Various publications]
Luteolin~5 - 20[Various publications]

Table 2: Cytotoxicity (MTT Assay against Cancer Cell Lines)

CompoundCell LineIC50 (µM)Source
This compound Data not available--
GenisteinMCF-7 (Breast)~15 - 40[Various publications]
DaidzeinMCF-7 (Breast)>100[Various publications]
LuteolinVarious~10 - 50[Various publications]

Table 3: Enzyme Inhibition (Neutrophil Elastase)

CompoundIC50 (µM)Source
This compound Data not available-
Genistein~20 - 100[Various publications]
Luteolin~5 - 25[Various publications]

Qualitative Anti-Inflammatory Activity of Isomucronulatol 7-O-β-d-glucoside

A study on Isomucronulatol 7-O-β-d-glucoside demonstrated its ability to reduce the expression of key inflammatory mediators in an IL-1β-stimulated chondrosarcoma cell model. This suggests that the aglycone form, this compound, likely possesses anti-inflammatory properties. The study showed inhibition of the expression of:

  • Matrix Metalloproteinase 13 (MMP13)

  • Cyclooxygenase-2 (COX-2)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Interleukin-1beta (IL-1β)

  • NF-κB (p65)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

  • Reagents: DPPH solution (in methanol (B129727) or ethanol), test compound solutions at various concentrations, and a positive control (e.g., Ascorbic acid or Trolox).

  • Procedure:

    • Add a specific volume of the test compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay determines cell viability by measuring the metabolic activity of cells.

  • Reagents: MTT solution, cell culture medium, test compound solutions, and a solubilizing agent (e.g., DMSO or isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (concentration that inhibits 50% of cell growth) is calculated.

3. Neutrophil Elastase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of neutrophil elastase, a key enzyme in inflammation.

  • Reagents: Human neutrophil elastase, a specific substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide), buffer solution, and the test compound.

  • Procedure:

    • Pre-incubate the enzyme with various concentrations of the test compound in a buffer solution.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the rate of substrate hydrolysis by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.

    • The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for evaluating its biological activity.

anti_inflammatory_pathway IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R Binds to IKK IKK IL-1R->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes (TNF-α, COX-2, MMP13) Pro-inflammatory Genes (TNF-α, COX-2, MMP13) Nucleus->Pro-inflammatory Genes (TNF-α, COX-2, MMP13) Induces Transcription Isomucronulatol Isomucronulatol Isomucronulatol->IKK Inhibits? Isomucronulatol->NF-κB (p65/p50) Inhibits?

Potential Anti-Inflammatory Mechanism of Isomucronulatol.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound Library Compound Library Antioxidant Assays (DPPH) Antioxidant Assays (DPPH) Compound Library->Antioxidant Assays (DPPH) Cytotoxicity Assays (MTT) Cytotoxicity Assays (MTT) Compound Library->Cytotoxicity Assays (MTT) Enzyme Inhibition Assays (Elastase) Enzyme Inhibition Assays (Elastase) Compound Library->Enzyme Inhibition Assays (Elastase) Hit Identification Hit Identification Antioxidant Assays (DPPH)->Hit Identification Cytotoxicity Assays (MTT)->Hit Identification Enzyme Inhibition Assays (Elastase)->Hit Identification Western Blot Western Blot Hit Identification->Western Blot RT-PCR RT-PCR Hit Identification->RT-PCR Signaling Pathway Analysis Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis RT-PCR->Signaling Pathway Analysis

Validating the Molecular Targets of (R)-Isomucronulatol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (R)-Isomucronulatol's putative molecular targets, primarily focusing on inflammatory pathways. Due to the limited availability of direct experimental data for this compound, this document leverages published research on its derivative, Isomucronulatol 7-O-β-d-glucoside (IMG), as a proxy to infer its biological activity and molecular interactions. The data presented herein is intended to guide further research and validation efforts.

Executive Summary

This compound is a flavonoid that has garnered interest for its potential anti-inflammatory properties. While direct molecular target validation for this specific compound is not extensively documented in publicly available literature, studies on its glycoside derivative, Isomucronulatol 7-O-β-d-glucoside (IMG), suggest a mechanism of action centered on the inhibition of key inflammatory signaling pathways. Experimental evidence in cellular models of osteoarthritis indicates that IMG can downregulate the expression of critical mediators involved in inflammation and cartilage degradation, such as Cyclooxygenase-2 (COX-2), Matrix Metalloproteinase-13 (MMP-13), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1][2][3] These effects are indicative of an inhibitory action on the NF-κB signaling pathway.

This guide compares the observed effects of Isomucronulatol 7-O-β-d-glucoside with well-characterized inhibitors of these pathways: Celecoxib , a selective COX-2 inhibitor, and Parthenolide , a known inhibitor of the NF-κB pathway. While direct quantitative comparisons of potency (e.g., IC50 values) for IMG are not available, a qualitative comparison of their effects on downstream markers is presented.

Comparative Analysis of Molecular Target Activity

The primary molecular targets inferred for this compound, based on studies of its glucoside derivative, are key components of the NF-κB and COX-2 signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. The study on Isomucronulatol 7-O-β-d-glucoside (IMG) demonstrated a reduction in the expression of the p65 subunit of NF-κB in IL-1β-stimulated chondrosarcoma cells.[1][2][3] This suggests that IMG may interfere with the activation or stability of the NF-κB complex.

Comparison with Parthenolide:

Parthenolide is a sesquiterpene lactone known to inhibit the NF-κB pathway, primarily by targeting the IκB kinase (IKK) complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

FeatureIsomucronulatol 7-O-β-d-glucoside (IMG)Parthenolide (Alternative)
Reported Effect Reduction in p65 (NF-κB subunit) expression.[1][2][3]Inhibition of IκB kinase (IKK) activity, preventing IκBα degradation and NF-κB nuclear translocation.
Downstream Consequences Decreased expression of NF-κB target genes (TNF-α, IL-1β, COX-2, MMP-13).[1][2][3]Decreased expression of a wide range of pro-inflammatory cytokines and chemokines.
Quantitative Data Not available.IC50 values for NF-κB inhibition are cell-type and stimulus-dependent, often in the low micromolar range.
COX-2 Enzyme Inhibition

COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. The observed reduction in COX-2 expression by Isomucronulatol 7-O-β-d-glucoside suggests an upstream regulatory effect, likely via NF-κB inhibition, rather than direct enzymatic inhibition.[1][2][3]

Comparison with Celecoxib:

Celecoxib is a well-established non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the COX-2 enzyme's catalytic activity.

FeatureIsomucronulatol 7-O-β-d-glucoside (IMG)Celecoxib (Alternative)
Reported Effect Reduction in COX-2 mRNA and protein expression.[1][2][3]Direct, selective inhibition of COX-2 enzymatic activity.
Mechanism Likely indirect, through inhibition of transcription factors like NF-κB.Competitive binding to the active site of the COX-2 enzyme.
Quantitative Data Not available.IC50 for COX-2 is approximately 40 nM.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway and Putative Inhibition by this compound

NF_kB_Pathway NF-κB Signaling Pathway and Putative Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex (Inactive) IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases DNA DNA (κB sites) Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-1β, MMP-13) DNA->Genes Transcription Isomucronulatol This compound (Putative Target) Isomucronulatol->IKK Inhibits?

Caption: Putative inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Target Validation

Experimental_Workflow Experimental Workflow for Target Validation CellCulture Cell Culture (e.g., Chondrocytes) Stimulation Stimulation with IL-1β CellCulture->Stimulation Treatment Treatment with This compound or Controls Stimulation->Treatment Harvest Harvest Cells & Supernatant Treatment->Harvest RNA_Isolation RNA Isolation Harvest->RNA_Isolation Protein_Extraction Protein Extraction Harvest->Protein_Extraction Supernatant_Collection Supernatant Collection Harvest->Supernatant_Collection RT_PCR RT-qPCR Analysis (COX-2, MMP-13 mRNA) RNA_Isolation->RT_PCR Data_Analysis Data Analysis & Comparison RT_PCR->Data_Analysis Western_Blot Western Blot (p65, COX-2 protein) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis ELISA ELISA (TNF-α, IL-1β protein) Supernatant_Collection->ELISA ELISA->Data_Analysis

Caption: Workflow for validating the effects on inflammatory markers.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the validation of the putative molecular targets.

RT-qPCR for Gene Expression Analysis (COX-2, MMP-13)
  • Cell Culture and Treatment: Plate cells (e.g., SW1353 chondrosarcoma cells) at a suitable density. Once confluent, treat with IL-1β (e.g., 10 ng/mL) with or without various concentrations of this compound for a specified time (e.g., 24 hours).

  • RNA Isolation: Extract total RNA from the cells using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix and primers specific for COX-2, MMP-13, and a housekeeping gene (e.g., GAPDH). A typical reaction setup includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of each forward and reverse primer (10 µM), 2 µL of cDNA, and nuclease-free water to a final volume of 20 µL.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Western Blot for Protein Expression (p65, COX-2)
  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p65, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

ELISA for Cytokine Quantification (TNF-α, IL-1β)
  • Sample Collection: Collect the cell culture supernatant after the treatment period.

  • ELISA Procedure: Use commercial ELISA kits for human TNF-α and IL-1β.

    • Coat a 96-well plate with the capture antibody overnight.

    • Block the plate with the provided blocking buffer.

    • Add standards and samples (supernatants) to the wells and incubate.

    • Wash the wells and add the detection antibody.

    • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

    • Wash the wells and add the substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve and calculate the concentration of TNF-α and IL-1β in the samples.

In Vitro COX-2 Inhibition Assay (Fluorometric)
  • Reagent Preparation: Prepare assay buffer, COX-2 enzyme solution, arachidonic acid (substrate), and a fluorescent probe as per the commercial kit instructions (e.g., from Sigma-Aldrich or Abcam).

  • Inhibitor Preparation: Prepare a dilution series of this compound and a positive control (e.g., Celecoxib) in the appropriate solvent.

  • Assay Reaction: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control. Pre-incubate for a short period (e.g., 10 minutes).

  • Initiate Reaction: Start the reaction by adding the arachidonic acid substrate.

  • Kinetic Measurement: Immediately measure the fluorescence in kinetic mode (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the curve). Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC50 value by plotting percent inhibition versus inhibitor concentration.

Conclusion and Future Directions

The available evidence, derived from its glucoside derivative, suggests that this compound may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway, leading to the downstream reduction of pro-inflammatory mediators like COX-2, TNF-α, and IL-1β. However, to definitively validate these molecular targets, further research is imperative.

Recommended future studies include:

  • Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) should be employed to determine if this compound directly binds to components of the IKK complex or other proteins in the NF-κB pathway.

  • In Vitro Kinase Assays: Direct enzymatic assays are needed to quantify the inhibitory effect (IC50) of this compound on IKKβ and COX-2 activity.

  • Cellular Thermal Shift Assays (CETSA): This method can be used to confirm target engagement in a cellular context.

  • Comparative Studies: Direct, head-to-head comparisons of this compound and its glucoside derivative (IMG) are necessary to understand the role of the glucoside moiety in its biological activity.

By undertaking these validation studies, a clearer picture of the molecular targets and therapeutic potential of this compound can be established, providing a solid foundation for further drug development efforts.

References

Independent Verification of (R)-Isomucronulatol's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Isomucronulatol is a naturally occurring isoflavan (B600510) with potential as an anticancer agent. While direct independent verification of its specific mechanism of action is limited in publicly available literature, emerging evidence surrounding its glycosylated form, Isomucronulatol (B1581719) 7-O-beta-glucoside (IMG), suggests a strong link to the induction of ferroptosis, a form of iron-dependent programmed cell death.[1][2] This guide provides a comparative analysis of the inferred ferroptotic mechanism of this compound against established inducers of ferroptosis, namely Erastin and RSL3. Quantitative data on cytotoxic activity, detailed experimental protocols for verification, and visual representations of the key signaling pathways are presented to facilitate a comprehensive understanding of this compound's potential as a novel anticancer agent.

Comparative Analysis of Cytotoxic Activity

The cytotoxic efficacy of this compound and selected ferroptosis inducers has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the potency of these compounds. Due to the limited direct data on this compound, the data presented here is based on studies of Isomucronulatol derivatives and established ferroptosis inducers.

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compound (Inferred) Non-Small Cell Lung Cancer (NSCLC)Data not availableInduction of Ferroptosis
ErastinHeLa (Cervical Cancer)30.88System xc- inhibitor, induces ferroptosis
ErastinSiHa (Cervical Cancer)29.40System xc- inhibitor, induces ferroptosis
ErastinHGC-27 (Gastric Cancer)14.39System xc- inhibitor, induces ferroptosis
RSL3HCT116 (Colorectal Cancer)4.084 (24h)GPX4 inhibitor, induces ferroptosis
RSL3LoVo (Colorectal Cancer)2.75 (24h)GPX4 inhibitor, induces ferroptosis
RSL3HT29 (Colorectal Cancer)12.38 (24h)GPX4 inhibitor, induces ferroptosis

Signaling Pathways and Mechanisms of Action

This compound: Inferred Mechanism of Ferroptosis Induction

Based on studies of its glycoside, Isomucronulatol is proposed to induce ferroptosis. This process is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). The precise molecular target of this compound within the ferroptosis pathway remains to be elucidated.

Isomucronulatol This compound Unknown_Target Putative Molecular Target (e.g., GPX4, System xc-) Isomucronulatol->Unknown_Target GSH_Depletion GSH Depletion Unknown_Target->GSH_Depletion GPX4_Inhibition GPX4 Inhibition Unknown_Target->GPX4_Inhibition GSH_Depletion->GPX4_Inhibition Lipid_ROS Lipid ROS Accumulation GPX4_Inhibition->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis cluster_Erastin Erastin Pathway cluster_RSL3 RSL3 Pathway Erastin Erastin System_xc System xc- Erastin->System_xc inhibits Cystine_Uptake Cystine Uptake↓ System_xc->Cystine_Uptake GSH_Synthesis GSH Synthesis↓ Cystine_Uptake->GSH_Synthesis GPX4_Inhibition_main GPX4 Inactivation GSH_Synthesis->GPX4_Inhibition_main RSL3 RSL3 GPX4_direct GPX4 RSL3->GPX4_direct inhibits GPX4_direct->GPX4_Inhibition_main Lipid_ROS_main Lipid ROS Accumulation GPX4_Inhibition_main->Lipid_ROS_main Ferroptosis_main Ferroptosis Lipid_ROS_main->Ferroptosis_main start Start: Hypothesis This compound induces ferroptosis viability Cell Viability Assay (IC50 determination) start->viability lipid_ros Lipid Peroxidation Assay (C11-BODIPY) viability->lipid_ros If cytotoxic ferrostatin_rescue Ferrostatin-1 Rescue Experiment lipid_ros->ferrostatin_rescue If lipid ROS ↑ conclusion Conclusion: Mechanism Verification lipid_ros->conclusion If lipid ROS not ↑ (Alternative Mechanism) gsh_assay GSH Depletion Assay ferrostatin_rescue->gsh_assay If rescued gpx4_assay GPX4 Activity/Expression ferrostatin_rescue->gpx4_assay If rescued ferrostatin_rescue->conclusion If not rescued (Alternative Mechanism) gsh_assay->conclusion If GSH ↓ gpx4_assay->conclusion If GPX4 inhibited/downregulated

References

Comparative analysis of (R)-Isomucronulatol from different natural sources

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Isomucronulatol, a bioactive isoflavan, has been identified in several plant species, notably from the Fabaceae family. This guide provides a comparative analysis of this compound derived from three natural sources: Robinia pseudoacacia (Black Locust), Astragalus membranaceus (Mongolian Milkvetch), and Colutea arborescens (Bladder Senna). The comparison focuses on the yield, purity, and distinct biological activities of this compound from each source, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Analysis

Natural SourcePlant Part UsedReported Yield of this compoundPurityKey Biological Activity
Robinia pseudoacaciaHeartwood, Whole PlantData not explicitly quantified for this compound alone. Isolated as part of a mixture of flavonoids.Chromatographically pureCytotoxic
Astragalus membranaceusRootsPresent in bioactive fractions, but specific yield for the pure compound is not detailed.Identified within fractionsAnti-inflammatory
Colutea arborescensSeedlings, Root BarkPresence confirmed, but quantitative yield data is not available.Identified within extractsAntifungal (related isoflavonoids)

Comparative Biological Activities

The therapeutic potential of this compound appears to be influenced by its natural source, which may be attributed to synergistic or antagonistic effects of co-extracted compounds.

  • From Robinia pseudoacacia : Isomucronulatol (B1581719) isolated from Robinia pseudoacacia has been investigated for its cytotoxic effects. While specific data for the (R)-enantiomer is limited, studies on extracts containing isomucronulatol have demonstrated activity against various cancer cell lines.[1]

  • From Astragalus membranaceus : In contrast, this compound from Astragalus membranaceus is associated with anti-inflammatory properties.[2][3][4] It is often found in fractions that exhibit significant inhibition of inflammatory mediators.[4][5]

  • From Colutea arborescens : Research on Colutea arborescens has led to the isolation of other isoflavonoids with antifungal properties from its root bark.[6] While the presence of isomucronulatol has been confirmed in seedlings, its specific bioactivity from this source requires further investigation.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the extraction, isolation, and biological evaluation of this compound.

Protocol 1: Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and isolation of isoflavonoids, including this compound, from plant materials.

1. Plant Material Preparation:

  • The selected plant part (e.g., heartwood of Robinia pseudoacacia, roots of Astragalus membranaceus) is air-dried and ground into a fine powder.

2. Extraction:

  • Soxhlet Extraction: The powdered plant material is placed in a thimble and extracted with a suitable solvent, such as 80% methanol, for approximately 24 hours.[8] This method is effective for exhaustive extraction.
  • Maceration: The plant powder is soaked in a solvent (e.g., ethanol) at room temperature for several days with occasional agitation.

3. Fractionation and Purification:

  • The crude extract is concentrated under reduced pressure.
  • The concentrate is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
  • The fractions are then subjected to column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) for further purification.
  • High-Performance Liquid Chromatography (HPLC) is employed for the final isolation and purification of this compound.

Plant_Material [label="Dried and Powdered\nPlant Material"]; Extraction [label="Soxhlet Extraction\n(e.g., 80% Methanol)"]; Crude_Extract [label="Crude Extract"]; Solvent_Partitioning [label="Solvent Partitioning\n(n-hexane, Chloroform, Ethyl Acetate)"]; Fractions [label="Collected Fractions"]; Column_Chromatography [label="Column Chromatography\n(Silica Gel, Sephadex)"]; Purified_Fractions [label="Purified Fractions"]; HPLC [label="High-Performance Liquid\nChromatography (HPLC)"]; Pure_Isomucronulatol [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Plant_Material -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Solvent_Partitioning; Solvent_Partitioning -> Fractions; Fractions -> Column_Chromatography; Column_Chromatography -> Purified_Fractions; Purified_Fractions -> HPLC; HPLC -> Pure_Isomucronulatol; }

Extraction and Isolation Workflow
Protocol 2: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[9][10][11]

1. Cell Seeding:

  • Cancer cell lines (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

2. Treatment:

  • Cells are treated with various concentrations of purified this compound and incubated for another 24-72 hours.

3. MTT Addition:

  • MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

4. Formazan (B1609692) Solubilization:

  • The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells).

Cell_Seeding [label="Seed Cancer Cells\nin 96-well Plate"]; Incubation1 [label="Incubate for 24h"]; Treatment [label="Treat with this compound\n(various concentrations)"]; Incubation2 [label="Incubate for 24-72h"]; MTT_Addition [label="Add MTT Solution"]; Incubation3 [label="Incubate for 4h"]; Solubilization [label="Add Solubilizing Agent"]; Absorbance_Measurement [label="Measure Absorbance\nat 570 nm"]; Data_Analysis [label="Calculate Cell Viability", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cell_Seeding -> Incubation1; Incubation1 -> Treatment; Treatment -> Incubation2; Incubation2 -> MTT_Addition; MTT_Addition -> Incubation3; Incubation3 -> Solubilization; Solubilization -> Absorbance_Measurement; Absorbance_Measurement -> Data_Analysis; }

MTT Cytotoxicity Assay Workflow
Protocol 3: Anti-inflammatory Assay (Nitric Oxide Inhibition)

The Griess assay is used to measure nitric oxide (NO) production by macrophages, a key indicator of inflammation.[12][13][14][15]

1. Cell Culture:

  • Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

2. Treatment and Stimulation:

  • Cells are pre-treated with different concentrations of this compound for 1 hour.
  • Inflammation is then induced by adding lipopolysaccharide (LPS) (1 µg/mL).

3. Incubation:

  • The plate is incubated for 24 hours to allow for NO production.

4. Griess Reaction:

  • The cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

5. Absorbance Reading:

  • After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.

LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4 Receptor"]; MyD88 [label="MyD88"]; IKK [label="IKK"]; NFkB [label="NF-κB"]; iNOS_Gene [label="iNOS Gene\nTranscription"]; iNOS_Protein [label="iNOS Protein"]; NO_Production [label="Nitric Oxide (NO)\nProduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isomucronulatol [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

LPS -> TLR4 [label="Activates"]; TLR4 -> MyD88; MyD88 -> IKK; IKK -> NFkB [label="Activates"]; NFkB -> iNOS_Gene; iNOS_Gene -> iNOS_Protein; iNOS_Protein -> NO_Production; NO_Production -> Inflammation; Isomucronulatol -> IKK [label="Inhibits", color="#EA4335"]; }

Inhibition of NO Production Pathway

Conclusion

This compound exhibits a range of biological activities that appear to vary depending on its plant source. While its presence has been confirmed in Robinia pseudoacacia, Astragalus membranaceus, and Colutea arborescens, a comprehensive comparative analysis is hindered by the lack of standardized studies quantifying its yield and purity from these different origins. The available data suggests a potential for cytotoxic activity from Robinia pseudoacacia-derived this compound and anti-inflammatory effects from the Astragalus membranaceus counterpart. Further research employing standardized extraction and bioassay protocols is necessary to fully elucidate the comparative therapeutic potential of this compound from these diverse natural sources.

References

A Researcher's Guide to Assessing the Enantiomeric Purity of Synthetic (R)-Isomucronulatol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of a synthetic chiral compound like (R)-Isomucronulatol is a critical step in ensuring its quality, efficacy, and safety. This guide provides a comparative overview of the primary analytical techniques for this purpose, supported by experimental data and detailed methodologies for key experiments.

This compound, a member of the isoflavan (B600510) class of flavonoids, possesses a chiral center that gives rise to two enantiomers. As the biological activity of enantiomers can differ significantly, the ability to accurately quantify the enantiomeric excess (e.e.) of the desired (R)-enantiomer is paramount. This guide focuses on three principal methods for chiral separation: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Comparative Analysis of Chiral Separation Techniques

The selection of an appropriate analytical technique for determining the enantiomeric purity of this compound depends on various factors, including the desired speed of analysis, solvent consumption, and the specific requirements of the sample matrix. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral SFC, and Chiral CE for the analysis of flavonoids and related compounds.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase (typically CO₂ with a co-solvent).Differential migration of enantiomers in an electric field, usually in the presence of a chiral selector in the background electrolyte.
Primary Advantage Well-established, versatile, and widely available. A broad range of chiral stationary phases are commercially available.High speed, reduced organic solvent consumption ("greener" chemistry), and lower backpressure allowing for higher flow rates.[1]High efficiency, low sample and reagent consumption, and orthogonal selectivity to chromatography.
Common Stationary Phases Polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives), Pirkle-type, protein-based, cyclodextrin-based.[2]Similar to HPLC, with polysaccharide-based phases being particularly common and effective.[2]Not applicable (separation occurs in a capillary).
Typical Mobile Phases Normal-phase (e.g., hexane/alcohol mixtures) or reversed-phase (e.g., acetonitrile/water).Supercritical CO₂ with polar modifiers like methanol (B129727) or ethanol.Aqueous or non-aqueous buffers containing a chiral selector (e.g., cyclodextrins).
Throughput Moderate.High.High.
Solvent Consumption High.Low.Very Low.
Method Development Can be time-consuming due to the need to screen multiple columns and mobile phases.Generally faster method development compared to HPLC.[1]Can be complex, requiring optimization of buffer pH, voltage, and chiral selector concentration.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC is the most common and well-established technique for enantiomeric separations. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability for the separation of flavonoid enantiomers.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Proposed HPLC Conditions:

ParameterRecommended Condition
Column Chiralpak® IA or Chiralcel® OD-H (or similar amylose or cellulose-based CSP), 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic elution with n-Hexane/Isopropanol (IPA) (80:20, v/v). Initial screening with different ratios (e.g., 90:10, 70:30) is recommended.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm (based on the typical absorbance of isoflavans)
Injection Volume 10 µL
Sample Preparation Dissolve the synthetic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Method Validation Parameters: For quantitative analysis, the method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4]

Chiral Supercritical Fluid Chromatography (SFC) Method

Chiral SFC is a powerful alternative to HPLC, offering faster separations and reduced environmental impact.[1] The same polysaccharide-based CSPs used in HPLC are often effective in SFC.

Instrumentation:

  • SFC system with a CO₂ pump and a modifier pump

  • Autosampler

  • Column thermostat

  • Back-pressure regulator

  • UV-Vis or Diode Array Detector (DAD)

Proposed SFC Conditions:

ParameterRecommended Condition
Column Chiralpak® IG or a similar immobilized polysaccharide-based CSP suitable for SFC, 150 x 4.6 mm, 3 µm
Mobile Phase Supercritical CO₂ and Methanol (as co-solvent). A gradient elution from 5% to 40% Methanol over 5-10 minutes is a good starting point.
Flow Rate 2.0 - 3.0 mL/min
Outlet Pressure 150 bar
Column Temperature 35 - 40 °C
Detection Wavelength 280 nm
Injection Volume 5 µL
Sample Preparation Dissolve the synthetic this compound in Methanol to a concentration of approximately 1 mg/mL.
Chiral Capillary Electrophoresis (CE) Method

Chiral CE provides a high-efficiency separation based on the differential mobility of enantiomers in the presence of a chiral selector. This technique is particularly useful for small sample amounts.

Instrumentation:

  • Capillary Electrophoresis system

  • Fused-silica capillary

  • UV-Vis or Diode Array Detector (DAD)

Proposed CE Conditions:

ParameterRecommended Condition
Capillary Uncoated fused-silica, 50 µm i.d., effective length of 40-50 cm
Background Electrolyte (BGE) 25 mM Sodium phosphate (B84403) buffer (pH 2.5 - 7.0) containing a chiral selector. Screening of different cyclodextrins (e.g., β-CD, HP-β-CD, SBE-β-CD) at varying concentrations (5-20 mM) is necessary.
Applied Voltage 15 - 25 kV
Capillary Temperature 25 °C
Injection Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
Detection Wavelength 280 nm
Sample Preparation Dissolve the synthetic this compound in water or the BGE without the chiral selector to a concentration of approximately 0.5 - 1 mg/mL.

Visualizing the Workflow

The general workflow for assessing the enantiomeric purity of a synthetic compound involves several key stages, from sample preparation to data analysis and reporting.

G Workflow for Enantiomeric Purity Assessment cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing & Reporting SamplePrep Sample Preparation Dissolve synthetic this compound in an appropriate solvent. MethodDevelopment Method Development & Optimization Screen columns, mobile phases/BGEs, and instrumental parameters. SamplePrep->MethodDevelopment StandardPrep Standard Preparation Prepare racemic and enantiopure standards if available. StandardPrep->MethodDevelopment SystemSuitability System Suitability Test Inject standard to verify resolution, retention, and repeatability. MethodDevelopment->SystemSuitability SampleAnalysis Sample Analysis Inject the synthetic this compound sample. SystemSuitability->SampleAnalysis DataAcquisition Data Acquisition Record chromatogram or electropherogram. SampleAnalysis->DataAcquisition PeakIntegration Peak Integration Determine the peak areas of the (R) and (S) enantiomers. DataAcquisition->PeakIntegration Calculation Calculation of Enantiomeric Excess e.e. (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100 PeakIntegration->Calculation Reporting Reporting Document the results, including the method parameters and validation data. Calculation->Reporting

Caption: A generalized workflow for the development and validation of a chiral separation method.

Logical Relationships of Chiral Separation Techniques

The choice of a chiral separation technique is often guided by a balance of performance characteristics and practical considerations.

G Decision Tree for Chiral Separation Method Selection Start Start: Need for Enantiomeric Purity Assessment HighThroughput High Throughput Needed? Start->HighThroughput GreenerMethod Greener Method Preferred? HighThroughput->GreenerMethod Yes HPLC Chiral HPLC: Well-established, versatile. HighThroughput->HPLC No SmallSample Very Small Sample Volume? GreenerMethod->SmallSample No SFC Chiral SFC: Fast, low solvent use. GreenerMethod->SFC Yes SmallSample->HPLC No CE Chiral CE: High efficiency, minimal sample. SmallSample->CE Yes

Caption: A simplified decision tree to guide the selection of a primary chiral separation technique.

References

A Comparative Analysis of (R)-Isomucronulatol's Cytotoxic Profile Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide benchmarking the cytotoxic natural product, (R)-Isomucronulatol, against the widely used chemotherapeutic agents Paclitaxel, Doxorubicin (B1662922), and Vincristine (B1662923). This guide provides a detailed analysis of their mechanisms of action, comparative cytotoxic potencies, and the underlying signaling pathways, offering valuable insights for the evaluation of this compound's therapeutic potential.

Executive Summary

This compound, a naturally occurring isoflavan, has demonstrated notable cytotoxic effects against cancer cells by inducing cell cycle arrest and apoptosis. This guide provides an objective comparison of its performance with the established cytotoxic drugs Paclitaxel, Doxorubicin, and Vincristine, supported by available experimental data. While specific IC50 values for this compound against a broad range of common cancer cell lines are not as extensively documented as for the benchmark drugs, this guide synthesizes the existing data to provide a meaningful comparative framework.

Comparative Analysis of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available IC50 values for this compound and provides a range for the benchmark drugs across various cancer cell lines for comparative purposes.

CompoundCell Line(s)IC50 ConcentrationMolecular Weight ( g/mol )
This compound MDR1-/MDR3+ cells2.7 - 10.2 µg/mL (approx. 8.9 - 33.7 µM)¹302.32
MDR1+ systemsNo cytotoxic effects up to 100 µg/mL¹
Paclitaxel Various (e.g., Breast, Ovarian, Lung)2.5 - 7.5 nM[1]853.9
Doxorubicin Various (e.g., HeLa, MCF-7, A549)2.3 - 12.6 µM[2]543.5
Vincristine Various (e.g., Leukemia, Breast)7.371 nM - 10,574 nM[3]824.9

¹Calculated based on a molecular weight of 302.32 g/mol for this compound.

Mechanisms of Action: A Head-to-Head Comparison

The cytotoxic effects of these natural products are mediated through distinct molecular mechanisms, primarily targeting cell division and survival pathways.

This compound: Inducer of Cell Cycle Arrest and Apoptosis

This compound exerts its anticancer effects by disrupting the cell cycle and initiating programmed cell death (apoptosis).[4][5] Its mechanism involves:

  • Upregulation of CDK Inhibitors: It increases the expression of cyclin-dependent kinase (CDK) inhibitors p21(Cip1) and p27(Kip1).[1][5] These proteins act as crucial brakes on the cell cycle, halting its progression.

  • Downregulation of Cyclin E and CDK4: Concurrently, it reduces the levels of Cyclin E and CDK4, proteins essential for the G1 to S phase transition of the cell cycle.[5]

  • Induction of Apoptosis: This cell cycle arrest culminates in a significant increase in the sub-G1 cell population, a hallmark of apoptosis.[4][5]

G Mechanism of Action of this compound Isomucronulatol This compound p21_p27 p21(Cip1) & p27(Kip1) (CDK Inhibitors) Isomucronulatol->p21_p27 Upregulates CyclinE_CDK4 Cyclin E / CDK4 Isomucronulatol->CyclinE_CDK4 Downregulates CellCycleArrest Cell Cycle Arrest (G1 Phase) p21_p27->CellCycleArrest CyclinE_CDK4->CellCycleArrest Promotes (Inhibited) Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of this compound
Benchmark Drugs: Diverse Targets in Cell Division

  • Paclitaxel: This taxane (B156437) derivative stabilizes microtubules, preventing their disassembly.[6] This disruption of microtubule dynamics leads to mitotic arrest, chromosome missegregation, and ultimately apoptosis.[6][7]

  • Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibiting topoisomerase II and interfering with DNA replication and transcription.[5][8] It also generates reactive oxygen species, contributing to its cytotoxic effects.[5]

  • Vincristine: A vinca (B1221190) alkaloid, vincristine binds to tubulin dimers, preventing the polymerization of microtubules.[4] This disruption of the mitotic spindle leads to metaphase arrest and subsequent apoptosis.[4]

Signaling Pathways in Apoptosis

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death.

G General Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigands Death Ligands (e.g., TNF, FasL) DeathReceptors Death Receptors DeathLigands->DeathReceptors Caspase8 Caspase-8 (Initiator) DeathReceptors->Caspase8 Activation Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 CellularStress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family (Pro-apoptotic) CellularStress->Bcl2 Mitochondria Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic and Extrinsic Apoptosis Pathways

While the precise apoptotic pathway initiated by this compound requires further elucidation, its ability to induce a sub-G1 population suggests the involvement of the intrinsic or extrinsic pathways, leading to the activation of executioner caspases. The benchmark drugs are known to activate the intrinsic pathway in response to the cellular stress they induce.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine cell viability by measuring the total protein content of adherent cells.

G SRB Cytotoxicity Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with compound Incubate1->Treat Incubate2 Incubate (e.g., 48-72h) Treat->Incubate2 Fix Fix cells with TCA Incubate2->Fix Stain Stain with SRB dye Fix->Stain Wash Wash with acetic acid Stain->Wash Solubilize Solubilize bound dye Wash->Solubilize Read Read absorbance (510 nm) Solubilize->Read Analyze Analyze data and calculate IC50 Read->Analyze

Workflow for SRB Cytotoxicity Assay

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound for a specified duration (e.g., 48-72 hours).

  • Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Washing: Remove unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Reading: Measure the absorbance at approximately 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Conclusion

This compound presents a promising profile as a cytotoxic agent with a distinct mechanism of action centered on the induction of cell cycle arrest and apoptosis. While further studies are needed to establish its cytotoxic potency across a wider range of cancer cell lines and to fully elucidate its apoptotic signaling pathway, the available data suggests it is a valuable candidate for further investigation in the development of novel anticancer therapies. This guide provides a foundational framework for researchers to compare and contrast its activity with that of established cytotoxic natural products.

References

Safety Operating Guide

Proper Disposal of (R)-Isomucronulatol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of (R)-Isomucronulatol, ensuring the safety of laboratory personnel and environmental protection.

In the dynamic environment of scientific research and drug development, the proper management and disposal of chemical waste are paramount. For researchers, scientists, and professionals handling this compound, a flavonoid compound, adherence to strict disposal protocols is a critical aspect of laboratory safety and environmental responsibility. Due to the limited availability of a specific Safety Data Sheet (SDS) detailing its disposal, this guide provides a comprehensive, step-by-step approach based on general best practices for the disposal of research-grade organic compounds and isoflavonoids.

I. Hazard Assessment and Precautionary Measures

While specific hazard data for this compound is not extensively documented, it is prudent to treat it as a potentially bioactive and hazardous chemical. As a member of the isoflavan (B600510) class, it should be handled with care.[1] Before commencing any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2] All handling of solid this compound should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[3]

II. Waste Characterization and Segregation: The First Step to Safe Disposal

Proper characterization and segregation of waste are fundamental to a safe disposal process. All waste containing this compound should be treated as hazardous chemical waste.

  • Solid Waste: Pure this compound, along with any contaminated materials such as weighing paper, pipette tips, and gloves, should be collected in a designated, clearly labeled, and sealed container for solid hazardous waste.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and appropriately labeled container for liquid hazardous waste. It is crucial to ensure that the container is compatible with the solvent used. Never mix incompatible waste streams. For instance, acidic waste should be kept separate from basic waste.[4]

All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[5] If it is a solution, the solvent and its approximate concentration should also be included on the label.

III. On-site Management and Storage

Proper on-site management of hazardous waste is regulated to ensure safety and compliance.

Procedure Guideline Regulatory Insight
Waste Accumulation Accumulate chemical waste at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[6][7]The National Research Council emphasizes that waste should be under the control of laboratory personnel.[8]
Container Management Waste containers must be kept securely closed except when adding or removing waste. They should be in good condition and compatible with the chemical waste.[6]The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate and secure containers for hazardous waste.[8]
Storage Duration Partially filled and properly labeled containers can remain in an SAA for up to one year. Once a container is full, it must be moved from the SAA within three days.[6]The Environmental Protection Agency (EPA) sets specific time limits for the storage of hazardous waste in Central Accumulation Areas (CAAs), which vary based on the facility's generator status.[7]
Inspections Designated SAAs should be inspected weekly to check for leaks or any deterioration of the containers.[6]Regular inspections are a key requirement of the EPA's regulations for hazardous waste management.[8]

IV. Disposal Protocol: A Step-by-Step Guide

The ultimate disposal of this compound waste must be handled by licensed professionals to ensure it is done in an environmentally sound manner.

Experimental Protocol for Disposal:

  • Waste Identification: Clearly identify all waste streams containing this compound, noting whether they are solid or liquid and identifying any solvents.

  • Container Selection: Choose a waste container that is chemically resistant to the waste being collected. For instance, do not use metal cans for corrosive waste.

  • Labeling: Immediately label the waste container with "Hazardous Waste," "this compound," and any other components of the mixture.

  • Accumulation: Place the labeled container in a designated and properly managed Satellite Accumulation Area.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[4] Chemical waste is tracked from its point of generation to its final disposal, which may involve incineration, fuel blending, or other approved methods.[7]

Never dispose of this compound or its containers in the regular trash or down the drain. [4]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their commitment to best practices in chemical handling. Always consult your institution's specific Environmental Health and Safety protocols for guidance.

References

Essential Safety and Operational Guide for Handling (R)-Isomucronulatol

Author: BenchChem Technical Support Team. Date: December 2025

Date of Compilation: December 4, 2025

Precautionary Statement

(R)-Isomucronulatol belongs to the isoflavonoid (B1168493) class of compounds. Isoflavonoids are known to be biologically active and may exhibit antioxidant, antiproliferative, and phytoestrogenic properties.[1][2][3] Due to the lack of specific toxicological data for this compound, it must be handled as a potentially hazardous substance. All personnel must adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound, particularly in its solid, powdered form.

PPE Category Item Specifications and Use
Hand Protection Chemical-resistant glovesNitrile gloves are the minimum requirement. Consider double-gloving for enhanced protection. Change gloves immediately upon contamination.
Body Protection Laboratory coatA clean, buttoned lab coat must be worn at all times.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesRequired to protect against accidental splashes. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.
Respiratory Protection N95 respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.
Foot Protection Closed-toe shoesMust be worn at all times in the laboratory.

Operational Plan: Handling and Experimental Protocol

3.1. Engineering Controls

  • Chemical Fume Hood: All manipulations of solid this compound and the preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

3.2. Step-by-Step Handling Procedure

  • Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Designate a specific area within the chemical fume hood for the handling of this compound.

  • Weighing: If weighing the solid compound, do so on a tared weigh paper or in a suitable container within the fume hood.

  • Solution Preparation: To prepare a solution, slowly add the solid this compound to the solvent in a closed container. Cap the container and mix gently to dissolve.

  • Spill Management: In the event of a small spill, decontaminate the area using an appropriate method (e.g., wiping with a damp cloth, followed by proper disposal of the cleaning materials as hazardous waste). For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Personal Hygiene: After handling is complete and before leaving the laboratory, remove gloves and lab coat, and wash hands thoroughly with soap and water.

Disposal Plan

4.1. Waste Segregation and Collection

  • Solid Waste: All solid waste contaminated with this compound, including used weigh papers, contaminated gloves, and other disposable materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.

  • Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

4.2. Container Management

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous liquid waste.[4] Subsequent rinsates may be permissible for drain disposal, but this should be confirmed with your institution's EHS department. After rinsing, deface the label and dispose of the container according to institutional guidelines.

4.3. Final Disposal

  • All collected hazardous waste must be disposed of through your institution's licensed professional waste disposal service.[5] Do not dispose of this compound down the drain or in regular trash.

Visual Workflow for Handling and Disposal of this compound

G Workflow for this compound Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood Location handle_weigh Weigh Solid prep_fume_hood->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve dispose_solid Collect Solid Waste handle_experiment Conduct Experiment handle_dissolve->handle_experiment handle_experiment->dispose_solid Post-Experiment dispose_liquid Collect Liquid Waste handle_experiment->dispose_liquid dispose_sharps Collect Sharps Waste handle_experiment->dispose_sharps dispose_container Triple-Rinse Container handle_experiment->dispose_container dispose_final Arrange EHS Pickup dispose_solid->dispose_final dispose_liquid->dispose_final dispose_sharps->dispose_final dispose_container->dispose_final

Caption: Logical workflow for the handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Isomucronulatol
Reactant of Route 2
(R)-Isomucronulatol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.